16,16-Dimethyl prostaglandin D2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85235-22-9 | |
| Record name | 16,16-Dimethyl prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Prostaglandin D2 and the Limited Understanding of its 16,16-Dimethyl Analog
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator derived from arachidonic acid, playing a pivotal role in a wide array of physiological and pathological processes, most notably in allergic inflammation and immune responses. Its actions are primarily mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors are coupled to different G proteins—Gαs and Gαi, respectively—leading to divergent downstream signaling cascades and often opposing biological effects. This guide will delineate the biosynthesis of PGD2, the molecular pharmacology of its receptors, the intricacies of its signaling pathways, and the experimental methodologies employed to elucidate these mechanisms.
Biosynthesis of Prostaglandin D2
PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The process begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). PGH2 is then isomerized to PGD2 by the action of specific PGD synthases (PGDS). Two main isoforms of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS)[1]. L-PGDS is primarily found in the central nervous system, while H-PGDS is expressed in immune cells such as mast cells and Th2 lymphocytes, highlighting the role of PGD2 in immune and inflammatory responses[1].
The Dual Receptor System for PGD2 Action
PGD2 exerts its biological effects by binding to two distinct seven-transmembrane G protein-coupled receptors: DP1 and DP2 (CRTH2)[2]. These receptors often mediate contrasting physiological responses due to their coupling to different G proteins.
DP1 Receptor (PTGDR)
The DP1 receptor is coupled to the Gαs protein. Activation of DP1 by PGD2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is typically associated with smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation[3].
DP2 Receptor (CRTH2)
In contrast, the DP2 receptor, CRTH2, is coupled to the Gαi protein. PGD2 binding to CRTH2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Furthermore, activation of the Gαi pathway can lead to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). CRTH2 is highly expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils[2]. Its activation is predominantly pro-inflammatory, mediating chemotaxis of these immune cells and promoting the release of type 2 cytokines.
Signaling Pathways
The divergent signaling pathways initiated by PGD2 upon binding to its receptors are central to its multifaceted roles in health and disease.
DP1-Mediated Signaling
The activation of the DP1 receptor and the subsequent increase in cAMP levels trigger a cascade of events primarily through the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the observed physiological effects.
DP2 (CRTH2)-Mediated Signaling
The activation of the DP2 receptor initiates a pro-inflammatory cascade. The Gαi protein inhibits adenylyl cyclase, while the Gβγ subunits can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC. These events culminate in cellular responses such as chemotaxis and cytokine release.
Quantitative Data Summary
Quantitative data for PGD2 and its analogs are crucial for understanding their structure-activity relationships. The following table summarizes key binding affinity data found in the literature.
| Compound | Receptor | Assay Type | Ki / Kd (nM) | Species | Reference |
| Prostaglandin D2 | PGD2 Receptor | Radioligand Binding | 28 ± 7 (Kd) | Rat (Brain) | [4] |
| Prostaglandin D1 | PGD2 Receptor | Radioligand Binding | 523 (Ki) | Rat (Brain) | [4] |
| Prostaglandin F2α | PGD2 Receptor | Radioligand Binding | 693 (Ki) | Rat (Brain) | [4] |
Note: Specific quantitative data for 16,16-Dimethyl prostaglandin D2 binding affinities were not available in the reviewed literature.
Experimental Protocols
The elucidation of the PGD2 mechanism of action has relied on a variety of experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of ligands to their receptors.
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of PGD2 for its receptors.
-
Methodology:
-
Preparation of synaptic membranes from rat brain tissue.
-
Incubation of the membrane preparation with varying concentrations of radiolabeled PGD2 (e.g., [3H]PGD2).
-
Separation of bound from free radioligand by rapid filtration.
-
Quantification of radioactivity on the filters to determine the amount of bound ligand.
-
Non-specific binding is determined in the presence of a large excess of unlabeled PGD2.
-
Specific binding is calculated by subtracting non-specific from total binding.
-
Data are analyzed using Scatchard plots to determine Kd and Bmax[4].
-
-
Workflow Diagram:
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within a receptor that are critical for ligand binding and receptor activation.
-
Objective: To identify key residues in the CRTH2 receptor involved in PGD2 binding.
-
Methodology:
-
Introduce point mutations into the cDNA of the CRTH2 receptor to substitute specific amino acid residues.
-
Transfect cells (e.g., HEK293) with the wild-type or mutant receptor cDNA.
-
Perform radioligand binding assays on membranes from transfected cells to assess changes in PGD2 binding affinity.
-
Conduct functional assays (e.g., measuring cAMP levels or calcium mobilization) to evaluate the impact of the mutation on receptor activation[5].
-
Conclusion and Future Directions
Prostaglandin D2 is a pleiotropic lipid mediator with a well-defined dual mechanism of action through the DP1 and DP2 (CRTH2) receptors. Its signaling pathways are integral to numerous physiological processes, particularly in the context of immunity and inflammation. While the pharmacology of PGD2 is extensively studied, there is a conspicuous absence of data for its synthetic analog, this compound.
The addition of methyl groups at the C-16 position is a common strategy in prostaglandin chemistry to increase metabolic stability and potency. It is plausible that 16,16-Dimethyl PGD2 was synthesized to exhibit enhanced or more prolonged activity compared to the parent compound. However, without experimental data, its receptor binding profile, selectivity for DP1 versus DP2, and downstream signaling effects remain speculative.
Future research should focus on characterizing the pharmacological profile of this compound. This would involve:
-
Comprehensive receptor binding assays to determine its affinity and selectivity for DP1 and DP2.
-
Functional assays to elucidate its agonist or antagonist properties and its impact on downstream signaling pathways (cAMP and Ca2+ mobilization).
-
In vitro and in vivo studies to determine its biological effects on immune cells and in models of allergic inflammation.
Such studies are essential to understand the potential therapeutic applications of this compound and to fully map the structure-activity relationships within the prostaglandin D2 family.
References
- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Specific binding of prostaglandin D2 to rat brain synaptic membrane. Occurrence, properties, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of 16,16-Dimethyl Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) is a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). PGD2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammatory responses. The structural modification in 16,16-dmPGD2, the presence of two methyl groups at the C-16 position, confers resistance to metabolic degradation, thereby prolonging its biological activity. This increased stability makes 16,16-dmPGD2 a valuable tool for investigating the roles of PGD2-mediated signaling pathways. This technical guide provides a comprehensive overview of the biological functions of 16,16-dmPGD2, with a focus on its interactions with the D-type prostanoid (DP) receptors, DP1 and DP2 (also known as CRTH2). We will delve into its signaling mechanisms, summarize the available quantitative data, and provide detailed experimental protocols for studying its effects.
Introduction to 16,16-Dimethyl Prostaglandin D2
Prostaglandin D2 is a major cyclooxygenase (COX) metabolite of arachidonic acid, primarily produced by mast cells, Th2 cells, and in the brain.[1] Its diverse biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (CRTH2).[2] These two receptors often trigger opposing cellular responses, making the study of PGD2 signaling complex. 16,16-Dimethyl PGD2, as a stable analog, allows for more controlled and sustained activation of these pathways in experimental settings, aiding in the elucidation of their specific roles in health and disease.
Core Biological Functions and Receptor Interactions
The biological activities of 16,16-dmPGD2 are dictated by its interaction with the DP1 and DP2 receptors. These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.
-
DP1 Receptor Activation: The DP1 receptor is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2][3] Activation of DP1 by agonists leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels are generally associated with inhibitory cellular responses, such as smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[3][4] In the context of inflammation, DP1 signaling can have anti-inflammatory effects by inhibiting the migration and activation of certain immune cells.[5][6] However, some studies also suggest a pro-inflammatory role in specific contexts, such as mediating sensory nerve activation.[7]
-
DP2 (CRTH2) Receptor Activation: In contrast to DP1, the DP2 receptor is coupled to the Gi alpha subunit (Gαi).[3] Activation of DP2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] Furthermore, DP2 activation mobilizes intracellular calcium stores and activates other pro-inflammatory signaling pathways.[3] The DP2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[3] Its activation is strongly linked to pro-inflammatory and allergic responses, including chemotaxis, degranulation, and cytokine release from these immune cells.[3][8]
16,16-dmPGD2 has been shown to be an agonist at the DP2 receptor, with a potency approximately equal to that of 15S-methyl-PGD2 in stimulating eosinophil activation.[5] Conversely, its activity at the DP1 receptor appears to be significantly weaker, as it does not substantially increase cAMP levels in platelets, a cell type rich in DP1 receptors.[5] This suggests a degree of selectivity for the DP2 receptor over the DP1 receptor.
Signaling Pathways
The differential coupling of DP1 and DP2 receptors to G proteins results in distinct intracellular signaling cascades.
Caption: DP1 receptor signaling pathway.
Caption: DP2 (CRTH2) receptor signaling pathway.
Quantitative Data Summary
The available quantitative data for 16,16-Dimethyl PGD2 is limited. The following table summarizes the known information and provides context by comparing it to related compounds.
| Compound | Receptor Target | Assay | Potency/Affinity | Reference |
| 16,16-Dimethyl PGD2 | DP2 (CRTH2) | Eosinophil Activation (CD11b, Actin) | Potency ≈ 15S-methyl-PGD2 | [5] |
| 16,16-Dimethyl PGD2 | DP1 | Platelet cAMP Elevation | <20% of maximal PGD2 response (indicating low potency) | [5] |
| 15S-methyl-PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | EC50 = 128 nM | [5] |
| PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | EC50 = 10 nM | [5] |
| PGD2 | DP1 | Receptor Binding (recombinant human) | KD = 0.3 nM (high affinity) | [3] |
| PGD2 | DP2 (CRTH2) | Receptor Binding (recombinant human) | Ki = 2.4 nM | [3] |
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying the effects of PGD2 and its analogs on primary human eosinophils.
Eosinophil Isolation from Human Peripheral Blood
Objective: To obtain a highly purified population of eosinophils for subsequent functional assays.
Methodology:
-
Blood Collection: Collect whole blood from healthy, non-allergic donors in heparinized tubes.
-
Granulocyte Enrichment: Isolate granulocytes by density gradient centrifugation using a Ficoll-Paque PLUS medium.
-
Red Blood Cell Lysis: Remove contaminating red blood cells by hypotonic lysis.
-
Negative Selection: Isolate eosinophils by negative immunomagnetic selection using an Eosinophil Isolation Kit. This kit contains antibodies that bind to non-eosinophil cells (neutrophils, lymphocytes, etc.), which are then removed by a magnetic field, leaving a purified eosinophil population.
-
Purity Assessment: Assess the purity of the isolated eosinophils by flow cytometry or by staining a cytospin preparation with Wright's stain. Purity should be >98%.
Eosinophil Chemotaxis Assay
Objective: To quantify the chemotactic response of eosinophils to 16,16-dmPGD2.
Methodology (Transwell Assay):
-
Assay Setup: Use a 96-well microchemotaxis chamber with a 5-µm pore size polycarbonate filter.
-
Chemoattractant Preparation: Prepare serial dilutions of 16,16-dmPGD2 in RPMI 1640 medium containing 10% FCS and 10 mM HEPES. Add 29 µl of the test samples to the bottom wells of the chamber. Use medium alone as a negative control and a known chemoattractant (e.g., eotaxin) as a positive control.
-
Cell Preparation: Resuspend purified eosinophils in the same medium at a concentration of 1–2 x 106 cells/ml.
-
Cell Loading: Add 50 µl of the cell suspension to the top wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Cell Quantification: After incubation, carefully remove the filter. Count the number of cells that have migrated to the bottom wells using a flow cytometer for a fixed time period.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 16,16-Dimethyl Prostaglandin D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and immune responses.[1][2][3] It exerts its effects through two distinct G protein-coupled receptors: the DP1 (PTGDR) receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][3][4][5] The DP1 receptor is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP), generally mediating anti-inflammatory and vasodilatory effects.[6][7] In contrast, the DP2 (CRTH2) receptor couples to Gi proteins, leading to a decrease in cAMP and an increase in intracellular calcium, which promotes pro-inflammatory responses such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[8][9][10]
16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2) is a synthetic analog of PGD2. The dimethyl modification at the C16 position is designed to increase the metabolic stability of the molecule. Understanding the binding affinity and functional activity of this analog at the DP1 and DP2 receptors is crucial for its potential development as a pharmacological tool or therapeutic agent. This guide provides a comprehensive overview of the available data on the receptor binding of 16,16-dmPGD2, detailed experimental protocols for assessing receptor binding, and a description of the associated signaling pathways.
Data Presentation: Receptor Binding Affinity of PGD2 Analogs
| Compound | Receptor | Binding Affinity (Ki) | Rank Order of Potency (DP2 Receptor) | Notes |
| Prostaglandin D2 (PGD2) | DP1 | High affinity (similar to DP2)[7] | 2 | The primary endogenous ligand. |
| DP2 (CRTH2) | 2.4 ± 0.2 nM[4] | High and low affinity binding sites have been identified.[4] | ||
| 16,16-Dimethyl PGD2 | DP1 | Very weak activity | Not applicable | Did not elevate platelet cAMP by more than 20% of the maximal level in response to PGD2, suggesting low affinity/efficacy. |
| DP2 (CRTH2) | Lower potency than PGD2 | 4 (tie) | Functional assays show it is a weaker agonist than PGD2.[11] | |
| 15R-methyl-PGD2 | DP2 (CRTH2) | More potent than PGD2 | 1 | A potent and selective DP2 receptor agonist.[11] |
| 17-phenyl-18,19,20-trinor-PGD2 | DP2 (CRTH2) | Lower potency than PGD2 | 3 | |
| 15S-methyl-PGD2 | DP2 (CRTH2) | Lower potency than PGD2 | 4 (tie) | |
| 11-keto-fluprostenol | DP2 (CRTH2) | Lower potency than PGD2 | 5 |
Experimental Protocols
The determination of receptor binding affinity for compounds like 16,16-dmPGD2 is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.
Radioligand Competition Binding Assay for DP1 and DP2 (CRTH2) Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 16,16-Dimethyl PGD2) for the DP1 and DP2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human DP1 or DP2 (CRTH2) receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGD2.
-
Test Compound: 16,16-Dimethyl PGD2, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]-PGD2, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-PGD2, and a high concentration of unlabeled PGD2.
-
Competition Binding: Cell membranes, [3H]-PGD2, and varying concentrations of the test compound (16,16-dmPGD2).
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Visualizations
Upon ligand binding, the DP1 and DP2 receptors initiate distinct intracellular signaling cascades.
DP1 Receptor Signaling Pathway
The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[6][7]
DP2 (CRTH2) Receptor Signaling Pathway
The DP2 (CRTH2) receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein.[8][9] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the G beta-gamma subunits can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These events culminate in pro-inflammatory cellular responses, such as chemotaxis and degranulation.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand competition binding assay.
References
- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene structure and functional properties of mouse CRTH2, a prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Functions of Prostaglandin D2 in Murine Contact Hypersensitivity via DP and CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Stability of 16,16-Dimethyl Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a naturally occurring lipid mediator involved in a wide array of physiological and pathological processes. The introduction of two methyl groups at the C-16 position is a common strategy to enhance the metabolic stability and prolong the biological activity of prostaglandins (B1171923) by sterically hindering the enzymatic oxidation of the 15-hydroxyl group, a primary route of inactivation for natural prostaglandins. This technical guide provides a comprehensive overview of the known and inferred in vivo stability of 16,16-dmPGD2, drawing upon data from its parent compound (PGD2) and its close structural analog, 16,16-Dimethyl Prostaglandin E2 (16,16-dmPGE2).
In Vivo Pharmacokinetics: Insights from a Structural Analog
Data from Murine Models
In C57BL/6J and Jackson Diversity Outbred (JDO) mice, a single subcutaneous dose of 35 µg of 16,16-dmPGE2 resulted in detectable plasma concentrations.[1][2] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | C57BL/6J Mice (Non-irradiated) | JDO Mice (Non-irradiated) |
| Cmax (ng/mL) | 44.53 | 63.96 |
| t½ (hours) | 1.8 | 1.1 |
| AUC0–inf (ng·h/mL) | 112.50 | 114.48 |
| Data adapted from a study on 16,16-dimethyl Prostaglandin E2.[1] |
Data from Non-Human Primates
In non-human primates (Rhesus macaques), a 0.1 mg/kg subcutaneous dose of 16,16-dmPGE2 was administered.[1] The resulting pharmacokinetic profile is detailed in the following table.
| Parameter | Non-Human Primates |
| Cmax (ng/mL) | 7.68 |
| t½ (hours) | 3.26 |
| AUC0–inf (ng·h/mL) | 29.20 |
| Data adapted from a study on 16,16-dimethyl Prostaglandin E2.[1] |
These findings for 16,16-dmPGE2 suggest that the dimethyl substitution at the C-16 position confers a prolonged in vivo half-life compared to natural prostaglandins, which are typically cleared from circulation in minutes.[3] It is reasonable to hypothesize that 16,16-dmPGD2 would exhibit a similarly extended pharmacokinetic profile.
Metabolism of Prostaglandin D2: A Framework for 16,16-dmPGD2
The in vivo stability of a compound is intrinsically linked to its metabolic pathways. While specific metabolic data for 16,16-dmPGD2 is unavailable, the metabolism of its parent compound, PGD2, has been well-characterized and provides a strong basis for predicting the metabolic fate of its dimethylated analog.
Natural PGD2 is rapidly metabolized through several enzymatic and non-enzymatic pathways.[4] The primary routes of PGD2 metabolism involve:
-
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the oxidation of the 15-hydroxyl group, which is the initial and rate-limiting step in the inactivation of most prostaglandins. The dimethyl groups at the C-16 position in 16,16-dmPGD2 are expected to significantly inhibit this metabolic step, thereby increasing its in vivo stability.[3]
-
11-Ketoreductase: This enzyme converts PGD2 to PGF2α isomers.[5]
-
Dehydration: PGD2 can undergo non-enzymatic dehydration to form J-series prostaglandins (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2).[6]
-
β-Oxidation and ω-Oxidation: These are common pathways for the degradation of the fatty acid side chains of prostaglandins.[7][8]
In monkeys, the metabolism of PGD2 leads to metabolites with both prostaglandin D and F ring structures.[7] In humans, major circulating metabolites of infused PGD2 are 13,14-dihydro-15-oxo-PGF2α and 15-oxo-PGF2α. Urinary metabolites include tetranor-PGDM, which is considered a reliable biomarker of in vivo PGD2 production.[4]
It is anticipated that the metabolism of 16,16-dmPGD2 will follow similar pathways to PGD2, with the notable exception of significantly reduced susceptibility to 15-PGDH-mediated inactivation.
Signaling Pathways of Prostaglandin D2
16,16-dmPGD2 is expected to exert its biological effects through the same receptors as PGD2. PGD2 signaling is primarily mediated by two G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.
PGD2 Signaling Pathways
Experimental Protocols for In Vivo Stability Assessment
A robust in vivo stability study for 16,16-dmPGD2 would involve the following key steps, adapted from established protocols for related compounds.[1][9]
Animal Model and Dosing
-
Species Selection: Based on available data, mice (e.g., C57BL/6J) and non-human primates are relevant species.[1]
-
Dosing: Administration can be via a clinically relevant route, such as subcutaneous injection. The vehicle should be well-tolerated and ensure the solubility of the test compound.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma Preparation: Plasma is separated by centrifugation at low temperatures and stored at -80°C until analysis to minimize degradation.
Bioanalytical Method
A validated, sensitive, and specific analytical method is crucial for the accurate quantification of 16,16-dmPGD2 in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
-
Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is commonly used to separate the analyte from endogenous compounds.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte during sample processing and storage.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC.
Experimental Workflow for In Vivo Stability
Conclusion
While direct in vivo stability data for 16,16-Dimethyl Prostaglandin D2 is currently lacking in published literature, a strong inference can be made based on the extensive data available for its structural analog, 16,16-Dimethyl Prostaglandin E2, and the well-understood metabolic pathways of its parent compound, Prostaglandin D2. The presence of the dimethyl groups at the C-16 position is expected to confer significant metabolic stability by inhibiting 15-PGDH-mediated degradation, leading to a prolonged in vivo half-life and enhanced biological activity. For drug development professionals, this suggests that 16,16-dmPGD2 is a promising candidate for therapeutic applications where sustained PGD2 receptor agonism is desired. Definitive pharmacokinetic and metabolic studies, following the protocols outlined in this guide, are a necessary next step to fully characterize the in vivo profile of this compound.
References
- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of prostaglandin D2 in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of prostaglandins D2 and F2 alpha in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
16,16-Dimethyl Prostaglandin D2 vs. PGD2: A Technical Guide to Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammatory responses. Its activity is mediated through two primary G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2 or DP2), which is coupled to Gi and inhibits cAMP production. A significant challenge in studying and therapeutically targeting the PGD2 pathway is the inherent instability of the PGD2 molecule under physiological conditions. This has led to the development of more stable analogs, such as 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2), to better elucidate the roles of PGD2 receptors and to explore potential therapeutic applications. This technical guide provides an in-depth comparison of the stability and activity of 16,16-dmPGD2 versus its parent compound, PGD2.
Comparative Stability
PGD2 is known to be chemically unstable in biological media, readily undergoing dehydration to form J-series prostaglandins (B1171923) (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2). This instability complicates in vitro and in vivo studies. The introduction of two methyl groups at the C-16 position in 16,16-dmPGD2 is designed to hinder the enzymatic oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin catabolism. This structural modification is expected to confer greater metabolic stability.
Table 1: Stability of PGD2
| Compound | Condition | Half-life | Notes |
| PGD2 | Human Plasma | ~30 minutes[1] | Rapid degradation is observed. |
| PGD2 | In vitro (unspecified) | Unstable | Dehydrates to PGJ2 derivatives. |
Note: Quantitative stability data for 16,16-Dimethyl PGD2 is not extensively reported in publicly available literature.
Comparative Receptor Activity
The biological effects of PGD2 and its analogs are determined by their binding affinity and functional potency at the DP1 and CRTH2 receptors. These receptors often mediate opposing effects, making receptor selectivity a critical aspect of pharmacological studies.
Table 2: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Source |
| PGD2 | CRTH2 (human) | 2.4 | [2] |
| PGD2 | DP1 (human) | Estimated to be ~8-fold higher affinity than for CRTH2 | [2] |
| 16,16-Dimethyl PGD2 | DP1 | Data not available | |
| 16,16-Dimethyl PGD2 | CRTH2 | Data not available |
Table 3: Functional Potency (EC50)
| Compound | Assay | Receptor Target | EC50 (nM) | Source |
| PGD2 | cAMP Inhibition (HEK-hCRTH2 cells) | CRTH2 | 1.8 | [2] |
| PGD2 | Eosinophil Chemotaxis | CRTH2 | 10 | [3] |
| 16,16-Dimethyl PGD2 | Eosinophil CD11b Expression & Actin Polymerization | CRTH2 | Potency approximately equal to 15S-methyl-PGD2 | [3] |
| 16,16-Dimethyl PGD2 | Platelet cAMP Elevation | DP1 | Less than 20% of the maximal response to PGD2 | [3] |
Note: Specific Ki and EC50 values for 16,16-Dimethyl PGD2 at DP1 and CRTH2 receptors are not extensively reported in publicly available literature. The available data suggests it is active at CRTH2, with a potency in a similar range to other PGD2 analogs, and has weak activity at the DP1 receptor.
Signaling Pathways
The differential signaling of PGD2 through its two main receptors, DP1 and CRTH2, is central to its diverse biological functions.
DP1 Receptor Signaling
Activation of the DP1 receptor by PGD2 leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.
CRTH2 (DP2) Receptor Signaling
In contrast, the CRTH2 receptor is coupled to the Gi alpha subunit. Upon ligand binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the Gi protein can activate other signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway and phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca2+]) and activation of Protein Kinase C (PKC). These pathways are crucial for pro-inflammatory responses like chemotaxis of eosinophils, basophils, and Th2 cells.
Experimental Protocols
Prostaglandin Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of prostaglandins in a buffered solution.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the prostaglandin (PGD2 or 16,16-dmPGD2) in an organic solvent such as ethanol. Dilute the stock solution to the desired final concentration in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Aliquot the prostaglandin solution into multiple sealed vials and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), remove a vial from the incubator.
-
Sample Quenching: Immediately stop the degradation process by acidifying the sample (e.g., with HCl to pH 3-4) and flash-freezing it in liquid nitrogen. Store samples at -80°C until analysis.
-
Sample Preparation for HPLC: Thaw the samples and perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins. Elute the prostaglandins and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.
-
Data Analysis: Monitor the chromatogram for the peak corresponding to the parent prostaglandin and any degradation products. Quantify the peak area of the parent prostaglandin at each time point. Calculate the percentage of the initial concentration remaining at each time point and determine the half-life.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a prostaglandin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (DP1 or CRTH2).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-PGD2)
-
Varying concentrations of the unlabeled competitor (PGD2 or 16,16-dmPGD2) or vehicle (for total binding)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, washing several times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of PGD2 and its analogs on DP1 (Gs-coupled) and CRTH2 (Gi-coupled) receptors by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest (DP1 or CRTH2) in a suitable multi-well plate.
-
Cell Stimulation:
-
For DP1 (Gs) agonism: Treat the cells with varying concentrations of the test compound (PGD2 or 16,16-dmPGD2).
-
For CRTH2 (Gi) agonism: Pre-treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce a basal level of cAMP, followed by the addition of varying concentrations of the test compound.
-
-
Incubation: Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration.
-
For DP1 agonism: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response).
-
For CRTH2 agonism: Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This compound represents a valuable tool for studying the PGD2 signaling pathway due to its enhanced stability compared to the native PGD2. The methylation at the C-16 position is expected to confer resistance to metabolic degradation, leading to a longer biological half-life. While comprehensive quantitative data on its receptor binding and functional potency are still emerging, available information suggests that 16,16-dmPGD2 retains activity, particularly at the CRTH2 receptor. Further detailed characterization of its pharmacological profile at both DP1 and CRTH2 receptors is warranted to fully understand its potential as a research tool and as a basis for the development of novel therapeutics targeting PGD2-mediated pathways. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 16,16-Dimethyl Prostaglandin D2 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in a wide spectrum of inflammatory processes. Its diverse and sometimes opposing biological effects are mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The development of stable synthetic analogs of PGD2, such as 16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2), provides valuable tools for dissecting the precise roles of these signaling pathways in inflammation. This technical guide provides a comprehensive overview of the current understanding of 16,16-dmPGD2's role in inflammation, including its interaction with PGD2 receptors, its effects on key inflammatory cells, and detailed protocols for its investigation. While specific quantitative data for 16,16-dmPGD2 remains limited in publicly available literature, this guide equips researchers with the foundational knowledge and experimental methodologies to further elucidate its therapeutic potential.
Introduction to Prostaglandin D2 in Inflammation
Prostaglandin D2 is a major cyclooxygenase (COX) metabolite of arachidonic acid, produced by a variety of cells, most notably mast cells, Th2 lymphocytes, and dendritic cells.[1] Its production is significantly upregulated in response to allergic and inflammatory stimuli. PGD2 exerts a dualistic role in inflammation, capable of both promoting and resolving inflammatory responses, depending on the receptor it activates and the cellular context.[2][3]
DP1 Receptor Activation: An Anti-Inflammatory Axis
The DP1 receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP is generally associated with the inhibition of immune cell function.[5] Activation of the DP1 receptor has been shown to:
-
Inhibit the migration and activation of neutrophils, eosinophils, and dendritic cells.[2][6]
-
Suppress the production of pro-inflammatory cytokines.
-
Promote the resolution of inflammation.[7]
CRTH2 (DP2) Receptor Activation: A Pro-Inflammatory Pathway
In contrast, the CRTH2 (DP2) receptor is coupled to the Gαi protein, and its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium (Ca2+).[8] This signaling cascade is predominantly pro-inflammatory. Activation of the CRTH2 receptor is known to:
-
Induce chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[9][10]
-
Stimulate the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 from Th2 cells.[11]
-
Contribute to the pathogenesis of allergic diseases like asthma and allergic rhinitis.[6]
This compound: A Stable PGD2 Analog
This compound is a synthetic analog of PGD2. The dimethyl substitution at the C-16 position is designed to increase the metabolic stability of the molecule by hindering its degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life. This characteristic makes it a useful tool for in vitro and in vivo studies aimed at understanding the sustained effects of PGD2 receptor activation.
Receptor Binding and Activity
Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of 16,16-dmPGD2 for the DP1 and CRTH2 receptors are not extensively available in the current literature. However, one study investigating a series of PGD2 analogs on eosinophil activation provides a rank order of potency for stimulating CD11b expression and actin polymerization.[12]
Table 1: Qualitative Potency of PGD2 Analogs on Eosinophil Activation [12]
| Compound | Rank Order of Potency |
| 15R-methyl-PGD2 | > PGD2 |
| PGD2 | > 17-phenyl-18,19,20-trinor-PGD2 |
| 17-phenyl-18,19,20-trinor-PGD2 | > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 |
| 15S-methyl-PGD2 | ≈ 16,16-dimethyl-PGD2 |
| 16,16-dimethyl-PGD2 | > 11-keto-fluprostenol |
| 11-keto-fluprostenol |
This qualitative data suggests that 16,16-dmPGD2 is a less potent activator of eosinophils compared to PGD2 and some other analogs, acting primarily through the CRTH2 receptor on these cells. Further quantitative characterization is required to fully understand its receptor selectivity and potency.
Signaling Pathways
The signaling pathways initiated by the binding of PGD2 and its analogs to the DP1 and CRTH2 receptors are well-characterized.
Effects on Inflammatory Cells
The inflammatory response to 16,16-dmPGD2 is determined by its differential effects on various immune cells, mediated through the balance of DP1 and CRTH2 activation.
Eosinophils
Eosinophils are key effector cells in allergic inflammation and asthma. PGD2 is a potent chemoattractant and activator of eosinophils, primarily through the CRTH2 receptor.[13]
-
Chemotaxis: 16,16-dmPGD2 is expected to induce eosinophil migration.
-
Activation: It can stimulate eosinophil shape change, actin polymerization, and the expression of adhesion molecules like CD11b.[12]
-
Degranulation: CRTH2 activation can lead to the release of eosinophil granule proteins.
Neutrophils
Neutrophils are crucial for the innate immune response to bacterial and fungal infections. The role of PGD2 in neutrophil function is complex.
-
Chemotaxis: PGD2 can attract neutrophils.[14]
-
Activation: DP1 activation is generally inhibitory, while CRTH2 activation can be pro-inflammatory.
-
Resolution of Inflammation: PGD2, through DP1, can promote the resolution of neutrophilic inflammation.[7]
T Lymphocytes
PGD2 plays a significant role in modulating T cell responses, particularly in the context of Th2-mediated immunity.
-
Th2 Cell Chemotaxis: PGD2 is a potent chemoattractant for Th2 cells via the CRTH2 receptor.[8]
-
Cytokine Production: CRTH2 activation on Th2 cells enhances the production of IL-4, IL-5, and IL-13.[11]
-
Immune Polarization: PGD2 can influence the differentiation of T helper cells.
Experimental Protocols
The following protocols are provided as a guide for the experimental investigation of this compound's effects on inflammatory cells.
Receptor Binding Assay
This protocol allows for the determination of the binding affinity of 16,16-dmPGD2 to the DP1 and CRTH2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing either the human DP1 or CRTH2 receptor.
-
Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-PGD2) and a range of concentrations of unlabeled 16,16-dmPGD2.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This assay measures the ability of 16,16-dmPGD2 to induce a change in the shape of eosinophils, a hallmark of their activation.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors.
-
Stimulation: Incubate the isolated eosinophils with varying concentrations of 16,16-dmPGD2 or a vehicle control at 37°C for a short period (e.g., 5-10 minutes).
-
Fixation: Stop the reaction by adding a fixative, such as paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Plot the mean FSC against the concentration of 16,16-dmPGD2 to generate a dose-response curve and calculate the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of 16,16-dmPGD2 to act as a chemoattractant for neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood.
-
Chemotaxis Chamber Setup: Use a chemotaxis chamber, such as a Boyden chamber or a Transwell plate with a porous membrane (e.g., 3-5 µm pore size).
-
Loading: Add medium containing various concentrations of 16,16-dmPGD2 to the lower wells of the chamber. Place the isolated neutrophils in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye and measuring fluorescence.
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (the fold increase in migration over the vehicle control).
T-Cell Cytokine Release Assay
This protocol is for measuring the effect of 16,16-dmPGD2 on cytokine production by T lymphocytes.
Methodology:
-
T-Cell Isolation and Culture: Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and culture them under conditions that promote Th2 polarization.
-
Stimulation: Restimulate the differentiated Th2 cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of 16,16-dmPGD2.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of key Th2 cytokines (IL-4, IL-5, IL-13) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Plot the cytokine concentrations against the concentration of 16,16-dmPGD2 to determine its effect on cytokine production.
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the complex role of the PGD2 signaling axis in inflammation. Its enhanced stability allows for more controlled and sustained experimental conditions compared to the native PGD2 molecule. While current data suggests it is a modest activator of the pro-inflammatory CRTH2 receptor on eosinophils, a comprehensive pharmacological characterization, including its activity at the DP1 receptor, is crucial for a complete understanding of its biological effects.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (EC50) of 16,16-dmPGD2 at both DP1 and CRTH2 receptors.
-
In Vivo Studies: Utilizing animal models of inflammation (e.g., allergic asthma, dermatitis) to investigate the in vivo effects of 16,16-dmPGD2 administration.
-
Cell-Specific Signaling: Dissecting the downstream signaling events and gene expression changes induced by 16,16-dmPGD2 in different inflammatory cell types.
By addressing these knowledge gaps, the scientific community can fully harness the potential of this compound as a probe to unravel the intricate mechanisms of PGD2 in health and disease, and to explore the therapeutic promise of modulating this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pretreatment of donor stimulator cells by 16,16 dimethyl prostaglandin E2 influences the recipient immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Local effects of 16, 16-dimethyl prostaglandin E2 on gastric blood flow and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Anacardium occidentale stem bark extract on in vivo inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of 16,16-dimethyl PGE2 and phosphodiesterase inhibitors on Con A blastogenic responses and NK cytotoxic activity of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on Th2 cells mediates cytokine production by Th2 lymphocytes in response to activated mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
Unraveling the Signal: A Technical Guide to 16,16-Dimethyl Prostaglandin D2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, playing a pivotal role in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1] Its effects are transduced through two primary G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] The development of synthetic analogs of PGD2, such as 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2), provides valuable tools for dissecting the distinct roles of these signaling pathways. This technical guide offers an in-depth exploration of the known signaling mechanisms of 16,16-dmPGD2, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Receptor Interactions of 16,16-Dimethyl PGD2
Current research indicates that 16,16-Dimethyl PGD2 primarily functions as an agonist for the DP2 receptor.[4] Studies on a series of PGD2 analogs have shown that 16,16-dmPGD2 stimulates the activation of eosinophils, a key cellular response mediated by the DP2 receptor.[4] The same research suggests that this analog has minimal activity at the DP1 receptor, as it, along with other tested analogs, did not cause a significant elevation of cAMP in platelets, a hallmark of DP1 activation.[4] This selectivity makes 16,16-dmPGD2 a useful tool for investigating DP2-specific biological functions.
Core Signaling Pathways
The biological effects of 16,16-Dimethyl PGD2 are dictated by the signaling cascades downstream of the DP2 receptor, which are distinct from and often opposing to those of the DP1 receptor.
DP2 Receptor Signaling Pathway (Primary target of 16,16-Dimethyl PGD2)
The DP2 receptor is a member of the Gi family of G-protein coupled receptors.[2] Upon binding of an agonist like 16,16-dmPGD2, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The Gβγ subunits, also released upon receptor activation, can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) and leading to an increase in intracellular calcium concentration.[2] These signaling events culminate in various cellular responses, particularly in immune cells like eosinophils, Th2 cells, and basophils, including chemotaxis, degranulation, and cytokine production.[5][6]
DP1 Receptor Signaling Pathway
For comparative purposes, it is essential to understand the DP1 signaling pathway. The DP1 receptor is coupled to the Gs family of G-proteins.[7] Activation of DP1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses that are often anti-inflammatory in nature, contrasting with the pro-inflammatory effects of DP2 activation.[8][9] The apparent lack of activity of 16,16-dmPGD2 at this receptor highlights its utility as a selective DP2 agonist.[4]
Quantitative Data Summary
Specific quantitative data for the binding affinity (Ki, Kd) and functional potency (EC50, IC50) of 16,16-Dimethyl PGD2 are not extensively reported in the public literature. However, a comparative study on the activation of human eosinophils provides a qualitative assessment of its potency at the DP2 receptor relative to PGD2 and other analogs.
| Compound | Receptor | Assay Type | Potency |
| 16,16-Dimethyl PGD2 | DP2 | Eosinophil CD11b Expression & Actin Polymerization | Less potent than PGD2 and 15R-methyl-PGD2. Approximately equipotent to 15S-methyl-PGD2. [4] |
| 16,16-Dimethyl PGD2 | DP1 | Platelet cAMP Elevation | Minimal to no activity observed. [4] |
Note: The table reflects the qualitative and comparative nature of the available data. Further research is required to establish precise quantitative values.
Experimental Protocols
The study of 16,16-Dimethyl PGD2 signaling pathways involves a variety of in vitro cellular assays. Below are generalized protocols for key experiments.
Experimental Workflow: Assessing DP2 Receptor Agonism
The following diagram illustrates a typical workflow for characterizing the activity of a compound like 16,16-dmPGD2 at the DP2 receptor.
References
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. pnas.org [pnas.org]
- 3. benthamscience.com [benthamscience.com]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 9. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacokinetics of 16,16-Dimethyl Prostaglandin D2
Disclaimer: As of the current date, publicly available research specifically detailing the pharmacokinetics of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) is limited. Consequently, this guide provides a comprehensive overview based on the known metabolic pathways and signaling mechanisms of its parent compound, prostaglandin D2 (PGD2), and related synthetic prostaglandins (B1171923). The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable pharmacokinetic profile and analytical methodologies relevant to 16,16-dmPGD2.
Introduction to Prostaglandin D2 and its Synthetic Analogs
Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from the cyclooxygenase (COX) pathway metabolism of arachidonic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] PGD2 exerts its effects through activation of two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4]
Synthetic analogs of prostaglandins, such as those with dimethyl substitutions at the C-16 position, are developed to enhance metabolic stability and prolong their biological activity. The 16,16-dimethyl modification is a common strategy to prevent enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase, a key step in prostaglandin catabolism. While extensive research is available for 16,16-dimethyl prostaglandin E2 (dmPGE2), specific pharmacokinetic data for 16,16-dmPGD2 remains elusive.[5][6]
Hypothesized Metabolism of 16,16-Dimethyl Prostaglandin D2
The metabolism of native PGD2 is rapid and complex, involving both enzymatic and non-enzymatic pathways.[1][4][7] It is plausible that 16,16-dmPGD2 follows a similar metabolic fate, with the notable exception of the initial 15-hydroxydehydrogenase-mediated oxidation.
Key Metabolic Transformations of PGD2 include:
-
11-Ketoreduction: PGD2 can be converted to 9α,11β-PGF2 by an 11-ketoreductase. This metabolite is biologically active.[7]
-
Dehydration: PGD2 can undergo non-enzymatic dehydration to form the J-series prostaglandins, including PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[1][3]
-
Further Metabolism: The initial metabolites undergo further degradation, including β-oxidation and ω-oxidation, leading to the formation of urinary metabolites such as tetranor-PGDM.[8]
The presence of the 16,16-dimethyl group in 16,16-dmPGD2 would likely inhibit the 15-hydroxyprostaglandin dehydrogenase pathway, leading to a longer half-life and potentially altered metabolite profiles compared to the parent PGD2.
Prostaglandin D2 Receptor Signaling Pathways
16,16-dmPGD2 is expected to interact with the same receptors as PGD2: DP1 and DP2. The activation of these receptors triggers distinct downstream signaling cascades.
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). This pathway is generally associated with vasodilation and the inhibition of platelet aggregation.[3][9]
-
DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to a Gi protein. Its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium (Ca2+), and the activation of phosphoinositide 3-kinase (PI3K). This pathway is primarily pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[3][4]
Experimental Protocols for Pharmacokinetic Analysis
The quantitative analysis of prostaglandins in biological matrices is challenging due to their low endogenous concentrations and chemical instability. The most robust and widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
4.1. Sample Preparation
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) and immediately add antioxidants (e.g., butylated hydroxytoluene) and acidify to prevent degradation and auto-oxidation.[10]
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., PGD2-d4) to the sample to account for analyte loss during extraction and for accurate quantification.[10][11]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract the prostaglandins from the biological matrix.
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the acidified sample.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the prostaglandins with a high-organic solvent (e.g., ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12]
4.2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.[10] For example, for a related compound, 16,16-dimethyl PGE2, the MS/MS/MS transition was 379.3/299.0/159.1.[5]
Quantitative Data Summary
Due to the lack of specific studies on this compound, a quantitative data table for its pharmacokinetic parameters (e.g., T½, Cmax, AUC) cannot be provided at this time. For reference, studies on the related compound, 16,16-dimethyl prostaglandin E2, in mice and non-human primates have reported a half-life ranging from approximately 1.7 to 3.26 hours.[5] It is anticipated that 16,16-dmPGD2 would exhibit a similarly extended half-life compared to its parent compound due to the metabolic blockade at the C-15 position.
Conclusion
While direct pharmacokinetic data for this compound is not currently available, this guide provides a framework for understanding its likely metabolic fate, signaling mechanisms, and the analytical methods required for its study. The 16,16-dimethyl modification is expected to significantly increase the metabolic stability and, therefore, the in vivo half-life of the compound compared to native PGD2. The signaling pathways through DP1 and DP2 receptors are presumed to be conserved. The detailed experimental protocols for prostaglandin analysis using LC-MS/MS offer a clear methodology for future pharmacokinetic studies of this and other related compounds. Further research is warranted to definitively characterize the absorption, distribution, metabolism, and excretion of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of prostaglandin D2 after inhalation or intravenous infusion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method Development and Validation for Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Determination of Multiple Prostanoids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Targets of 16,16-Dimethyl Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dimethyl PGD2) is a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). The dimethyl modification at the C-16 position is a common strategy in prostaglandin chemistry to confer resistance to metabolic inactivation, thereby prolonging the compound's biological half-life. This modification, however, can also alter the affinity and efficacy of the ligand for its cognate receptors. This technical guide provides a comprehensive overview of the known cellular targets of 16,16-dimethyl PGD2, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways.
Primary Cellular Targets: DP1 and DP2 (CRTH2) Receptors
The primary cellular targets of PGD2 are two G-protein coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] 16,16-Dimethyl PGD2, as an analog of PGD2, is also known to interact with these two receptors.
DP1 Receptor (PTGDR)
The DP1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels via adenylyl cyclase stimulation.[3][4] This signaling cascade is typically associated with smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[5]
DP2 Receptor (CRTH2 or PTGDR2)
In contrast, the DP2 receptor is a Gi-coupled receptor.[6][7] Its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium levels, promoting chemotaxis and activation of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1][6]
Quantitative Analysis of Receptor Interaction
While 16,16-dimethyl PGD2 is recognized as an agonist for both DP1 and DP2 receptors, it exhibits a lower potency compared to the endogenous ligand, PGD2.
Table 1: Functional Potency of 16,16-Dimethyl Prostaglandin D2 at the Human CRTH2 (DP2) Receptor
| Assay Type | Cell Line | Measured Effect | pEC50 | Reference |
| cAMP accumulation | CHO K1 hCRTH2 | Inhibition of forskolin-stimulated cAMP | 6.5 ± 0.1 | [8] |
| Calcium mobilization | CHO K1 hCRTH2 | Increase in intracellular Ca2+ | 7.0 ± 0.1 | [8] |
| Calcium mobilization | CHO Gα16z49 hCRTH2 | Increase in intracellular Ca2+ | 7.3 ± 0.1 | [8] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathways
The interaction of 16,16-dimethyl PGD2 with its primary targets initiates distinct downstream signaling cascades.
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by an agonist like 16,16-dimethyl PGD2 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This pathway is generally associated with inhibitory cellular responses.
CRTH2 (DP2) Receptor Signaling Pathway
The binding of 16,16-dimethyl PGD2 to the CRTH2 receptor activates a Gi protein, leading to the inhibition of adenylyl cyclase and an increase in intracellular calcium, which in turn triggers pro-inflammatory cellular responses.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the interaction of ligands like 16,16-dimethyl PGD2 with DP1 and CRTH2 receptors.
Radioligand Binding Assay (for DP1 and CRTH2)
This assay measures the affinity of a ligand for its receptor.
Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human DP1 or CRTH2 receptor.
-
Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2) and a range of concentrations of the unlabeled competitor ligand (16,16-dimethyl PGD2).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (for DP1)
This assay measures the ability of a ligand to stimulate cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing the DP1 receptor to near confluency.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with varying concentrations of 16,16-dimethyl PGD2.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC50 value.
Functional Assay: Calcium Mobilization (for CRTH2)
This assay measures the ability of a ligand to induce an increase in intracellular calcium.
Methodology:
-
Cell Loading: Load cells expressing the CRTH2 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Stimulate the cells with varying concentrations of 16,16-dimethyl PGD2.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Plot the peak fluorescence response against the ligand concentration to determine the EC50 value.
Conclusion
16,16-Dimethyl PGD2 is a metabolically stabilized analog of PGD2 that acts as an agonist at both DP1 and CRTH2 (DP2) receptors, albeit with lower potency than its endogenous counterpart. Its primary cellular effects are mediated through the canonical Gs-cAMP (via DP1) and Gi-Ca2+ (via CRTH2) signaling pathways. The provided experimental protocols offer a framework for the further characterization of this and other synthetic prostaglandin analogs, which are valuable tools for dissecting the complex roles of PGD2 signaling in health and disease. Further quantitative studies are warranted to fully elucidate the binding affinity and functional potency of 16,16-dimethyl PGD2 at both DP1 and DP2 receptors to better inform its use in research and potential therapeutic development.
References
- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. LIPID MAPS [lipidmaps.org]
- 5. LipidBank - Eicosanoid [lipidbank.jp]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Investigating the Anti-inflammatory Properties of 16,16-Dimethyl PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) and its analogues are lipid mediators that exhibit a complex and dualistic role in the inflammatory response. While some of its actions are pro-inflammatory, a significant body of evidence points towards potent anti-inflammatory properties, primarily mediated through the D-prostanoid receptor 1 (DP1) and the metabolic conversion to 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ₂). This technical guide provides an in-depth exploration of the anti-inflammatory facets of 16,16-Dimethyl PGD2, a stable synthetic analogue of PGD2. We will delve into its mechanisms of action, present available quantitative data on related compounds, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the investigation and development of novel anti-inflammatory therapeutics.
Introduction: The Dichotomous Role of PGD2 in Inflammation
Prostaglandin D2 is a major prostanoid produced from arachidonic acid via the cyclooxygenase (COX) pathway, primarily by mast cells, Th2 cells, and in the central nervous system.[1] Its biological effects are mediated through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2] The engagement of these receptors often leads to opposing physiological outcomes.
-
Pro-inflammatory Actions (CRTH2/DP2-mediated): Activation of the CRTH2/DP2 receptor is largely associated with pro-inflammatory responses, including the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[2] This pathway is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2]
-
Anti-inflammatory Actions (DP1-mediated and 15d-PGJ₂-mediated): In contrast, the activation of the DP1 receptor is linked to anti-inflammatory effects.[3] This is primarily achieved through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that can suppress various inflammatory processes.[4] Furthermore, PGD2 is non-enzymatically dehydrated to form the J-series prostaglandins, including 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ₂).[1] 15d-PGJ₂ is a potent anti-inflammatory molecule that exerts its effects through the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5]
16,16-Dimethyl PGD2 is a synthetic analogue designed for greater stability compared to the endogenous PGD2. This enhanced stability makes it a valuable tool for investigating the therapeutic potential of the PGD2 signaling pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of 16,16-Dimethyl PGD2 are believed to be exerted through two primary, interconnected pathways:
DP1 Receptor Activation and cAMP Elevation
Activation of the DP1 receptor by 16,16-Dimethyl PGD2 stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4] Elevated cAMP has a broad range of immunosuppressive effects, including:
-
Inhibition of Inflammatory Cell Function: Increased cAMP can suppress the activation, degranulation, and chemotaxis of various immune cells, including neutrophils and mast cells.[4]
-
Downregulation of Pro-inflammatory Cytokine Production: cAMP can interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
15d-PGJ₂-Mediated Effects: NF-κB Inhibition and PPAR-γ Activation
As a stable analogue of PGD2, 16,16-Dimethyl PGD2 can also be metabolized to a dimethylated form of 15d-PGJ₂. This metabolite is a key player in the anti-inflammatory response through two distinct mechanisms:
-
Inhibition of the NF-κB Pathway: 15d-PGJ₂ has been shown to potently inhibit the NF-κB signaling pathway.[5] This is a critical anti-inflammatory action, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] The inhibition can occur at multiple levels, including preventing the degradation of the inhibitory subunit IκBα and directly modifying key components of the NF-κB complex.[6]
-
Activation of PPAR-γ: 15d-PGJ₂ is a natural ligand and potent activator of PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[5] Activation of PPAR-γ can transrepress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.
Quantitative Data on PGD2 and Related Compounds
Specific quantitative data on the anti-inflammatory properties of 16,16-Dimethyl PGD2 is limited in publicly available literature. However, data from studies on PGD2 and its metabolites provide valuable insights into the potential potency of this analogue.
Table 1: Receptor Binding Affinities of PGD2 and its Metabolites
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| PGD2 | CRTH2/DP2 | 2.4 nM | Human | [7] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | CRTH2/DP2 | 2.91 nM | Human | [7] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | CRTH2/DP2 | 3.15 nM | Human | [7] |
| PGD2 | DP1 | ~21 nM | Mouse | [8][9] |
Table 2: Functional Potency of PGD2 Analogues
| Compound | Assay | Effect | Potency (EC50/IC50) | Cell Type/System | Reference |
| 16,16-Dimethyl PGE2 | Concanavalin A response | Inhibition | - (38% inhibition) | Mouse spleen cells | [4] |
| 16,16-Dimethyl PGE2 | Natural Killer (NK) activity | Inhibition | - (53% inhibition) | Mouse spleen cells | [4] |
| PGD2 | IL-6 Synthesis | Stimulation | Dose-dependent (10 nM - 10 µM) | Osteoblast-like MC3T3-E1 cells | [10] |
| PGD2 | cAMP Production | Stimulation | - | Human platelets |
Note: The data for 16,16-Dimethyl PGE2 is included to provide context on a related dimethylated prostaglandin, though its primary receptor target differs from PGD2.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to investigate the anti-inflammatory properties of compounds like 16,16-Dimethyl PGD2.
In Vitro Assays
This assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
-
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of 16,16-Dimethyl PGD2 (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.
This assay evaluates the effect of the test compound on the migration of neutrophils towards a chemoattractant.
-
Cells: Freshly isolated human neutrophils from peripheral blood.
-
Apparatus: Boyden chamber or similar transwell migration system with a 3-5 µm pore size filter.
-
Protocol:
-
Isolate neutrophils from healthy donor blood using density gradient centrifugation.
-
Pre-incubate the isolated neutrophils with various concentrations of 16,16-Dimethyl PGD2 (or vehicle control) for 30 minutes at 37°C.
-
Place a chemoattractant solution (e.g., 10 nM LTB4 or 100 ng/mL IL-8) in the lower chamber of the Boyden chamber.
-
Add the pre-treated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
After incubation, remove the filter, fix, and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Determine the percentage inhibition of neutrophil migration for each concentration of the test compound.
In Vivo Models
This is a classic and well-established model of acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Administer 16,16-Dimethyl PGD2 (or vehicle control, and a positive control like indomethacin) via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before inducing inflammation.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
This model mimics key features of acute respiratory distress syndrome (ARDS).
-
Animals: C57BL/6 mice.
-
Protocol:
-
Administer 16,16-Dimethyl PGD2 (or vehicle control) to mice, for example, via intranasal or intraperitoneal injection.
-
After a pre-treatment period, induce lung injury by intratracheal or intranasal administration of LPS.
-
At a specified time point (e.g., 24 or 48 hours) after LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid.
-
Measure inflammatory parameters in the BAL fluid, such as total and differential cell counts (especially neutrophils) and protein concentration (as an indicator of vascular permeability).
-
Measure pro-inflammatory cytokine levels (TNF-α, IL-6) in the BAL fluid by ELISA.
-
Excise the lungs for histological analysis to assess tissue damage and inflammatory cell infiltration, and to determine the wet-to-dry weight ratio as a measure of pulmonary edema.
-
-
Data Analysis: Compare the inflammatory parameters between the treatment and control groups to assess the protective effect of 16,16-Dimethyl PGD2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the anti-inflammatory properties of 16,16-Dimethyl PGD2.
Conclusion
16,16-Dimethyl PGD2 represents a promising pharmacological tool for exploring the therapeutic potential of the anti-inflammatory arms of the PGD2 signaling network. Its enhanced stability allows for more reliable and reproducible experimental outcomes compared to its endogenous counterpart. The anti-inflammatory effects are primarily driven by the activation of the DP1 receptor, leading to increased intracellular cAMP, and through its conversion to a 15d-PGJ₂ analogue, which potently inhibits the pro-inflammatory NF-κB pathway and activates the anti-inflammatory nuclear receptor PPAR-γ. While specific quantitative data for 16,16-Dimethyl PGD2 remains to be fully elucidated, the wealth of information on PGD2 and its metabolites provides a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further characterize the anti-inflammatory profile of this and other related compounds, with the ultimate goal of developing novel therapeutics for a range of inflammatory disorders.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 3. The effects of 16,16-dimethyl PGE2 and phosphodiesterase inhibitors on Con A blastogenic responses and NK cytotoxic activity of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Prostaglandin D2 induces interleukin-6 synthesis via Ca2+ mobilization in osteoblasts: regulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
16,16-Dimethyl PGD2: A Stable Analog for Advancing Prostaglandin D2 Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and immune responses. However, its inherent chemical instability poses significant challenges for in vitro and in vivo research, limiting the reproducibility and reliability of experimental findings. 16,16-Dimethyl PGD2, a synthetic analog of PGD2, offers a solution to this problem by providing enhanced stability while retaining biological activity. This technical guide provides a comprehensive overview of 16,16-Dimethyl PGD2 as a stable research tool, summarizing its biochemical properties, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams.
Biochemical Profile and Stability
The primary advantage of 16,16-Dimethyl PGD2 lies in its increased resistance to degradation compared to its endogenous counterpart. The dimethyl substitution at the C-16 position sterically hinders the enzymatic oxidation of the 15-hydroxyl group, a key step in the metabolic inactivation of prostaglandins. While direct quantitative comparisons of the half-life of 16,16-Dimethyl PGD2 and PGD2 in aqueous solutions are not extensively published, information from commercial suppliers indicates that aqueous solutions of PGD2 are not recommended for storage for more than one day. In contrast, solutions of 16,16-Dimethyl PGD2 are stable for at least two years when stored appropriately, highlighting its significantly enhanced stability.
Data Presentation: Quantitative Analysis
| Compound | Parameter | Receptor/Assay System | Value/Potency Comparison | Reference |
| 16,16-Dimethyl PGD2 | Functional Potency (CD11b Expression & Actin Polymerization) | Human Eosinophils (DP2/CRTH2 mediated) | Approximately equal potency to PGD2 | [1] |
| PGD2 | Binding Affinity (Ki) | Human DP1 Receptor | ~0.5-1 nM | |
| PGD2 | Binding Affinity (Ki) | Human DP2/CRTH2 Receptor | ~2.4 nM | [2][3] |
Signaling Pathways
PGD2 exerts its biological effects through two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). These receptors are coupled to different downstream signaling cascades, leading to distinct and sometimes opposing cellular responses.[2]
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by PGD2 or its analogs leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit (Gαs). This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). The DP1 pathway is generally associated with anti-inflammatory effects, such as vasodilation and inhibition of platelet aggregation.
DP2 (CRTH2) Receptor Signaling Pathway
In contrast to DP1, the DP2 receptor is coupled to the Gi alpha subunit (Gαi). Upon activation by PGD2 or its analogs, the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the Gi protein can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is predominantly pro-inflammatory, mediating effects such as eosinophil and basophil chemotaxis and activation.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of PGD2 analogs like 16,16-Dimethyl PGD2. Researchers should optimize these protocols for their specific experimental systems.
Experimental Workflow: In Vitro Characterization
The general workflow for characterizing the in vitro activity of 16,16-Dimethyl PGD2 involves assessing its binding to and activation of the DP1 and DP2 receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity of 16,16-Dimethyl PGD2 for the DP1 and DP2/CRTH2 receptors.
Materials:
-
Cell membranes prepared from cells expressing either human DP1 or DP2/CRTH2 receptors.
-
[3H]-PGD2 (radioligand).
-
16,16-Dimethyl PGD2 (unlabeled competitor).
-
Unlabeled PGD2 (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of 16,16-Dimethyl PGD2.
-
In a multi-well plate, combine cell membranes, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of 16,16-Dimethyl PGD2 or buffer.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of 16,16-Dimethyl PGD2 and determine the Ki value using appropriate software (e.g., Prism).
Calcium Mobilization Assay
Objective: To assess the ability of 16,16-Dimethyl PGD2 to induce intracellular calcium mobilization via the DP2/CRTH2 receptor.
Materials:
-
Cells expressing the human DP2/CRTH2 receptor (e.g., HEK293 cells or primary eosinophils).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
16,16-Dimethyl PGD2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope capable of measuring intracellular calcium.
Methodology:
-
Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of 16,16-Dimethyl PGD2 to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the concentration-dependent increase in intracellular calcium, and calculate the EC50 value.
In Vivo Mouse Model of Allergic Airway Inflammation
Objective: To evaluate the in vivo effects of 16,16-Dimethyl PGD2 on allergic airway inflammation.
Materials:
-
Allergen (e.g., ovalbumin, OVA).
-
Adjuvant (e.g., alum).
-
16,16-Dimethyl PGD2.
-
Vehicle control (e.g., saline or PBS with a small amount of ethanol).
-
BALB/c mice.
-
Equipment for intratracheal or intranasal administration.
-
Equipment for bronchoalveolar lavage (BAL).
-
Flow cytometer and antibodies for cell staining.
-
ELISA kits for cytokine measurement.
Methodology:
-
Sensitization: Sensitize mice by intraperitoneal injection of the allergen mixed with adjuvant on, for example, day 0 and day 7.
-
Challenge: On subsequent days (e.g., days 14, 15, and 16), challenge the mice with the allergen via intratracheal or intranasal administration.
-
Treatment: Administer 16,16-Dimethyl PGD2 or vehicle to separate groups of mice at a specified time before or after the allergen challenge. The dose and timing should be optimized based on preliminary studies.
-
Assessment: At a predetermined time point after the final challenge (e.g., 24-48 hours), perform the following assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Flow Cytometry: Use flow cytometry to further characterize the immune cell populations in the BAL fluid and lung tissue.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammation, mucus production, and airway remodeling.
-
-
Data Analysis: Compare the inflammatory parameters between the 16,16-Dimethyl PGD2-treated group and the vehicle-treated control group to determine the in vivo effect of the compound.
Conclusion
16,16-Dimethyl PGD2 serves as an invaluable tool for researchers studying the multifaceted roles of PGD2. Its enhanced stability overcomes a major limitation of working with the endogenous ligand, enabling more robust and reproducible experimental outcomes. While there is a need for further characterization of its binding affinities at the DP1 and DP2 receptors, its demonstrated biological activity makes it a cornerstone for investigating PGD2-mediated signaling in health and disease. The protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at unraveling the complexities of the PGD2 system and for the development of novel therapeutics targeting this pathway.
References
The Structure-Activity Relationship of 16,16-Dimethyl PGD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-Dimethyl PGD2), a synthetic analog of the endogenous pro-inflammatory and immunomodulatory mediator, Prostaglandin D2 (PGD2). This document details its interaction with its primary biological targets, the Prostaglandin D2 receptors DP1 and CRTH2 (DP2), the consequent signaling pathways, and the structural modifications that differentiate its activity from the native ligand. Quantitative data from relevant studies are presented in tabular format for comparative analysis, and detailed experimental protocols for key assays are provided.
Introduction to 16,16-Dimethyl PGD2
Prostaglandin D2 is a key lipid mediator derived from the arachidonic acid cascade, playing a crucial role in various physiological and pathological processes, including allergic inflammation, bronchoconstriction, and sleep regulation.[1][2] Its biological effects are primarily mediated through two G-protein coupled receptors: the DP1 receptor, which couples to Gs to increase intracellular cyclic AMP (cAMP), and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), which couples to Gi to decrease cAMP and increase intracellular calcium.[3][4]
16,16-Dimethyl PGD2 is a synthetic analog of PGD2, characterized by the presence of two methyl groups at the C-16 position of the α-chain. This structural modification is primarily designed to enhance the metabolic stability of the molecule by rendering it resistant to degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby prolonging its biological half-life. The introduction of these methyl groups significantly influences the molecule's interaction with its receptors and its overall activity profile.
Structure-Activity Relationship
The addition of the two methyl groups at the C-16 position is the key structural alteration in 16,16-Dimethyl PGD2 compared to the parent compound, PGD2. This modification has significant implications for its biological activity.
Impact of 16,16-Dimethyl Substitution
The primary rationale for the 16,16-dimethyl substitution in prostaglandins (B1171923) is to block metabolic inactivation by 15-PGDH. This enzyme catalyzes the oxidation of the 15-hydroxyl group, a critical step in prostaglandin degradation. The steric hindrance provided by the gem-dimethyl groups at the adjacent C-16 position prevents the enzyme from accessing the 15-hydroxyl group, leading to a significantly prolonged duration of action in vivo. This principle has also been applied to other prostaglandins, such as 16,16-dimethyl PGE2.[1]
Receptor Binding and Potency
CRTH2 (DP2) Receptor Activity:
Studies on human eosinophils have shown that 16,16-Dimethyl PGD2 is an agonist of the CRTH2 receptor. In functional assays measuring the expression of the activation marker CD11b and actin polymerization, its potency was found to be comparable to that of 15S-methyl-PGD2. However, it is less potent than the endogenous ligand PGD2 and other synthetic analogs like 15R-methyl-PGD2 and 17-phenyl-18,19,20-trinor-PGD2.[5]
DP1 Receptor Activity:
In contrast to its activity at the CRTH2 receptor, 16,16-Dimethyl PGD2 exhibits significantly lower potency at the DP1 receptor. In studies using human platelets, where PGD2 stimulates adenylyl cyclase via the DP1 receptor to increase cAMP levels, 16,16-Dimethyl PGD2 and other tested PGD2 analogs failed to elevate platelet cAMP by more than 20% of the maximal response to PGD2.[5] This suggests that the 16,16-dimethyl modification, while conferring metabolic stability, significantly diminishes its agonist activity at the DP1 receptor.
Quantitative Data
The following tables summarize the available quantitative data for 16,16-Dimethyl PGD2 and related compounds.
Table 1: Potency of PGD2 Analogs in Activating Human Eosinophils (CRTH2 Receptor-Mediated)
| Compound | Rank Order of Potency |
| 15R-methyl-PGD2 | > |
| PGD2 | > |
| 17-phenyl-18,19,20-trinor-PGD2 | > |
| 15S-methyl-PGD2 | ≈ |
| 16,16-Dimethyl PGD2 | ≈ |
| 11-keto-fluprostenol | < |
Data derived from a study on CD11b expression and actin polymerization in human eosinophils.[5]
Table 2: Activity of PGD2 Analogs at the Human Platelet DP1 Receptor
| Compound | Effect on Platelet cAMP Levels |
| PGD2 | Maximal stimulation |
| 16,16-Dimethyl PGD2 | < 20% of maximal PGD2 response |
| 15R-methyl-PGD2 | < 20% of maximal PGD2 response |
| 15S-methyl-PGD2 | Most active of the tested analogs, but still < 20% of maximal PGD2 response |
| 17-phenyl-18,19,20-trinor-PGD2 | < 20% of maximal PGD2 response |
| 11-keto-fluprostenol | < 20% of maximal PGD2 response |
Data derived from a study measuring adenylyl cyclase stimulation in human platelets.[5]
Signaling Pathways
The differential activity of 16,16-Dimethyl PGD2 at DP1 and CRTH2 receptors triggers distinct intracellular signaling cascades.
CRTH2 (DP2) Receptor Signaling
As an agonist at the CRTH2 receptor, 16,16-Dimethyl PGD2 initiates a signaling pathway characteristic of Gi-coupled receptors. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Concurrently, the βγ subunits of the dissociated G-protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in the activation of downstream effector proteins that mediate cellular responses such as chemotaxis and degranulation in immune cells like eosinophils and basophils.[3][4]
DP1 Receptor Signaling
Due to its low potency at the DP1 receptor, 16,16-Dimethyl PGD2 is a weak activator of this pathway. For comparison, the canonical DP1 signaling pathway initiated by PGD2 involves the activation of a Gs-coupled receptor. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of prostaglandin receptor activity are provided below.
Radioligand Binding Assay for CRTH2 Receptor
Objective: To determine the binding affinity (Ki or Kd) of 16,16-Dimethyl PGD2 for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
Cell lysis buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA).
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% (w/v) BSA).
-
[3H]-PGD2 (radioligand).
-
Non-radiolabeled PGD2 (for determining non-specific binding).
-
Test compound (16,16-Dimethyl PGD2).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-hCRTH2 cells to confluency.
-
Harvest cells and resuspend in lysis buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in lysis buffer, homogenize, and store at -80°C.
-
-
Binding Assay:
-
For saturation binding, incubate cell membranes (e.g., 20 µg of protein) with increasing concentrations of [3H]-PGD2 in binding buffer.
-
For competition binding, incubate cell membranes with a fixed concentration of [3H]-PGD2 (e.g., 2 nM) and increasing concentrations of the test compound (16,16-Dimethyl PGD2).
-
Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, determine the Kd and Bmax by non-linear regression analysis of the specific binding data.
-
For competition binding, determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
-
cAMP Functional Assay
Objective: To determine the potency (EC50 or IC50) of 16,16-Dimethyl PGD2 in modulating cAMP levels via DP1 (Gs-coupled) or CRTH2 (Gi-coupled) receptors.
Materials:
-
HEK293 cells expressing the receptor of interest (DP1 or CRTH2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupled assays).
-
Phosphodiesterase inhibitor (e.g., IBMX or RO 20-1724) to prevent cAMP degradation.
-
Test compound (16,16-Dimethyl PGD2).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection kit.
Procedure for Gi-Coupled Receptor (CRTH2):
-
Cell Preparation:
-
Harvest cells and resuspend in assay buffer at a desired concentration (e.g., 10^6 cells/mL).
-
-
Assay Setup:
-
In a microplate, add assay buffer containing forskolin and a phosphodiesterase inhibitor.
-
Add serial dilutions of the test compound.
-
Initiate the reaction by adding the cell suspension.
-
-
Incubation and Lysis:
-
Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
-
cAMP Detection:
-
Add the detection reagents from the kit to the cell lysate.
-
Incubate as required by the kit.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Procedure for Gs-Coupled Receptor (DP1):
-
The procedure is similar to the Gi-coupled assay, but forskolin is omitted. The test compound is added to measure the stimulation of cAMP production above the basal level. The EC50 is determined from the dose-response curve.
Calcium Mobilization Assay
Objective: To measure the ability of 16,16-Dimethyl PGD2 to induce intracellular calcium release via the CRTH2 receptor.
Materials:
-
HEK293 cells expressing the CRTH2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Krebs buffer).
-
Test compound (16,16-Dimethyl PGD2).
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding and Dye Loading:
-
Seed cells in a black, clear-bottom microplate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for 1 hour.
-
-
Calcium Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a stable baseline fluorescence.
-
Inject serial dilutions of the test compound into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Conclusion
The structure-activity relationship of 16,16-Dimethyl PGD2 is primarily defined by the introduction of gem-dimethyl groups at the C-16 position. This modification confers significant resistance to metabolic degradation by 15-PGDH, thereby extending its biological half-life. Functionally, this analog acts as an agonist at the CRTH2 receptor, albeit with lower potency than the endogenous ligand PGD2. Conversely, its activity at the DP1 receptor is markedly reduced. This pharmacological profile suggests that 16,16-Dimethyl PGD2 could serve as a useful tool for studying the prolonged effects of CRTH2 activation in various biological systems, with minimal confounding activity at the DP1 receptor. Further studies to determine its precise binding affinities at both receptors would provide a more complete understanding of its structure-activity relationship.
References
- 1. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 16,16-Dimethyl Prostaglandin D2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a naturally occurring lipid mediator involved in a wide array of physiological and pathological processes. PGD2 is known to exert its effects through interaction with two principal G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The dimethylation at the C-16 position is intended to increase the metabolic stability of the molecule, potentially leading to a more sustained biological activity compared to its parent compound.
These application notes provide an overview of the known cellular effects of PGD2 and offer generalized protocols for investigating the biological activity of 16,16-dmPGD2 in cell culture, with a focus on cell proliferation and apoptosis. Due to the limited availability of specific experimental protocols for 16,16-dmPGD2, the provided methodologies are based on established protocols for PGD2 and standard cell biology techniques. Researchers are advised to use these as a starting point and to perform dose-response and time-course experiments to optimize conditions for their specific cell type and experimental setup.
Data Presentation
The following tables summarize the quantitative effects of the parent compound, Prostaglandin D2 (PGD2), on cell proliferation and apoptosis as reported in the literature. This data can serve as a reference for designing experiments with 16,16-dmPGD2.
Table 1: Effect of Prostaglandin D2 (PGD2) on Cell Proliferation
| Cell Line | Concentration of PGD2 | Incubation Time | Observed Effect |
| SW480 (Human colon cancer) | 1.0 µg/ml | 48 h | Inhibition of cell growth[1] |
| SW480 (Human colon cancer) | 10.0 µg/ml | 24 h & 48 h | Inhibition of cell growth[1] |
| LS174T (Human colon cancer) | 1.0 µg/ml & 10.0 µg/ml | 24 h & 48 h | Inhibition of cell growth[1] |
| Murine mastocytoma cells | 10 µg/ml | 24 h | Inhibition of cell growth and induction of cell death[2] |
| Human neuroblastoma (NB-1) | Not specified | Not specified | Dose-dependent inhibition of DNA and RNA synthesis[3] |
| Human ovarian tumor cells | IC50 of 6.8 µM | Not specified | Inhibition of cell proliferation[4] |
Table 2: Effect of Prostaglandin D2 (PGD2) on Apoptosis
| Cell Type | Concentration of PGD2 | Incubation Time | Observed Effect |
| Human Osteoclasts | Dose-dependent | 24 h | Increased percentage of apoptotic cells[5][6] |
| Eosinophils | Not specified | 20 h & 40 h | Selective induction of apoptosis[7] |
| Skin Cancer Cells (Melanoma and NMSC) | Not specified | Not specified | PGD2-ethanolamide, a metabolite, causes apoptosis[8] |
Signaling Pathways
Prostaglandin D2, and presumably its analog 16,16-dmPGD2, mediates its cellular effects primarily through the DP1 and DP2 (CRTH2) receptors. Activation of these receptors triggers distinct downstream signaling cascades.
Caption: PGD2 signaling through DP1 and DP2 receptors.
Experimental Workflow
A general workflow for assessing the impact of 16,16-dmPGD2 on cell proliferation and apoptosis is outlined below.
Caption: General workflow for cellular assays.
Experimental Protocols
Protocol 1: Preparation of 16,16-Dimethyl Prostaglandin D2 Stock Solution
Disclaimer: This protocol is a general guideline. The optimal solvent and storage conditions should be confirmed from the supplier's product data sheet.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized 16,16-dmPGD2 to ensure the powder is at the bottom.
-
Reconstitute the compound in a minimal amount of anhydrous DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For cell culture experiments, prepare fresh working solutions by diluting the stock solution in serum-free cell culture medium immediately before use. The final concentration of the solvent in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of 16,16-dmPGD2 on cell viability and proliferation.[9][10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 16,16-dmPGD2 in serum-free medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of 16,16-dmPGD2. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), which stains necrotic or late apoptotic cells with compromised membrane integrity.[13][14][15][16][17]
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 16,16-dmPGD2 and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
References
- 1. Inhibitory effects of prostaglandin D2 against the proliferation of human colon cancer cell lines and hepatic metastasis from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 strongly inhibits growth of murine mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 inhibits the proliferation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Prostaglandin D2 induces apoptosis of human osteoclasts by activating the CRTH2 receptor and the intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Storing 16,16-Dimethyl Prostaglandin D2
These application notes provide detailed protocols for the dissolution and storage of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2), a stable analog of Prostaglandin D2 (PGD2). The information is intended for researchers, scientists, and professionals in drug development.
Product Information
16,16-Dimethyl prostaglandin D2 is a synthetic analog of PGD2, designed for increased stability. Prostaglandin D2 is a major eicosanoid product of mast cells and is involved in various physiological processes, including sleep regulation, inflammation, and allergic responses.
Chemical Properties:
Solubility
16,16-dmPGD2 is typically supplied as a crystalline solid or in a solution of methyl acetate (B1210297). It is soluble in various organic solvents but has limited solubility in aqueous buffers. The following table summarizes the solubility of the parent compound, PGD2, which can be used as a guideline for 16,16-dmPGD2.
Table 1: Solubility Data for Prostaglandin D2 Analogs
| Solvent | Approximate Solubility | Source |
| Dimethylformamide (DMF) | 100 mg/mL | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | [3][4] |
| Ethanol | 50-75 mg/mL | [3][4][5] |
| PBS (pH 7.2) | 5 mg/mL | [3][4] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.
Storage and Stability
Proper storage is crucial to maintain the integrity of 16,16-dmPGD2.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Recommendations | Source |
| Crystalline Solid | -20°C | ≥ 2 years | Keep in original container, tightly sealed. | [3][4] |
| Solution in Methyl Acetate | -20°C | ≥ 2 years | Store in original vial. | [6][7] |
| Stock Solution in Organic Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store under an inert gas like nitrogen. | [5] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Store under an inert gas like nitrogen. | [5] | |
| Aqueous Solution | - | Not Recommended | Do not store for more than one day. Prepare fresh for each experiment. | [4][6][7] |
Experimental Protocols
4.1. Preparation of a Stock Solution from a Crystalline Solid
This protocol describes how to prepare a stock solution of 16,16-dmPGD2 from a crystalline solid.
-
Equilibrate the vial containing the crystalline solid to room temperature before opening.
-
Select a suitable organic solvent such as DMSO, DMF, or ethanol.
-
Add the desired volume of the solvent to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of 16,16-dmPGD2).
-
Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
-
Store the stock solution at -20°C or -80°C in tightly sealed aliquots to avoid repeated freeze-thaw cycles.
4.2. Changing the Solvent from Methyl Acetate
If 16,16-dmPGD2 is supplied in methyl acetate, the solvent can be changed as follows:
-
Under a gentle stream of inert gas (e.g., nitrogen), evaporate the methyl acetate solvent.
-
Once the solvent is completely evaporated, immediately add the desired organic solvent (e.g., DMSO, ethanol) to reconstitute the compound.[6][7]
-
Follow steps 4-6 from the protocol above for vortexing and storage.
4.3. Preparation of Aqueous Working Solutions
Due to the limited stability of 16,16-dmPGD2 in aqueous solutions, it is recommended to prepare them fresh before each experiment.
-
Retrieve an aliquot of the organic stock solution (e.g., in DMSO) from the freezer and allow it to thaw at room temperature.
-
Further dilute the stock solution into the aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.
-
Ensure that the final concentration of the organic solvent is minimal, as it may have physiological effects at higher concentrations.[4]
-
Mix the solution thoroughly by gentle vortexing or pipetting.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[4]
Caption: Workflow for preparing 16,16-dmPGD2 solutions.
Signaling Pathway
Prostaglandin D2 and its analogs primarily exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs). The main receptor for PGD2 is the D-prostanoid receptor 1 (DP1). PGD2 can also interact with the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).
-
DP1 Receptor Activation: Binding of PGD2 to the DP1 receptor typically leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This pathway is often associated with vasodilation and inhibition of platelet aggregation.
-
CRTH2 (DP2) Receptor Activation: Activation of the CRTH2 receptor is coupled to a decrease in cAMP and an increase in intracellular calcium, leading to chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Caption: Simplified signaling pathways for PGD2 analogs.
Safety Precautions
This material should be handled as a hazardous substance. Avoid ingestion, inhalation, and contact with eyes and skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Wash hands thoroughly after handling. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. This compound | C22H36O5 | CID 5283053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vitro Assay Development Using 16,16-Dimethyl Prostaglandin D2
Introduction
16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) is a stable, synthetic analog of Prostaglandin D2 (PGD2), a major eicosanoid product released primarily by mast cells during allergic and asthmatic responses.[1] PGD2 exerts its diverse biological effects by activating two distinct G-protein coupled receptors (GPCRs): the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] Activation of these receptors initiates signaling cascades that are critical to the pathogenesis of allergic diseases, making them key targets for drug development.[2][4]
Due to the inherent instability of natural PGD2, the more stable analog 16,16-dmPGD2 serves as an invaluable tool for in vitro assay development, enabling consistent and reproducible investigation of the PGD2 signaling pathway. These application notes provide detailed protocols for key in vitro assays designed to characterize the activity of compounds targeting the DP1 and DP2 receptors using 16,16-dmPGD2 as a stable agonist.
Mechanism of Action: PGD2 Signaling Pathways
PGD2 mediates its effects through two receptors that trigger opposing downstream signals.
-
DP1 Receptor Signaling : The DP1 receptor couples to a Gαs protein.[4] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This pathway is generally associated with vasodilation and the inhibition of inflammatory cell migration.[4]
-
DP2 (CRTH2) Receptor Signaling : The DP2 receptor couples to a Gαi protein.[2] Agonist binding inhibits adenylyl cyclase, decreasing cAMP levels, and more prominently, leads to an increase in intracellular calcium ([Ca²⁺]i) mobilization.[2] This pathway is considered pro-inflammatory, mediating the chemotaxis and activation of key allergic inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[2][5][6]
Application Note 1: DP2 Receptor Activation Assay via Intracellular Calcium Mobilization
This protocol describes a fluorescent-based in vitro assay to measure the activation of the DP2 (CRTH2) receptor by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimulation with 16,16-dmPGD2. This assay is ideal for high-throughput screening (HTS) of DP2 antagonists.
Experimental Protocol
1. Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human DP2 (CRTH2) receptor.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Agonist: 16,16-Dimethyl Prostaglandin D2 (10 mM stock in DMSO).
-
Test Compounds: Potential DP2 antagonists (stock in DMSO).
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2. Cell Preparation:
-
Culture DP2-expressing cells to ~80-90% confluency in appropriate growth medium.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge cells and resuspend in Assay Buffer at a density of 2.5 x 10⁵ cells/mL.
-
Prepare the dye-loading solution by adding Fluo-4 AM to the cell suspension to a final concentration of 2 µM.
-
Incubate the cell suspension in the dark at 37°C for 45-60 minutes to allow for dye loading.
-
After incubation, centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh Assay Buffer.
-
Dispense 50 µL of the cell suspension into each well of the assay plate.
3. Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of test compounds (potential antagonists) in Assay Buffer. Add 25 µL of the diluted compounds to the appropriate wells of the assay plate containing cells. For control wells, add 25 µL of Assay Buffer with DMSO.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare the agonist solution of 16,16-dmPGD2 in Assay Buffer at a concentration corresponding to the EC₈₀ value (the concentration that elicits 80% of the maximal response, predetermined from an agonist dose-response curve).
-
Place the assay plate into the fluorescence plate reader.
-
Initiate reading, establishing a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 25 µL of the EC₈₀ agonist solution to all wells.
-
Continue to measure fluorescence intensity every 1-2 seconds for an additional 90-120 seconds.
4. Data Analysis:
-
The change in fluorescence is calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
For antagonist testing, normalize the data to the positive control (agonist only, 0% inhibition) and negative control (buffer only, 100% inhibition).
-
Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Representative Data
| Compound | Target | Assay Type | Potency (EC₅₀/IC₅₀) | Reference |
| PGD2 | DP2 (CRTH2) | Calcium Mobilization | ~1-10 nM | [7] |
| Fevipiprant | DP2 (CRTH2) | Calcium Mobilization | ~0.5-1.5 nM | [8] |
| 16,16-dmPGD2 | DP2 (CRTH2) | Calcium Mobilization | Expected: 1-15 nM | N/A |
Application Note 2: Eosinophil Chemotaxis Assay
This protocol details an in vitro chemotaxis assay to measure the migration of eosinophils in response to a chemoattractant gradient generated by 16,16-dmPGD2. This assay is a functional screen for modulators of the DP2 receptor, which plays a key role in eosinophil recruitment during allergic inflammation.[2][6]
Experimental Protocol
1. Materials and Reagents:
-
Cells: Human eosinophils, isolated from peripheral blood of healthy or atopic donors.
-
Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).
-
Chemoattractant: this compound (10 mM stock in DMSO).
-
Test Compounds: Potential DP2 antagonists (stock in DMSO).
-
Chemotaxis System: 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane (e.g., ChemoTx® system).
2. Cell and Compound Preparation:
-
Isolate eosinophils from whole blood using negative selection (e.g., magnetic bead separation) to >95% purity.
-
Resuspend purified eosinophils in Assay Medium at a concentration of 2 x 10⁶ cells/mL.
-
If testing antagonists, pre-incubate the eosinophil suspension with test compounds or vehicle (DMSO) for 30 minutes at 37°C.
3. Assay Procedure:
-
Prepare serial dilutions of 16,16-dmPGD2 in Assay Medium.
-
Add 30 µL of the diluted chemoattractant (or Assay Medium for negative control) to the lower wells of the 96-well chemotaxis chamber.
-
Carefully place the 5 µm filter membrane over the lower wells, avoiding air bubbles.
-
Add 25 µL of the eosinophil suspension (pre-incubated with antagonists, if applicable) on top of the filter membrane.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the filter. Scrape off non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom side of the membrane using a differential stain (e.g., Wright-Giemsa).
-
Quantify the migrated cells by counting at least 3-5 high-power fields per well using a microscope or by using a plate reader-based method after cell lysis and detection with a fluorescent dye (e.g., CyQUANT).
4. Data Analysis:
-
Calculate the average number of migrated cells per high-power field for each condition.
-
Plot the number of migrated cells against the log concentration of 16,16-dmPGD2 to generate a chemotactic dose-response curve and determine the EC₅₀.
-
For antagonist studies, calculate the percent inhibition of migration relative to the agonist-only control and determine the IC₅₀ value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 4. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 6. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mast cell mediators prostaglandin-D2 and histamine activate human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying 16,16-Dimethyl Prostaglandin D2 Effects: Application Notes and Protocols
Disclaimer: Scientific literature extensively covers the roles of Prostaglandin (B15479496) D2 (PGD2) and the synthetic analog 16,16-Dimethyl Prostaglandin E2 (dmPGE2). However, there is a notable scarcity of published in vivo studies specifically investigating 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2). The following application notes and protocols are therefore based on the established biological activities of PGD2 and the pharmacological data of the structurally related dmPGE2. Researchers should consider this document as a foundational guide and perform initial dose-response and toxicology studies for 16,16-dmPGD2.
Introduction
This compound (16,16-dmPGD2) is a synthetic, stable analog of the naturally occurring Prostaglandin D2 (PGD2). PGD2 is a key lipid mediator involved in a wide array of physiological and pathological processes, most notably in allergic and inflammatory responses. It is produced predominantly by mast cells upon activation.[1][2] The methylation at the C-16 position in 16,16-dmPGD2 confers resistance to metabolic inactivation, making it a valuable tool for in vivo studies requiring sustained biological activity.
This document provides detailed protocols for utilizing animal models to investigate the effects of 16,16-dmPGD2, with a focus on its role in allergic inflammation and thermoregulation.
Signaling Pathways of Prostaglandin D2
PGD2 exerts its effects through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The signaling cascades initiated by these receptors are often opposing, leading to a complex regulation of the immune response.
-
DP1 Receptor Signaling: Activation of the Gs-coupled DP1 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory effects, including smooth muscle relaxation, vasodilation, and inhibition of immune cell migration.[3]
-
CRTH2 (DP2) Receptor Signaling: The Gi-coupled CRTH2 receptor, upon activation, leads to a decrease in cAMP, an increase in intracellular calcium, and activation of downstream signaling pathways like PI3K/Akt. This receptor is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation mediates pro-inflammatory responses such as chemotaxis and activation of these cell types.[3][4]
Animal Models and Experimental Protocols
Mice are the most commonly used animal model for studying allergic diseases due to the availability of a wide range of immunological reagents and genetically modified strains.
Preparation and Administration of 16,16-dmPGD2
Based on protocols for the related compound dmPGE2, 16,16-dmPGD2 can be prepared for in vivo administration as follows:
-
Stock Solution: Dissolve 16,16-dmPGD2 in a small volume of 100% ethanol (B145695). Store at -20°C.
-
Working Solution: For administration, evaporate the ethanol under a gentle stream of nitrogen gas. Reconstitute the compound in a vehicle such as phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final concentration of ethanol in the vehicle should be kept low (e.g., <2%) to avoid vehicle-induced effects.
-
Administration: The most common routes of administration for prostaglandins (B1171923) in these models are subcutaneous (SC) or intraperitoneal (IP) injection. The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL).
Protocol 1: Murine Model of Allergic Airway Inflammation
This model is used to assess the effect of 16,16-dmPGD2 on key features of asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.
Materials:
-
8-10 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Vehicle (e.g., PBS with <2% ethanol)
-
Whole-body plethysmograph
Experimental Workflow:
Procedure:
-
Sensitization: On day 0 and day 14, sensitize mice by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
Challenge and Treatment: On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µg OVA in 50 µL of PBS.
-
16,16-dmPGD2 Administration: Administer 16,16-dmPGD2 or vehicle via SC or IP injection at a predetermined dose 30-60 minutes prior to each OVA challenge.
-
Analysis (Day 25):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a lung lavage with PBS. Determine the total cell count in the BAL fluid (BALF) and perform differential cell counts on cytospin preparations to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Cytokine Analysis: Homogenize lung tissue to measure levels of Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or multiplex assay.
-
Hypothetical Quantitative Data:
Table 1: Effect of 16,16-dmPGD2 on Inflammatory Cell Infiltration in BALF (Hypothetical Data)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.1 ± 0.05 | 4.6 ± 0.5 |
| OVA + Vehicle | 8.2 ± 1.5 | 45.3 ± 5.2 | 5.1 ± 1.1 | 8.5 ± 1.9 | 23.1 ± 3.4 |
| OVA + 16,16-dmPGD2 (10 µg/kg) | 5.1 ± 0.9 | 22.7 ± 3.8 | 4.8 ± 0.9 | 4.2 ± 1.1* | 20.5 ± 2.9 |
| OVA + 16,16-dmPGD2 (30 µg/kg) | 3.8 ± 0.7 | 15.1 ± 2.5 | 4.5 ± 0.8 | 2.1 ± 0.7** | 18.3 ± 2.5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group.
Protocol 2: Model of Systemic Anaphylaxis and Hypothermia
Systemic anaphylaxis is a severe, life-threatening allergic reaction. In mice, a key indicator of anaphylaxis is a drop in core body temperature.[5] This model can be used to assess the role of 16,16-dmPGD2 in modulating this systemic response.
Materials:
-
8-10 week old C57BL/6 mice
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-Human Serum Albumin (DNP-HSA)
-
This compound
-
Vehicle (e.g., PBS)
-
Rectal thermometer for mice
Procedure:
-
Passive Sensitization: Sensitize mice by intravenous (IV) or IP injection of anti-DNP IgE antibody (e.g., 20 µg per mouse).
-
Treatment: 24 hours after sensitization, administer 16,16-dmPGD2 or vehicle via SC or IP injection.
-
Antigen Challenge: 30-60 minutes after treatment, induce anaphylaxis by IV injection of the antigen DNP-HSA (e.g., 1 mg per mouse).
-
Monitoring: Measure the core body temperature using a rectal probe immediately before the antigen challenge (time 0) and at regular intervals (e.g., every 10-15 minutes) for up to 90-120 minutes post-challenge.
Hypothetical Quantitative Data:
Table 2: Effect of 16,16-dmPGD2 on Body Temperature Following Anaphylactic Challenge (Hypothetical Data)
| Time (minutes) | Vehicle | 16,16-dmPGD2 (10 µg/kg) | 16,16-dmPGD2 (30 µg/kg) |
| 0 | 37.1 ± 0.2 | 37.0 ± 0.3 | 37.2 ± 0.2 |
| 15 | 34.5 ± 0.4 | 35.8 ± 0.3 | 36.5 ± 0.2 |
| 30 | 32.8 ± 0.5 | 34.9 ± 0.4 | 36.1 ± 0.3 |
| 45 | 32.1 ± 0.6 | 34.5 ± 0.5 | 35.9 ± 0.4 |
| 60 | 32.5 ± 0.5 | 34.8 ± 0.4 | 36.0 ± 0.3** |
| 90 | 33.8 ± 0.4 | 35.5 ± 0.3 | 36.2 ± 0.2** |
Data are presented as mean core body temperature (°C) ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group at the same time point.
Conclusion
The animal models and protocols outlined here provide a framework for investigating the in vivo effects of this compound. Given the dual nature of PGD2 signaling through DP1 and CRTH2 receptors, 16,16-dmPGD2 could potentially exhibit either pro- or anti-inflammatory effects depending on the specific context of the animal model and the predominant receptor population in the target tissue. The stability of this compound makes it a powerful tool to dissect these complex roles. It is imperative for researchers to conduct preliminary studies to establish the optimal dosage and to confirm the specific receptor-mediated effects of 16,16-dmPGD2 in their experimental system.
References
- 1. Prostaglandin D2 generation after activation of rat and human mast cells with anti-IgE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 production and identification of prostaglandin H synthase within canine mast cell granule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation (Technical Report) | OSTI.GOV [osti.gov]
- 4. This compound|64072-59-9|安捷凯 [anjiechem.com]
- 5. Further Characterization of Multi-Organ DEARE and Protection by 16,16 Dimethyl Prostaglandin E2 in a Mouse Model of the Hematopoietic Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16,16-Dimethyl Prostaglandin D2 in In Vivo Studies
Disclaimer: Extensive literature searches for in vivo studies utilizing 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) did not yield specific dosage information or detailed experimental protocols for this particular compound. The available research predominantly focuses on a structurally similar analog, 16,16-Dimethyl prostaglandin E2 (dmPGE2) . The following application notes and protocols are therefore based on data for dmPGE2 and should be considered as a potential reference point, not as a direct protocol for 16,16-dmPGD2. Researchers should exercise caution and conduct thorough dose-finding studies before commencing any in vivo experiments with 16,16-dmPGD2.
Summary of Quantitative Data for 16,16-Dimethyl Prostaglandin E2 (dmPGE2) In Vivo Studies
The following tables summarize the dosages and administration routes of dmPGE2 in various in vivo models, primarily investigated for its radioprotective effects.
Table 1: dmPGE2 Dosage in Murine Models
| Animal Model | Dosage | Administration Route | Study Context | Reference |
| CD2F1 male mice | 40 µ g/mouse | Subcutaneous | Radioprotection (LD50/30 survival) | [1][2] |
| CD2F1 male mice | 10 µ g/mouse | Subcutaneous | Radioprotection (survival against 10 Gy) | [1][2] |
| B6D2F1 mice | Not specified | Not specified | Radioprotection of intestinal and hematopoietic stem cells | [3] |
| C3H mice | Dose-dependent | Not specified | Radioprotection of intestinal stem cells | [4] |
| C57BL/6J and JDO mice | Not specified | Not specified | Pharmacokinetics and biodistribution | [5] |
Table 2: dmPGE2 Dosage in Other Animal Models
| Animal Model | Dosage | Administration Route | Study Context | Reference |
| Rhesus macaques | 0.1 mg/kg | Intramuscular | Pharmacokinetics | [5] |
| Dogs | 25 µg in 15 ml HCl | Topical (luminal) | Gastric blood flow and acid secretion | [6] |
| Rats | Not specified | Not specified | Effect on gastric surface mucous cells | [7] |
Experimental Protocols for 16,16-Dimethyl Prostaglandin E2 (dmPGE2)
The following are detailed methodologies from key experiments involving dmPGE2. These can serve as a template for designing in vivo studies, with the understanding that specific parameters will need to be optimized for 16,16-dmPGD2.
Protocol 1: Evaluation of Radioprotective Efficacy in Mice
This protocol is based on studies investigating the survival of mice following lethal irradiation.
Objective: To determine the efficacy of a prostaglandin analog in protecting mice from radiation-induced mortality.
Materials:
-
16,16-Dimethyl prostaglandin E2 (dmPGE2)
-
Vehicle (e.g., saline, PBS)
-
Male CD2F1 mice
-
Gamma irradiator (e.g., 60Co source)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate male CD2F1 mice to the laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of dmPGE2 in a suitable vehicle. Further dilute to the desired final concentrations for injection.
-
Dosing:
-
Irradiation:
-
Post-Irradiation Monitoring:
-
House the animals in a controlled environment with free access to food and water.
-
Monitor the mice daily for 30 days for survival, body weight changes, and any signs of toxicity or distress.
-
-
Data Analysis:
-
Calculate the percentage of survival in each group.
-
Determine the LD50/30 for both the treated and control groups to calculate the dose reduction factor (DRF).
-
Protocol 2: Pharmacokinetic Study in Non-Human Primates
This protocol is adapted from a study evaluating the pharmacokinetics of dmPGE2 in rhesus macaques.
Objective: To determine the pharmacokinetic profile of a prostaglandin analog following intramuscular administration.
Materials:
-
16,16-Dimethyl prostaglandin E2 (dmPGE2)
-
Absolute ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Adult rhesus macaques
-
Anesthetics (e.g., ketamine, xylazine)
-
Blood collection supplies
-
LC-MS/MS or other suitable analytical equipment for drug quantification
Procedure:
-
Animal Selection and Housing: Use healthy adult rhesus macaques, housed individually in accredited facilities.[5]
-
Drug Preparation:
-
Dosing and Blood Collection:
-
Anesthetize the animals prior to drug administration and for initial blood draws.[5]
-
Administer the prepared dmPGE2 solution via intramuscular injection.
-
Collect blood samples at various time points post-administration (e.g., baseline, 15 min, 30 min, 1 h, and subsequent time points).
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the drug in plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
-
Signaling Pathways and Visualizations
Prostaglandin D2 and its analogs exert their effects by binding to specific G protein-coupled receptors. The primary receptors for PGD2 are the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2 .
-
DP1 Receptor: Activation of the DP1 receptor is generally associated with vasodilation and the inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor: The DP2 receptor is primarily involved in inflammatory and allergic responses, mediating the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
PGD2 Signaling Pathway Diagram
Caption: PGD2 signaling through DP1 and DP2 receptors.
Experimental Workflow for an In Vivo Study
References
- 1. 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation (Journal Article) | OSTI.GOV [osti.gov]
- 3. 16,16-Dimethyl prostaglandin E2 induces radioprotection in murine intestinal and hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16, 16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local effects of 16, 16-dimethyl prostaglandin E2 on gastric blood flow and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 16,16-dimethyl prostaglandin E2 on lipidic organelles of rat gastric surface mucous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 16,16-Dimethyl Prostaglandin D2 in Sleep Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a well-established endogenous sleep-promoting factor in the central nervous system.[1][2][3] Its stable analog, 16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2), is a potent and selective agonist for the Prostaglandin D2 receptor 1 (DP1). Due to its enhanced stability compared to the native PGD2, 16,16-dmPGD2 serves as a valuable tool for investigating the physiological roles of the PGD2 signaling pathway in sleep regulation. These application notes provide an overview of its mechanism of action, protocols for in vivo studies, and expected outcomes based on the known effects of DP1 receptor activation.
Mechanism of Action
16,16-dmPGD2 mimics the action of endogenous PGD2 by binding to and activating the DP1 receptor, a G-protein coupled receptor.[4] The downstream signaling cascade is pivotal in the regulation of sleep-wake cycles. Activation of the DP1 receptor, primarily located on the surface of the rostral basal forebrain, initiates a signaling pathway that leads to an increase in the extracellular concentration of adenosine.[1][2] Adenosine, in turn, acts on A2A receptors, which are expressed on sleep-promoting neurons in the ventrolateral preoptic area (VLPO).[2][3][5] The activation of these VLPO neurons leads to the inhibition of wake-promoting histaminergic neurons in the tuberomammillary nucleus (TMN), ultimately promoting the onset and maintenance of sleep, particularly non-rapid eye movement (NREM) sleep.[2][5][6]
Data Presentation
While specific quantitative data for 16,16-dmPGD2 is limited in publicly available literature, the following table summarizes the expected dose-dependent effects on sleep architecture based on studies with the native PGD2 administered via intracerebroventricular (ICV) infusion in rats. Researchers should perform dose-response studies to establish the optimal concentration for 16,16-dmPGD2.
| Dose of PGD2 (ICV infusion) | Change in NREM Sleep | Change in REM Sleep | Sleep Latency |
| Low dose (e.g., 60 fmol/min) | Significant increase | No significant change | Reduced |
| High dose (e.g., 600 fmol/min) | Significant increase | Increase | Significantly reduced |
Note: This data is extrapolated from studies using PGD2 and should be considered as a guideline for designing experiments with 16,16-dmPGD2.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Drug Administration in Rodents
This protocol describes the surgical implantation of a guide cannula for ICV administration of 16,16-dmPGD2 to study its effects on the sleep-wake cycle.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline (vehicle)
-
Infusion pump and tubing
Procedure:
-
Animal Preparation: Anesthetize the rodent and mount it securely in the stereotaxic apparatus. Shave and clean the scalp with an antiseptic solution.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target ventricle (e.g., lateral ventricle). Stereotaxic coordinates should be determined based on a rodent brain atlas.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement.
-
Closure: Suture the scalp incision around the cannula pedestal.
-
Recovery: Allow the animal to recover for at least one week before starting the infusion experiments. House the animals individually to prevent damage to the implant.
-
Drug Preparation: Dissolve 16,16-dmPGD2 in the appropriate vehicle (aCSF or saline) to the desired concentrations.
-
Infusion: On the day of the experiment, connect the internal cannula to an infusion pump via tubing. Infuse the 16,16-dmPGD2 solution or vehicle at a slow, constant rate (e.g., 0.1-1.0 µL/min) for the desired duration.
Protocol 2: Sleep Recording and Analysis
This protocol outlines the methodology for recording and analyzing sleep-wake states in rodents following the administration of 16,16-dmPGD2.
Materials:
-
Electroencephalogram (EEG) and electromyogram (EMG) recording system
-
Implantable electrodes (for EEG and EMG)
-
Data acquisition software
-
Sleep scoring software
Procedure:
-
Electrode Implantation: During the same surgical procedure as the cannula implantation, or in a separate surgery, implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.
-
Habituation: Allow the animals to habituate to the recording chamber and tethered recording cables for several days before the experiment.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours before drug administration to establish normal sleep-wake patterns.
-
Experimental Recording: Following the infusion of 16,16-dmPGD2 or vehicle, continuously record EEG and EMG for a predetermined period (e.g., 24 hours).
-
Sleep Scoring: Manually or automatically score the recorded data into distinct sleep-wake stages (Wake, NREM sleep, REM sleep) based on the EEG and EMG characteristics.
-
Data Analysis: Quantify the following parameters for both the baseline and experimental periods:
-
Total time spent in each sleep-wake stage.
-
Latency to the first episode of NREM and REM sleep.
-
Duration and number of sleep-wake bouts.
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
-
Statistical Analysis: Compare the sleep parameters between the 16,16-dmPGD2 and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the PGD2-DP1 receptor signaling pathway in sleep regulation. Its stability and potency make it an ideal candidate for in vivo studies aimed at understanding the fundamental mechanisms of sleep and for the preclinical evaluation of novel therapeutic agents targeting this pathway for the treatment of sleep disorders. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their sleep research endeavors.
References
- 1. Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 in Sleep-Wake Regulation: Recent Progress and Perspectives | Semantic Scholar [semanticscholar.org]
- 6. taylorfrancis.com [taylorfrancis.com]
Application Notes: 16,16-Dimethyl Prostaglandin D2 for the Study of DP1 and CRTH2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator primarily released by activated mast cells during allergic and inflammatory responses.[1][2] Its biological effects are transduced through two principal G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3] These two receptors often mediate opposing cellular responses, making them key targets in the study and treatment of allergic diseases like asthma and rhinitis.[1][2]
16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2) is a synthetic analog of PGD2. The dimethyl modification at the C-16 position confers greater metabolic stability compared to the endogenous ligand, making it a valuable tool for in vitro and in vivo studies. This increased stability ensures more consistent and prolonged receptor activation, which is crucial for characterizing downstream signaling events and cellular functions. These notes provide an overview of the signaling pathways, quantitative pharmacology, and detailed protocols for using 16,16-dmPGD2 to investigate DP1 and CRTH2 receptor activation.
Signaling Pathways of DP1 and CRTH2
DP1 and CRTH2 receptors couple to different G proteins and initiate distinct intracellular signaling cascades.
-
DP1 Receptor Signaling: The DP1 receptor is coupled to the Gs alpha subunit (Gαs). Ligand binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This pathway is generally associated with vasodilation and the inhibition of inflammatory cell migration.[1]
-
CRTH2 Receptor Signaling: In contrast, the CRTH2 receptor couples to the Gi alpha subunit (Gαi). Ligand binding inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. More prominently, the βγ subunits of the Gi protein activate phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic Ca2+ concentration. This pathway is linked to pro-inflammatory responses, including the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[1][4]
Quantitative Data
| Compound | Receptor | Parameter | Value (nM) | Cell Type / System |
| PGD2 | DP1 | EC50 (cAMP) | 45 - 90 | Various Cell Lines[6] |
| PGD2 | CRTH2 | Ki | 61 ± 23 | Recombinant human CRTH2 |
| DK-PGD2 | CRTH2 | - | High Affinity | Human Eosinophils & Th2 Cells[1] |
| 15-deoxy-Δ12,14-PGD2 | CRTH2 | - | Selective Agonist | -[1] |
Experimental Protocols
The following protocols provide detailed methodologies to study the activation of DP1 and CRTH2 receptors using 16,16-dmPGD2.
DP1 Receptor Activation: cAMP Assay
This protocol is designed to measure the accumulation of intracellular cAMP following the stimulation of Gs-coupled DP1 receptors. A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay, is commonly used.[7][8]
Detailed Protocol:
-
Cell Plating:
-
Seed cells stably or transiently expressing the DP1 receptor into a white, opaque 96- or 384-well microplate at a pre-optimized density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
On the day of the assay, prepare a stock solution of 16,16-dmPGD2 in DMSO.
-
Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 10 mM HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). Prepare a positive control (e.g., Forskolin, which directly activates adenylyl cyclase) and a vehicle control (buffer with DMSO).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection (Example using Promega cAMP-Glo™): [8][9]
-
Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Solution to room temperature.
-
Add cAMP-Glo™ Lysis Buffer to the wells, followed by the cAMP-Glo™ Detection Solution containing PKA.
-
Incubate for 20 minutes at room temperature.
-
Add Kinase-Glo® Reagent to measure the remaining ATP.
-
Incubate for an additional 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the cAMP concentration.
-
Plot the signal versus the log concentration of 16,16-dmPGD2 and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
CRTH2 Receptor Activation: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following the stimulation of Gq/i-coupled CRTH2 receptors.[10][11] It utilizes a calcium-sensitive fluorescent dye.
Detailed Protocol:
-
Cell Plating:
-
Seed cells expressing the CRTH2 receptor into a black-walled, clear-bottom 96- or 384-well plate.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
For some cell lines, it may be necessary to include probenecid to prevent the active dye from being exported out of the cells.[11]
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[11]
-
-
Compound Plate Preparation:
-
In a separate plate, prepare serial dilutions of 16,16-dmPGD2 at a higher concentration (e.g., 4x final) than required for the assay.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to monitor fluorescence at the appropriate excitation/emission wavelengths (e.g., ~494 nm/516 nm for Fluo-4).
-
Record a baseline fluorescence reading for several seconds.
-
The instrument will then automatically inject the compounds from the source plate into the cell plate.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of 16,16-dmPGD2.
-
Fit the data to a four-parameter logistic model to calculate the EC50.
-
CRTH2-Mediated Function: Chemotaxis Assay
This assay measures the directed migration of cells (e.g., eosinophils, basophils, Th2 cells) towards a chemoattractant, which is a key function mediated by CRTH2.[12][13][14] A common method uses a Boyden chamber or a modern equivalent like the Incucyte® Clearview plate.[15]
Detailed Protocol:
-
Chamber Preparation:
-
Add assay medium containing various concentrations of 16,16-dmPGD2 to the lower wells of a 96-well chemotaxis plate (e.g., Corning Transwell with 5 µm pores). Include a negative control (medium only) and a positive control (known chemoattractant).
-
-
Cell Preparation:
-
Isolate primary cells (e.g., human eosinophils from peripheral blood) or use a cell line expressing CRTH2.
-
Resuspend the cells in assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES) at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
-
Assay Assembly and Incubation:
-
Place the transwell insert (upper chamber) into the lower wells.
-
Add the cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell insert. The cells that have migrated through the pores will be in the lower chamber.
-
Quantify the migrated cells using one of several methods:
-
Flow Cytometry: Count the cells in the lower well for a fixed period of time using a flow cytometer.[12]
-
Photometric Measurement: Lyse the migrated cells and measure the activity of an endogenous enzyme, such as eosinophil peroxidase.[14]
-
Automated Imaging: Use a system like the Incucyte® to kinetically monitor and quantify cell migration towards the chemoattractant in real-time.[15]
-
-
-
Data Analysis:
-
Calculate the number or percentage of migrated cells for each condition.
-
Plot the results against the log concentration of 16,16-dmPGD2 to generate a dose-response curve and determine the EC50 for chemotaxis.
-
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay [promega.sg]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
Application Notes and Protocols for the Detection of 16,16-Dimethyl Prostaglandin D2 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive and selective quantification of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2), a synthetic analog of Prostaglandin D2 (PGD2), in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in various physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. PGD2 exerts its effects by binding to two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] The signaling cascade initiated by PGD2 binding to these receptors can lead to diverse cellular responses.[3][4]
16,16-Dimethyl Prostaglandin D2 is a synthetic analog of PGD2, designed for increased metabolic stability and potentially altered receptor binding affinity. Accurate quantification of this synthetic analog in biological samples is essential for pharmacokinetic studies, drug metabolism research, and understanding its pharmacological effects. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of prostaglandins (B1171923) and their analogs in complex biological matrices.[5]
Signaling Pathway of Prostaglandin D2
The biological effects of 16,16-dmPGD2 are presumed to be mediated through the same receptors as endogenous PGD2. The diagram below illustrates the canonical PGD2 signaling pathway.
Caption: Prostaglandin D2 (and its analog) signaling pathways.
Experimental Protocol: LC-MS/MS Method
This protocol is based on established methods for PGD2 and other prostaglandin analogs and has been adapted for 16,16-dmPGD2.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma or cell culture supernatant, add an appropriate amount of a suitable internal standard (e.g., PGD2-d4).
-
Add 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution.
-
Vortex for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Transfer the upper organic phase to a new tube.
-
Repeat the extraction twice more and combine the organic phases.
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid).
2. Liquid Chromatography
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B for re-equilibration.
-
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular weight of 16,16-dmPGD2 is 380.5 g/mol . The precursor ion ([M-H]⁻) will be m/z 379.5.
-
Based on the fragmentation of PGD2, the primary product ions are due to losses of water and CO2.[5] Predicted transitions for 16,16-dmPGD2 are:
-
Quantifier: 379.5 > 361.5 ([M-H-H₂O]⁻)
-
Qualifier: 379.5 > 317.5 ([M-H-H₂O-CO₂]⁻)
-
-
Internal Standard (PGD2-d4): 355.2 > 275.5[7]
-
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Quantitative Data
The following table summarizes the expected performance of the LC-MS/MS method for 16,16-dmPGD2, based on published data for PGD2.[5][8] Method validation would be required to establish these parameters for the dimethylated analog.
| Parameter | Expected Performance for 16,16-dmPGD2 (based on PGD2 data) |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 25-100 pg/mL |
| Limit of Detection (LOD) | 10-50 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 1: Expected Method Performance Parameters
LC-MS/MS Parameters Summary
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative ESI |
| Precursor Ion (16,16-dmPGD2) | m/z 379.5 |
| Product Ion (Quantifier) | m/z 361.5 |
| Product Ion (Qualifier) | m/z 317.5 |
| Internal Standard (PGD2-d4) | m/z 355.2 > 275.5 |
Table 2: Summary of LC-MS/MS Conditions
Discussion
The presented LC-MS/MS method provides a robust framework for the quantification of this compound in biological samples. The use of a deuterated internal standard for a structurally similar compound (PGD2-d4) is recommended to correct for matrix effects and variations in extraction efficiency and instrument response. However, for the most accurate quantification, a stable isotope-labeled 16,16-dmPGD2 internal standard would be ideal.
Given the structural similarity to PGD2, chromatographic separation is crucial to distinguish 16,16-dmPGD2 from endogenous prostaglandins and their isomers. The described gradient elution on a C18 column should provide adequate resolution.[5] The addition of two methyl groups will likely increase the hydrophobicity of the molecule, leading to a slightly longer retention time compared to PGD2, which should be considered during method development.
The choice of sample preparation technique may need to be optimized depending on the specific biological matrix. While liquid-liquid extraction is a versatile method, solid-phase extraction (SPE) can also be employed for sample clean-up and concentration.
Validation of this method in the target matrix is a critical step to ensure its accuracy, precision, and reliability for its intended application in research and drug development.
References
- 1. bjbms.org [bjbms.org]
- 2. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Inflammatory Response with 16,16-Dimethyl PGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-Dimethyl PGD2) is a stable synthetic analog of the naturally occurring prostaglandin D2 (PGD2). PGD2 is a key lipid mediator implicated in a variety of physiological and pathological processes, most notably in orchestrating inflammatory responses, particularly those of allergic nature.[1] It exerts its effects primarily through two G protein-coupled receptors: the DP1 receptor (also known as PTGDR) and the DP2 receptor (also known as CRTH2 or GPR44).[1][2] Activation of the DP2 receptor on immune cells such as eosinophils, basophils, and T helper 2 (Th2) cells is a critical step in the initiation and amplification of type 2 inflammation.[3] This makes 16,16-Dimethyl PGD2 a valuable tool for researchers studying the mechanisms of allergic inflammation and for professionals in drug development targeting inflammatory pathways.
These application notes provide detailed protocols for utilizing 16,16-Dimethyl PGD2 to induce a pro-inflammatory response in vitro, focusing on the activation of key effector cells.
Data Presentation
The following tables summarize the quantitative data on the effects of PGD2 and its analogs on inflammatory cells, providing a reference for expected experimental outcomes.
Table 1: Potency of PGD2 Analogs in Eosinophil Activation
| Compound | Assay | EC50 Value (nM) | Reference |
| 16,16-Dimethyl PGD2 | CD11b Expression | ~15S-methyl-PGD2 | [2] |
| 16,16-Dimethyl PGD2 | Actin Polymerization | ~15S-methyl-PGD2 | [2] |
| PGD2 | Eosinophil Chemotaxis | 10 | [2] |
| 15R-methyl-PGD2 | Eosinophil Chemotaxis | 1.7 | [2] |
| 15S-methyl-PGD2 | Eosinophil Chemotaxis | 128 | [2] |
Table 2: PGD2-Induced Cytokine Release from Immune Cells
| Cell Type | Stimulus | Cytokine Measured | Concentration Range | Time Point | Reference |
| Human Th2 cells | PGD2 | IL-4, IL-5, IL-13 | Dose-dependent | 8 hours (protein) | [4] |
| Human ILC2s | PGD2 | IL-4, IL-5, IL-13 | EC50: 82.6-195 nM | 4 hours (protein) | [5] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay
This protocol details the procedure for assessing the chemotactic response of eosinophils to 16,16-Dimethyl PGD2.
Materials:
-
Human peripheral blood eosinophils (isolated by negative immunomagnetic bead selection)
-
RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS) and 10 mM HEPES, pH 7.3
-
16,16-Dimethyl PGD2
-
96-well microchemotaxis chamber (e.g., Neuroprobe) with a 5-µm-pore filter
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Cell Preparation: Isolate human eosinophils from peripheral blood using a suitable negative selection kit to achieve high purity. Resuspend the purified eosinophils in RPMI 1640 medium with 10% FCS and 10 mM HEPES at a concentration of 1–2 × 10^5 cells/50 µL.
-
Preparation of Chemoattractant: Prepare a stock solution of 16,16-Dimethyl PGD2 in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired final concentrations (e.g., 0.1 nM to 1000 nM) in RPMI 1640 medium with 10% FCS and 10 mM HEPES.
-
Assay Setup:
-
Add 29 µL of the prepared 16,16-Dimethyl PGD2 dilutions or control medium (vehicle control) to the bottom wells of the 96-well microchemotaxis chamber.
-
Place the 5-µm-pore filter over the bottom wells.
-
Carefully add 50 µL of the eosinophil suspension (1–2 × 10^5 cells) to the top wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1 hour.[6]
-
Cell Migration Analysis: After incubation, carefully remove the filter. Collect the cells that have migrated to the bottom wells and count them using a flow cytometer or a hemocytometer.
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).
Protocol 2: In Vitro Eosinophil Degranulation Assay
This protocol describes how to measure eosinophil degranulation in response to 16,16-Dimethyl PGD2 by quantifying the release of eosinophil-derived neurotoxin (EDN).
Materials:
-
Human peripheral blood eosinophils
-
Culture medium (e.g., RPMI 1640)
-
16,16-Dimethyl PGD2
-
Commercially available EDN ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate and purify human eosinophils as described in Protocol 1. Resuspend the cells in culture medium at an appropriate density.
-
Cell Stimulation:
-
Plate the eosinophils in a suitable culture plate.
-
Add 16,16-Dimethyl PGD2 at various concentrations (e.g., 10 nM, 100 nM) or vehicle control to the cells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 hours.[7]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatants.
-
EDN Measurement: Measure the concentration of EDN in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the amount of EDN released and compare the results from stimulated cells to the vehicle control.
Protocol 3: In Vitro Cytokine Release Assay from Th2 Cells
This protocol outlines the steps to measure the release of Th2 cytokines (IL-4, IL-5, IL-13) from human Th2 cells upon stimulation with 16,16-Dimethyl PGD2.
Materials:
-
Human Th2 cells (either primary cells or a cell line)
-
Cell culture medium appropriate for Th2 cells
-
16,16-Dimethyl PGD2
-
Commercially available ELISA or multiplex immunoassay kits for IL-4, IL-5, and IL-13
-
Microplate reader or appropriate detection system
Procedure:
-
Cell Culture: Culture human Th2 cells under appropriate conditions to maintain their phenotype.
-
Cell Stimulation:
-
Seed the Th2 cells in a culture plate at a suitable density.
-
Stimulate the cells with a dose range of 16,16-Dimethyl PGD2. Include a vehicle-treated control.
-
-
Incubation: Incubate the cells for approximately 8 hours at 37°C in a 5% CO2 incubator to allow for cytokine protein release.[4]
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's protocols.
-
Data Analysis: Determine the concentration of each cytokine and compare the levels in the stimulated samples to the unstimulated controls.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of 16,16-Dimethyl PGD2 via the DP2 receptor.
Caption: General experimental workflow for in vitro inflammatory studies.
References
- 1. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 16,16-Dimethyl PGD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the cellular effects of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) using flow cytometry. This synthetic analog of the naturally occurring prostaglandin D2 (PGD2) is a valuable tool for investigating cellular processes such as cell cycle regulation, apoptosis, and immunomodulation.
Introduction
16,16-Dimethyl PGD2 is a stable synthetic analog of prostaglandin D2. Prostaglandins (B1171923) are lipid compounds that have diverse hormone-like effects in animals. PGD2, in particular, is involved in a variety of physiological and pathological processes, including the regulation of sleep, allergic responses, and inhibition of cell proliferation.[1][2] Its metabolites have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4] Flow cytometry is a powerful technique for the single-cell analysis of these processes, allowing for the quantitative measurement of cell cycle distribution, apoptotic markers, and cell surface protein expression. These protocols are designed to guide researchers in utilizing flow cytometry to elucidate the mechanisms of action of 16,16-Dimethyl PGD2.
Data Presentation
The following tables summarize the expected quantitative outcomes from flow cytometry analysis of cells treated with 16,16-Dimethyl PGD2, based on the known effects of PGD2 and its analogs.
Table 1: Expected Effects of 16,16-Dimethyl PGD2 on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45-55% | 30-40% | 10-20% |
| 16,16-Dimethyl PGD2 (Low Dose) | 60-70% | 20-30% | 5-15% |
| 16,16-Dimethyl PGD2 (High Dose) | 75-90% | 5-15% | <10% |
Note: Percentages are illustrative and will vary depending on the cell type, concentration of 16,16-Dimethyl PGD2, and incubation time. PGD2 has been shown to block cell progression from G1 to S phase.[1]
Table 2: Expected Effects of 16,16-Dimethyl PGD2 on Apoptosis
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | >95% | <2% | <3% |
| 16,16-Dimethyl PGD2 (24h) | 70-80% | 10-20% | 5-10% |
| 16,16-Dimethyl PGD2 (48h) | 50-60% | 15-25% | 15-25% |
Note: PGD2 and its metabolites can induce apoptosis through the intrinsic pathway.[4] The distribution of cell populations will depend on the experimental conditions.
Table 3: Expected Immunophenotypic Changes Induced by 16,16-Dimethyl PGD2 on Immune Cells
| Cell Type | Marker | Expected Change with 16,16-Dimethyl PGD2 | Rationale |
| T-Lymphocytes | CD3, CD4, CD8 | No significant change in percentage | PGD2 analogs primarily affect function rather than lineage marker expression. |
| T-Lymphocytes | Proliferation Dye (e.g., CFSE) | Decreased proliferation | 16,16-dimethyl PGE2 inhibits T-cell proliferation.[5] |
| Natural Killer (NK) Cells | CD56, CD16 | No significant change in percentage | Functional activity is more likely to be affected. |
| NK Cells | Cytotoxicity Assay | Decreased cytotoxic activity | 16,16-dimethyl PGE2 suppresses NK activity.[6] |
| Monocytes/Macrophages | CD14, CD68 | Variable | Dependent on the specific inflammatory context. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the steps for analyzing the effect of 16,16-Dimethyl PGD2 on the cell cycle distribution of a chosen cell line.
Materials:
-
Cell line of interest (e.g., A549, Jurkat)
-
Complete cell culture medium
-
16,16-Dimethyl PGD2 (stock solution in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours, treat the cells with varying concentrations of 16,16-Dimethyl PGD2 or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium.
-
Suspension cells: Transfer cells directly to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide
This protocol describes how to quantify apoptosis in cells treated with 16,16-Dimethyl PGD2 by detecting the externalization of phosphatidylserine (B164497) and membrane integrity.[8][9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
16,16-Dimethyl PGD2
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with 16,16-Dimethyl PGD2 as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or accutase to minimize membrane damage.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Create a quadrant plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The quadrants will represent:
-
Lower-left: Live cells (Annexin V- / PI-)
-
Lower-right: Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right: Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left: Necrotic cells (Annexin V- / PI+)
-
Protocol 3: Immunophenotyping of Immune Cells
This protocol is for analyzing changes in immune cell populations and their activation status following treatment with 16,16-Dimethyl PGD2.
Materials:
-
Primary immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, splenocytes)
-
RPMI-1640 medium with 10% FBS
-
16,16-Dimethyl PGD2
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Fc block (e.g., anti-CD16/32 for mouse cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Isolation and Culture: Isolate primary immune cells using standard methods (e.g., Ficoll-Paque for PBMCs, mechanical dissociation for splenocytes). Culture the cells in RPMI-1640 with 10% FBS.
-
Treatment: Treat the cells with 16,16-Dimethyl PGD2 or vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fc Receptor Blocking: Resuspend the cells in Flow Cytometry Staining Buffer containing Fc block and incubate on ice for 10-15 minutes. This step is crucial to prevent non-specific antibody binding.
-
Surface Staining: Add the pre-titrated fluorochrome-conjugated antibodies to the cells and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Use a sequential gating strategy to identify different immune cell populations based on their specific marker expression.[10] Analyze the percentage of each population and the median fluorescence intensity of markers of interest.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Simplified signaling pathway of 16,16-Dimethyl PGD2.
References
- 1. Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. Control of cell cycle by metabolites of prostaglandin D2 through a non-cAMP mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in non-small cell lung carcinoma A549 cells by PGD₂ metabolite, 15d-PGJ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment of donor stimulator cells by 16,16 dimethyl prostaglandin E2 influences the recipient immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of 16,16-dimethyl PGE2 and phosphodiesterase inhibitors on Con A blastogenic responses and NK cytotoxic activity of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Hair Growth Inhibition Using 16,16-Dimethyl Prostaglandin D2
Topic: Using 16,16-Dimethyl Prostaglandin (B15479496) D2 to Study Hair Growth Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prostaglandin D2 (PGD2) has been identified as a significant inhibitor of hair growth and is found at elevated levels in the bald scalps of men with androgenetic alopecia (AGA).[1][2][3] Its stable analog, 16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2), serves as a valuable tool for researchers studying the mechanisms of hair loss and developing potential therapeutic interventions. These application notes provide detailed protocols for in vitro and in vivo studies to investigate the inhibitory effects of 16,16-dmPGD2 on hair follicle growth.
Mechanism of Action
16,16-dmPGD2, like PGD2, exerts its inhibitory effects on hair growth primarily through the G protein-coupled receptor 44 (GPR44), also known as DP2.[1][4][5] Activation of GPR44 in the outer root sheath of hair follicles and in dermal papilla cells leads to the inhibition of hair follicle elongation and the promotion of the catagen (regression) phase of the hair cycle, ultimately resulting in miniaturization of the hair follicle.[6] This signaling pathway is a key target for the development of novel treatments for AGA.[4] In contrast, the other PGD2 receptor, PTGDR (DP1), does not appear to be involved in mediating the hair growth inhibition.[1][4]
Signaling Pathway of PGD2 in Hair Growth Inhibition
Caption: PGD2 signaling pathway in hair growth inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of PGD2 and related compounds on hair growth.
Table 1: In Vitro Effects of PGD2 and its Analogs on Hair Follicle Growth
| Compound | Concentration | Model System | Effect | Reference |
| PGD2 | Not specified | Cultured Human Hair Follicles | Significantly shorter hair growth | [7][8] |
| 15-dPGJ2 (PGD2 derivative) | Not specified | Cultured Human Hair Follicles | Complete inhibition of hair growth | [7][8] |
| 15-dPGJ2 | 5 µM | Cultured Human Hair Follicles | Significant apoptosis in follicular keratinocytes | [9] |
| PGD2 | 0.5 and 1 µM | Cultured ORS and DP cells | Slight growth stimulation | [9] |
| 15-dPGJ2 | 0.5 and 1 µM | Cultured ORS and DP cells | Slight growth stimulation | [9] |
| 15-dPGJ2 | 5 µM | Cultured ORS and DP cells | Inhibited viability and caused apoptosis | [9] |
Table 2: In Vivo Effects and Observations of PGD2
| Model System | Observation | Finding | Reference |
| Men with Androgenetic Alopecia | Comparison of bald vs. haired scalp tissue | PGD2 levels 3 times higher in bald scalp | [7][8] |
| Men with Androgenetic Alopecia | Comparison of bald vs. haired scalp tissue | Prostaglandin D2 synthase (PTGDS) elevated at mRNA and protein levels in bald scalp | [1][2] |
| Mice | Topical application of PGD2 | Inhibition of hair growth | [1] |
| K14-Ptgs2 Transgenic Mice | Overexpression of prostaglandin-endoperoxide synthase 2 | Elevated PGD2 levels, alopecia, follicular miniaturization, sebaceous gland hyperplasia | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Human Hair Follicle Organ Culture
This protocol details the methodology for culturing human hair follicles to assess the effects of 16,16-dmPGD2 on hair growth.
1. Materials:
-
Human scalp skin samples (obtained with ethical approval)
-
William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Stereomicroscope with a measuring eyepiece
-
Incubator (37°C, 5% CO2)
2. Methods:
-
Hair Follicle Isolation:
-
Dissect anagen hair follicles from human scalp skin under a stereomicroscope.
-
Ensure the dermal papilla remains intact.
-
-
Follicle Culture:
-
Place individual hair follicles into the wells of a 6-well plate containing supplemented William's E medium.
-
Allow follicles to acclimatize in the incubator for 24 hours.
-
-
Treatment:
-
Prepare different concentrations of 16,16-dmPGD2 in the culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
Replace the medium with the treatment or vehicle control medium.
-
-
Measurement of Hair Shaft Elongation:
-
Measure the length of the hair shaft from the base of the follicle to the tip at Day 0 (before treatment).
-
Continue to measure the hair shaft length every 48 hours for a period of 7-10 days.
-
-
Data Analysis:
-
Calculate the change in hair shaft length from Day 0 for each follicle.
-
Compare the mean hair shaft elongation between the 16,16-dmPGD2-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow for In Vitro Hair Follicle Culture
Caption: Workflow for in vitro hair follicle organ culture.
Protocol 2: In Vivo Topical Application in a Mouse Model
This protocol describes the application of 16,16-dmPGD2 to the skin of mice to evaluate its effect on hair growth in a living organism.
1. Materials:
-
C57BL/6 mice (7-8 weeks old)
-
This compound
-
Vehicle solution (e.g., ethanol:propylene glycol, 1:4)
-
Electric clippers
-
Topical anesthetic (optional)
-
Calipers or imaging system for hair growth measurement
2. Methods:
-
Animal Preparation:
-
Anesthetize the mice according to approved animal care protocols.
-
Shave a defined area on the dorsal skin of the mice to synchronize the hair cycle in the anagen phase.
-
-
Treatment Application:
-
Prepare a solution of 16,16-dmPGD2 in the vehicle at the desired concentration.
-
Topically apply a specific volume of the 16,16-dmPGD2 solution or vehicle control to the shaved area daily for a predetermined period (e.g., 14-21 days).
-
-
Assessment of Hair Growth:
-
Visually score the degree of hair regrowth at regular intervals.
-
Quantify hair growth by measuring the length of newly grown hair or by analyzing digital images of the treatment area.
-
-
Histological Analysis (Optional):
-
At the end of the experiment, collect skin biopsies from the treated areas.
-
Perform histological staining (e.g., Hematoxylin and Eosin) to examine hair follicle morphology and determine the stage of the hair cycle.
-
-
Data Analysis:
-
Compare the quantitative measures of hair growth between the 16,16-dmPGD2-treated and vehicle control groups.
-
Analyze histological data to assess differences in hair follicle staging.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee.
These protocols and data provide a framework for researchers to effectively use this compound as a tool to investigate the mechanisms of hair growth inhibition and to screen for potential therapeutic agents that target the PGD2-GPR44 pathway.
References
- 1. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 inhibits hair growth and is elevated in bald scalp of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bernsteinmedical.com [bernsteinmedical.com]
- 4. Does Prostaglandin D2 hold the cure to male pattern baldness? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experts identify inhibitor causing male pattern baldness and target for hair-loss treatments | EurekAlert! [eurekalert.org]
- 8. Experts identify inhibitor causing male pattern baldness and target for hair loss treatments - Clinical Laboratory int. [clinlabint.com]
- 9. 15-deoxy prostaglandin J2, the nonenzymatic metabolite of prostaglandin D2, induces apoptosis in keratinocytes of human hair follicles: a possible explanation for prostaglandin D2-mediated inhibition of hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 16,16-Dimethyl Prostaglandin D2 in Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Due to its resistance to metabolic degradation, 16,16-dmPGD2 offers a longer half-life compared to its endogenous counterpart, making it a valuable tool for in vitro and in vivo studies of PGD2 signaling pathways.
PGD2 exerts its effects through two distinct G protein-coupled receptors: the DP1 (PTGDR) receptor, which is coupled to a Gs protein and signals through the elevation of intracellular cyclic AMP (cAMP), and the DP2 (CRTH2 or GPR44) receptor, which is coupled to a Gi protein, leading to a decrease in cAMP and an increase in intracellular calcium ([Ca²⁺]i). These two receptors often mediate opposing effects, and dissecting their individual contributions is crucial for understanding PGD2 biology and for the development of targeted therapeutics.
16,16-dmPGD2 has been characterized as a selective agonist for the DP2 receptor. Its limited activity at the DP1 receptor allows researchers to specifically probe DP2-mediated signaling cascades. This selectivity is instrumental in elucidating the role of DP2 in various cell types, particularly immune cells like eosinophils, basophils, and T helper 2 (Th2) lymphocytes, where it is highly expressed and involved in chemotaxis and activation. By comparing the cellular responses to PGD2 (which activates both DP1 and DP2) with those to 16,16-dmPGD2, researchers can effectively isolate and study the physiological consequences of DP2 receptor activation.
Data Presentation
The following tables summarize the quantitative data available for 16,16-Dimethyl Prostaglandin D2 and related compounds, providing a basis for experimental design and data interpretation.
Table 1: Receptor Activity Profile of 16,16-Dimethyl PGD2 and Other PGD2 Analogs
| Compound | Target Receptor | Assay | Result | Reference |
| 16,16-Dimethyl PGD2 | DP2 (CRTH2) | Eosinophil CD11b Expression & Actin Polymerization | Active, with potency similar to 15S-methyl-PGD2 | [1] |
| 16,16-Dimethyl PGD2 | DP1 | Platelet cAMP Accumulation | No significant elevation of cAMP | [1] |
| PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | EC₅₀ = 10 nM | [1] |
| 15R-methyl-PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | EC₅₀ = 1.7 nM | [1] |
| 15S-methyl-PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | EC₅₀ = 128 nM | [1] |
Table 2: Rank Order of Potency for DP2 Receptor Agonists in Eosinophil Activation
| Rank | Compound |
| 1 | 15R-methyl-PGD2 |
| 2 | PGD2 |
| 3 | 17-phenyl-18,19,20-trinor-PGD2 |
| 4 | 15S-methyl-PGD2 ≈ 16,16-Dimethyl PGD2 |
| 5 | 11-keto-fluprostenol |
| Source: Based on stimulation of CD11b expression and actin polymerization in human eosinophils.[1] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study prostaglandin signaling using 16,16-Dimethyl PGD2.
Protocol 1: In Vitro Eosinophil Activation Assay (CD11b Expression)
This protocol is adapted from methodologies used to assess the activation of eosinophils in response to prostanoids.[1]
Objective: To measure the upregulation of the cell surface marker CD11b on human eosinophils following stimulation with 16,16-dmPGD2, as an indicator of DP2 receptor-mediated activation.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
PGD2 (as a positive control)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ficoll-Paque PLUS
-
Anti-CD16 magnetic beads
-
FITC-conjugated anti-human CD11b antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Human peripheral blood from healthy donors
-
Flow cytometer
Procedure:
-
Eosinophil Isolation:
-
Isolate granulocytes from human peripheral blood using density gradient centrifugation with Ficoll-Paque PLUS.
-
Remove neutrophils by negative selection using anti-CD16 magnetic beads. The remaining cell population will be highly enriched for eosinophils.
-
Resuspend the purified eosinophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Stimulation:
-
Prepare serial dilutions of 16,16-dmPGD2 and PGD2 in HBSS. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁶ M.
-
In a 96-well plate, add 50 µL of the eosinophil suspension to each well.
-
Add 50 µL of the agonist dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 15 minutes.
-
-
Antibody Staining:
-
Following incubation, add 20 µL of FITC-conjugated anti-human CD11b antibody to each well.
-
Incubate the plate on ice, protected from light, for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer by centrifugation (300 x g for 5 minutes).
-
Resuspend the cells in 200 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the eosinophil population based on their forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity (MFI) of CD11b for each condition.
-
-
Data Analysis:
-
Plot the MFI of CD11b against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each agonist.
-
Protocol 2: DP1 Receptor Activation Assay (cAMP Measurement in Platelets)
This protocol is designed to assess the DP1-agonistic activity of 16,16-dmPGD2 by measuring cAMP accumulation in human platelets, which express DP1 but not DP2 receptors.[1]
Objective: To determine if 16,16-dmPGD2 stimulates cAMP production in human platelets, indicative of DP1 receptor activation.
Materials:
-
This compound
-
PGD2 (as a positive control for DP1 activation)
-
Prostacyclin (PGI₂) (as a positive control for cAMP elevation)
-
Human platelet-rich plasma (PRP)
-
Tyrode's buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Platelet Preparation:
-
Obtain PRP from healthy human donors.
-
Wash the platelets in Tyrode's buffer and resuspend them at a concentration of 3 x 10⁸ platelets/mL.
-
-
cAMP Assay:
-
Pre-incubate the platelet suspension with 0.5 mM IBMX for 10 minutes at 37°C to inhibit phosphodiesterase activity.
-
Prepare serial dilutions of 16,16-dmPGD2, PGD2, and PGI₂ in Tyrode's buffer.
-
In separate tubes, add the agonist dilutions to the platelet suspension.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold ethanol (B145695) and vortexing.
-
Centrifuge the samples at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate the ethanol.
-
Resuspend the dried extract in the assay buffer provided with the cAMP EIA kit.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in each sample according to the manufacturer's instructions for the EIA kit.
-
-
Data Analysis:
-
Calculate the amount of cAMP produced (in pmol/10⁸ platelets) for each condition.
-
Compare the cAMP levels induced by 16,16-dmPGD2 to those induced by PGD2 and the vehicle control to assess its activity at the DP1 receptor.
-
Protocol 3: DP2 Receptor-Mediated Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium ([Ca²⁺]i) in a DP2-expressing cell line upon stimulation with 16,16-dmPGD2.
Materials:
-
HEK293 cells stably expressing the human DP2 (CRTH2) receptor
-
This compound
-
PGD2 (as a positive control)
-
DMEM supplemented with 10% FBS
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HBSS with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the DP2-expressing HEK293 cells in DMEM with 10% FBS.
-
The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS to a final concentration of 2 µM Fluo-4 AM.
-
Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Flux Measurement:
-
Prepare 2X concentrated solutions of 16,16-dmPGD2 and PGD2 in HBSS.
-
Place the cell plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Using the instrument's injection function, add 100 µL of the 2X agonist solution to the appropriate wells.
-
Continue to record the fluorescence intensity for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot ΔF against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Visualizations
References
Application Notes and Protocols for Measuring Downstream Effects of 16,16-Dimethyl PGD2 via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,16-Dimethyl Prostaglandin D2 (16,16-Dimethyl PGD2) is a stable synthetic analog of Prostaglandin D2 (PGD2), a critical lipid mediator in various physiological and pathological processes, particularly in allergic inflammation. 16,16-Dimethyl PGD2, like its natural counterpart, primarily exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Activation of the DP2 receptor on key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of downstream events that are hallmarks of type 2 immunity and allergic diseases such as asthma and atopic dermatitis.[2]
This document provides detailed protocols for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to quantify key downstream markers of 16,16-Dimethyl PGD2-induced cellular activation. The primary measurable outcomes include the secretion of Th2 cytokines (Interleukin-4, Interleukin-5, and Interleukin-13) and the release of Eosinophil Cationic Protein (ECP), a marker of eosinophil degranulation.
Signaling Pathway of 16,16-Dimethyl PGD2 via DP2 Receptor
Upon binding of 16,16-Dimethyl PGD2 to the G-protein coupled receptor DP2, a signaling cascade is initiated, leading to multiple cellular responses. This includes the activation of Th2 cells, eosinophils, and basophils, resulting in chemotaxis and the release of pro-inflammatory mediators.[1][2] A key signaling event is the enhanced production and secretion of Th2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells.[3] In eosinophils, DP2 activation leads to chemokinesis and degranulation.[4]
Experimental Workflow
The general workflow for assessing the downstream effects of 16,16-Dimethyl PGD2 involves isolating the target immune cells, stimulating them with the compound, collecting the supernatant, and then performing ELISAs to quantify the released markers.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Prostaglandin Concentrations for In Vitro Experiments: A Technical Support Guide
A Note on 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2):
Our comprehensive review of current scientific literature indicates that while 16,16-Dimethyl Prostaglandin D2 is available as a stable analog of PGD2, detailed in vitro experimental data, including optimal concentrations, specific protocols, and well-defined signaling pathways, are not extensively published. The vast majority of research in areas such as hematopoietic stem cell modulation and other in vitro applications has focused on the E2 analog, 16,16-Dimethyl Prostaglandin E2 (dmPGE2) .
Therefore, this technical support center provides detailed guidance based on the robust data available for 16,16-dmPGE2 . The principles and methodologies described here can serve as a strong starting point for researchers interested in exploring the effects of dimethylated prostaglandin analogs in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for 16,16-dmPGE2 in in vitro experiments?
A1: The optimal concentration of 16,16-dmPGE2 is highly dependent on the cell type and the biological effect being studied. However, a common starting range is between 1 µM and 10 µM. For sensitive applications like hematopoietic stem cell (HSC) culture, concentrations as low as 100 nM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is the best solvent to use for dissolving and storing 16,16-dmPGE2?
A2: 16,16-dmPGE2 is typically supplied in an organic solvent like methyl acetate (B1210297). For experimental use, it is often evaporated to dryness under a stream of nitrogen and reconstituted in a high-quality, anhydrous solvent such as 100% ethanol (B145695) or DMSO to create a concentrated stock solution.[1] This stock solution should be stored at -80°C.[1] For cell culture experiments, the stock solution is further diluted in the appropriate culture medium to the final working concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q3: How stable is 16,16-dmPGE2 in cell culture medium?
A3: 16,16-dmPGE2 is a more stable analog of PGE2 due to its resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This gives it a prolonged half-life in vivo and in culture compared to native PGE2. However, like all prostaglandins, it can be sensitive to pH and temperature. It is advisable to prepare fresh dilutions in culture medium for each experiment from a frozen stock solution.
Q4: What are the primary signaling pathways activated by 16,16-dmPGE2?
A4: 16,16-dmPGE2 primarily acts as an agonist for the prostaglandin E2 (EP) receptors. It can activate most EP receptor subtypes. A key pathway involved in its effects on hematopoietic stem cells is the Wnt signaling pathway, which is modulated through cAMP-mediated regulation.[2] This can lead to increased cell survival, proliferation, and enhanced homing of HSCs.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of 16,16-dmPGE2 treatment | - Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. - Degraded Compound: Improper storage or handling of the 16,16-dmPGE2 stock solution. - Low Receptor Expression: The target cells may have low or no expression of the relevant EP receptors. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). - Prepare a fresh stock solution from a new vial of the compound. - Verify the expression of EP receptors in your cell line using techniques like qRT-PCR or flow cytometry. |
| Cell Toxicity or Death | - High Concentration: The concentration of 16,16-dmPGE2 may be too high, leading to off-target effects or cytotoxicity. - Solvent Toxicity: The final concentration of the organic solvent (e.g., ethanol, DMSO) in the culture medium may be too high. | - Lower the concentration of 16,16-dmPGE2 in your experiments. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). Perform a solvent-only control. |
| Inconsistent Results Between Experiments | - Variability in Reagent Preparation: Inconsistent dilution of the stock solution. - Cell Passage Number: Different cell passages may have altered responses. - Incubation Time: Variation in the duration of treatment. | - Prepare fresh dilutions for each experiment and use calibrated pipettes. - Use cells within a consistent and narrow passage number range for all experiments. - Standardize the incubation time for 16,16-dmPGE2 treatment. |
Quantitative Data Summary
The following table summarizes effective concentrations of 16,16-dmPGE2 used in various in vitro studies.
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Murine Bone Marrow Cells | Homing Assay | 1 µM | Increased homing of hematopoietic stem and progenitor cells. | [1] |
| Human and Rhesus CD34+ Cells | Gene Expression Analysis | 10 µM and 50 µM | Altered gene expression profiles related to HSC function. | [2] |
| Rat Gastric Mucosal Cells | Glycoprotein (B1211001) and Lipid Synthesis | Not specified, but effective | Increased glycoprotein and triglyceride synthesis. | [3] |
| Human Cord Blood CD34+ Cells | Apoptosis and Proliferation Assays | Not specified, but effective | Decreased apoptosis and increased proliferation. | [2] |
Experimental Protocols
Protocol 1: Preparation of 16,16-dmPGE2 Stock and Working Solutions
Objective: To prepare sterile stock and working solutions of 16,16-dmPGE2 for in vitro experiments.
Materials:
-
16,16-Dimethyl prostaglandin E2 (typically in methyl acetate)
-
Nitrogen gas source
-
Anhydrous 100% Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Procedure:
-
In a sterile laminar flow hood, carefully evaporate the methyl acetate from the vial of 16,16-dmPGE2 using a gentle stream of nitrogen gas.
-
Once the solvent has completely evaporated, reconstitute the dried compound in anhydrous 100% ethanol or DMSO to a final concentration of 10 mM. This will be your stock solution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.[1]
-
For experiments, thaw an aliquot of the stock solution and dilute it in pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
Protocol 2: In Vitro Treatment of Hematopoietic Stem Cells (HSCs)
Objective: To treat HSCs with 16,16-dmPGE2 to assess its effects on proliferation and survival.
Materials:
-
Isolated hematopoietic stem cells (e.g., CD34+ cells)
-
Appropriate HSC culture medium
-
16,16-dmPGE2 working solution
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate the isolated HSCs at the desired density in a multi-well plate with the appropriate culture medium.
-
Add the 16,16-dmPGE2 working solution to the wells to achieve the final desired concentration (e.g., 1 µM). Include a vehicle control (medium with the same final concentration of ethanol or DMSO without the compound).
-
Incubate the cells for the desired period (e.g., 2 to 48 hours), depending on the specific endpoint being measured.
-
Following incubation, harvest the cells for downstream analysis, such as flow cytometry for cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or colony-forming unit (CFU) assays.
Visualizations
References
Troubleshooting 16,16-Dimethyl prostaglandin D2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2).
Frequently Asked Questions (FAQs)
Q1: What is 16,16-Dimethyl prostaglandin D2?
This compound (16,16-dmPGD2) is a synthetic analog of Prostaglandin D2 (PGD2). The dimethyl groups at the C-16 position make the molecule more resistant to metabolic degradation, thus prolonging its biological activity compared to the endogenous PGD2. It is a lipid mediator that exerts its effects by binding to and activating specific G protein-coupled receptors.
Q2: What are the primary cellular receptors for 16,16-dmPGD2?
As an analog of PGD2, 16,16-dmPGD2 is expected to bind to the same receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors initiates distinct downstream signaling cascades.
Q3: In what solvents is this compound soluble?
Data Presentation: Estimated Solubility of Prostaglandin D2 Analogs
| Solvent | Estimated Solubility of PGD2[1] | Estimated Solubility of PGD2 Methyl Ester[2] | Estimated Solubility of 15(R)-15-methyl PGD2[3] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | ~50 mg/mL | ~50 mg/mL |
| Ethanol (B145695) | ~75 mg/mL | ~50 mg/mL | ~75 mg/mL |
| Dimethylformamide (DMF) | ~100 mg/mL | ~50 mg/mL | ~100 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | ~1 mg/mL | ~5 mg/mL |
Note: It is recommended to first dissolve 16,16-dmPGD2 in an organic solvent and then make further dilutions in aqueous buffers.
Troubleshooting Guide
Issue 1: The compound will not dissolve in my aqueous buffer.
-
Possible Cause: Prostaglandin analogs, including 16,16-dmPGD2, have limited solubility in aqueous solutions.[1][3] Direct dissolution in buffers like PBS can be challenging.
-
Solution:
-
Prepare a concentrated stock solution in an organic solvent. Use an inert gas-purged organic solvent such as DMSO, ethanol, or dimethylformamide.
-
Perform serial dilutions. Once the compound is fully dissolved in the organic solvent, you can make further dilutions into your aqueous experimental buffer.
-
Vortexing: Ensure the aqueous buffer is vortexing while you add the organic stock solution dropwise to aid in dispersion and prevent immediate precipitation.
-
Issue 2: My solution is cloudy or has visible precipitate after dilution into an aqueous buffer.
-
Possible Cause 1: The solubility limit in the aqueous buffer has been exceeded. Even with an organic stock, the final concentration in the aqueous medium may be too high.
-
Solution 1: Re-evaluate the required final concentration. If possible, lower the final concentration in your experiment. You can also increase the percentage of the organic co-solvent in the final solution, but be mindful of its potential effects on your biological system.
-
Possible Cause 2: The method of dilution is causing precipitation. Adding the aqueous buffer directly to the organic stock can cause the compound to crash out of solution.
-
Solution 2: Always add the organic stock solution to the aqueous buffer, not the other way around. This should be done slowly and with constant agitation (e.g., vortexing or stirring).
Issue 3: I am seeing inconsistent or no activity in my cell-based assays.
-
Possible Cause 1: The compound has degraded. Prostaglandins can be unstable in aqueous solutions and are sensitive to pH changes.[4] Aqueous solutions of PGD2 are not recommended for storage for more than one day.[1][2][3]
-
Solution 1: Prepare fresh working solutions in your aqueous buffer for each experiment from a frozen organic stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 2: The compound has precipitated out of the solution, leading to a lower effective concentration.
-
Solution 2: Visually inspect your final working solution for any cloudiness or precipitate before adding it to your assay. If precipitation is suspected, you may need to lower the final concentration or adjust your dilution protocol.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of lyophilized 16,16-dmPGD2 in a sterile microcentrifuge tube. For example, for 1 mg of compound (Formula Weight: 380.5 g/mol ), you would need 26.3 µL of DMSO to make a 10 mM solution.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol: CRTH2/DP2 Receptor Activation Assay in HEK293 Cells
This protocol is a representative method for assessing the activation of the CRTH2 receptor by 16,16-dmPGD2, based on common assays for PGD2 analogs.[5][6]
-
Cell Culture: Culture HEK293 cells stably expressing the human CRTH2 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Compound:
-
Thaw an aliquot of the 10 mM 16,16-dmPGD2 stock solution in DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations for your dose-response curve. Remember to include a vehicle control (DMSO at the same final concentration as your compound dilutions).
-
-
Calcium Flux Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the diluted 16,16-dmPGD2 or vehicle control to the wells and immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates an intracellular calcium influx, signifying receptor activation.
-
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.
-
Immediately add the diluted 16,16-dmPGD2 or vehicle control.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP ELISA kit. A decrease in forskolin-stimulated cAMP levels is indicative of CRTH2 activation, which is coupled to a Gi protein.[5]
-
Mandatory Visualizations
Signaling Pathways of PGD2 Analogs
Caption: Signaling pathways activated by 16,16-dmPGD2 via DP1 and CRTH2 (DP2) receptors.
Experimental Workflow: Preparing an Aqueous Solution
Caption: Recommended workflow for preparing a fresh aqueous working solution of 16,16-dmPGD2.
Logical Relationship: Troubleshooting Solubility Issues
Caption: A logical guide to troubleshooting common precipitation issues with 16,16-dmPGD2.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mpbio.com [mpbio.com]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 16,16-Dimethyl prostaglandin D2 in solution
Welcome to the technical support center for 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: While specific stability data for 16,16-dmPGD2 is limited, guidance can be taken from the parent compound, Prostaglandin D2 (PGD2). For long-term storage, 16,16-dmPGD2 should be stored as a crystalline solid at -20°C, where it is expected to be stable for at least two years.
For experimental use, stock solutions can be prepared in organic solvents. It is recommended to purge the solvent with an inert gas before dissolving the compound. Suitable organic solvents and their approximate solubilities for the related PGD2 are provided in the table below.
Q2: Can I store this compound in an aqueous solution?
A2: Based on data for PGD2, it is not recommended to store aqueous solutions for more than one day.[1][2] Prostaglandins (B1171923) are known to be unstable in aqueous solutions, and degradation can occur rapidly. For biological experiments, it is best to prepare fresh aqueous dilutions from an organic stock solution immediately before use.
Q3: What are the primary signs of degradation of this compound in my experiments?
A3: A loss of biological activity is a key indicator of degradation. For instance, in studies with PGD2, its degradation in plasma was associated with a decreased potency in inhibiting platelet aggregation and inducing eosinophil stimulation.[3] From a chemical perspective, degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Q4: What factors can influence the stability of this compound in solution?
A4: Several factors can affect the stability of prostaglandins in solution. These include:
-
pH: Extreme pH values can accelerate degradation.
-
Temperature: Higher temperatures generally increase the rate of degradation.
-
Solvent: Aqueous solutions are more prone to degradation than organic solvents.
-
Light: Exposure to light can potentially lead to photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Purging solvents with an inert gas is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of 16,16-dmPGD2 in aqueous solution. | Prepare fresh aqueous solutions from a recently prepared organic stock for each experiment. Minimize the time the compound is in an aqueous buffer. |
| Improper storage of the stock solution. | Ensure the organic stock solution is stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month) under a nitrogen atmosphere.[4] Avoid repeated freeze-thaw cycles. | |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) | Chemical degradation of the compound. | Review the solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Precipitation of the compound upon dilution in aqueous buffer | Low solubility in the aqueous medium. | Ensure the final concentration of the organic solvent from the stock solution is low enough to not have physiological effects but sufficient to maintain solubility. The solubility of the related PGD2 methyl ester in PBS (pH 7.2) is approximately 1 mg/mL.[2] |
Quantitative Data
Table 1: Solubility of Prostaglandin D2 in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 75 |
| DMSO | 50 |
| Dimethyl formamide | 100 |
| PBS (pH 7.2) | 5 |
Data is for the parent compound Prostaglandin D2 and should be used as a guideline.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the crystalline this compound to equilibrate to room temperature.
-
Select a suitable organic solvent (e.g., ethanol, DMSO, or dimethyl formamide).
-
Purge the solvent with a stream of inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen.
-
Dissolve the crystalline compound in the purged solvent to a desired concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial under an inert atmosphere.
Protocol 2: Stability Assessment by HPLC
This protocol is a general guideline based on methods used for other prostaglandins.[5]
-
Preparation of Solutions: Prepare a solution of 16,16-dmPGD2 in the desired buffer or solvent at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., varying temperature, pH, light exposure).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A common mobile phase for prostaglandins is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH (e.g., pH 3).
-
Detection: Use a UV detector at a wavelength appropriate for prostaglandins (e.g., 205 nm).
-
Quantification: Inject the samples and a set of calibration standards. Determine the concentration of 16,16-dmPGD2 at each time point by comparing the peak area to the calibration curve.
-
-
Data Analysis: Plot the concentration of 16,16-dmPGD2 versus time for each condition to determine the degradation rate.
Visualizations
Caption: Signaling pathway of Prostaglandin D2, which is expected to be similar for 16,16-Dimethyl PGD2.
Caption: A typical experimental workflow for evaluating the stability of 16,16-dmPGD2 in solution.
References
Off-target effects of 16,16-Dimethyl prostaglandin D2 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of 16,16-Dimethyl prostaglandin D2?
A1: this compound (16,16-dmPGD2) is a synthetic analog of Prostaglandin D2 (PGD2). Its primary known targets are the prostanoid DP receptors, specifically the DP1 and DP2 (also known as CRTH2) receptors. It acts as an agonist at these receptors, mimicking the action of the endogenous ligand PGD2.
Q2: What are the known off-target effects of 16,16-dmPGD2?
One study has suggested that PGD2 itself may have effects mediated through the thromboxane (B8750289) (TP) receptor at high concentrations.[1] Given that 16,16-dmPGD2 is a PGD2 analog, the potential for interaction with the TP receptor should be considered, especially at high concentrations.
Q3: How does the potency of 16,16-dmPGD2 compare to PGD2 at the DP2 receptor?
A3: 16,16-dmPGD2 is a less potent agonist at the DP2 receptor compared to the natural ligand, PGD2. A study in human eosinophils demonstrated that a series of PGD2 analogs had a rank order of potency for stimulating CD11b expression and actin polymerization as follows: 15R-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol.[2]
Q4: What is the activity of 16,16-dmPGD2 on the DP1 receptor?
A4: 16,16-dmPGD2 exhibits poor activity at the DP1 receptor. In a study using human platelets, where DP1 receptor activation leads to an increase in cAMP levels, 16,16-dmPGD2 and other tested PGD2 analogs did not elevate platelet cAMP by more than 20% of the maximal level achieved with PGD2.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of this compound at prostanoid receptors based on the available literature.
| Compound | Receptor | Assay Type | Cell Type/System | Potency/Efficacy | Reference |
| 16,16-Dimethyl PGD2 | DP2 | CD11b Expression & Actin Polymerization | Human Eosinophils | Less potent than PGD2 | [2] |
| 16,16-Dimethyl PGD2 | DP1 | cAMP Accumulation | Human Platelets | <20% of maximal PGD2 response | [2] |
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cellular assays.
-
Possible Cause: Off-target effects of 16,16-dmPGD2, especially at higher concentrations.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full dose-response curve to determine the optimal concentration range for on-target activity with minimal off-target effects.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the intended DP receptor, pre-incubate cells with selective DP1 or DP2 receptor antagonists.
-
Orthogonal Agonist: Use a structurally different DP receptor agonist to see if it produces a similar biological effect. This can help to rule out artifacts specific to the chemical structure of 16,16-dmPGD2.
-
Control Cell Lines: If possible, use cell lines that do not express the target receptor (DP1 or DP2) as a negative control to identify non-receptor-mediated effects.
-
Issue 2: Observed cellular response does not match the expected signaling pathway of the target receptor.
-
Possible Cause: Activation of an unexpected signaling pathway due to off-target receptor activation or biased agonism.
-
Troubleshooting Steps:
-
Signaling Pathway Analysis: Investigate downstream signaling pathways beyond the canonical pathway of the target receptor. For example, if you expect a Gs-coupled response (cAMP increase) for DP1, also measure intracellular calcium levels (indicative of Gq coupling) or assess Gi activation.
-
Literature Review for Cross-Reactivity: Review literature on the cross-reactivity of other PGD2 analogs to identify potential off-target receptors that might be expressed in your cell system. For instance, consider the possibility of TP receptor activation.[1]
-
Issue 3: High background or "no signal" in the assay.
-
Possible Cause: Issues with compound stability, assay conditions, or cell health.
-
Troubleshooting Steps:
-
Compound Stability: Ensure the stock solution of 16,16-dmPGD2 is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Optimization: Verify that the assay conditions (e.g., incubation time, temperature, buffer components) are optimal for your specific cell type and endpoint measurement.
-
Cell Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel to ensure that the observed effects are not due to cytotoxicity of the compound at the concentrations used.
-
Receptor Expression: Confirm the expression of the target DP receptor in your cell line at the protein level (e.g., by Western blot, flow cytometry, or immunocytochemistry).
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with 16,16-dmPGD2.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Prostanoid Receptors
This protocol is a general guideline for determining the binding affinity (Ki) of 16,16-dmPGD2 for prostanoid receptors.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human prostanoid receptor of interest (e.g., DP1, DP2, EP1-4, FP, IP, TP).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-PGD2 for DP receptors), and varying concentrations of unlabeled 16,16-dmPGD2.
-
For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand for the specific receptor.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 16,16-dmPGD2.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is used to assess the functional activity of 16,16-dmPGD2 at Gq-coupled receptors (e.g., DP2, TP, EP1, FP).
-
Cell Culture and Dye Loading:
-
Plate cells expressing the receptor of interest in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a fluorescent microscope to measure the baseline fluorescence.
-
Add varying concentrations of 16,16-dmPGD2 to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the peak fluorescence change against the log concentration of 16,16-dmPGD2.
-
Determine the EC50 value from the dose-response curve.
-
Protocol 3: cAMP Accumulation Assay
This protocol is used to assess the functional activity of 16,16-dmPGD2 at Gs-coupled (e.g., DP1, EP2, EP4, IP) or Gi-coupled (e.g., DP2, EP3) receptors.
-
Cell Culture and Treatment:
-
Plate cells expressing the receptor of interest in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.
-
Add varying concentrations of 16,16-dmPGD2 and incubate for a specified time.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log concentration of 16,16-dmPGD2.
-
Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value from the dose-response curve.
-
References
How to prevent degradation of 16,16-Dimethyl prostaglandin D2 during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) during experiments. The following information is curated to ensure the stability and integrity of this compound in your research applications.
Frequently Asked Questions (FAQs)
Q1: What is 16,16-Dimethyl Prostaglandin D2 and why is its stability a concern?
This compound (16,16-dmPGD2) is a synthetic and more stable analog of the naturally occurring Prostaglandin D2 (PGD2).[1] PGD2 is a lipid signaling molecule involved in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[2] However, PGD2 is inherently unstable and can readily dehydrate to form J-series prostaglandins (B1171923) (e.g., PGJ2), which may have different biological activities.[3] While the dimethylation at the C-16 position enhances stability, improper handling and storage can still lead to degradation, affecting experimental reproducibility and accuracy.
Q2: What are the primary factors that contribute to the degradation of 16,16-dmPGD2?
The primary factors influencing the stability of prostaglandins, including 16,16-dmPGD2, are:
-
pH: Prostaglandins are generally unstable in acidic or alkaline aqueous solutions. Maximum stability is typically observed around neutral pH.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Solvent: The choice of solvent for storage and in experimental assays is critical. Prostaglandins are more stable in organic solvents compared to aqueous solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided.[4]
Q3: How should I store my 16,16-dmPGD2 stock solution?
For long-term storage, 16,16-dmPGD2 should be stored as a stock solution in an organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) at -80°C.[5] When stored under these conditions, it should be stable for at least six months. For shorter-term storage (up to one month), -20°C is acceptable. It is crucial to store the solution under an inert gas like nitrogen to prevent oxidation.
Q4: Can I store 16,16-dmPGD2 in an aqueous solution?
It is not recommended to store 16,16-dmPGD2 in aqueous solutions for more than one day.[1][6] If your experiment requires an aqueous solution, it should be prepared fresh from the organic stock solution immediately before use.
Q5: What are the visible signs of 16,16-dmPGD2 degradation?
Visible signs of degradation are often not apparent. Degradation is a chemical process that may not result in a change in the appearance of the solution. Therefore, adherence to proper storage and handling protocols is the most reliable way to ensure the compound's integrity. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are required to quantify the compound and its degradation products accurately.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of 16,16-dmPGD2 due to improper storage or handling. | 1. Prepare a fresh working solution from a new aliquot of the stock solution stored at -80°C. 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. 3. Ensure the pH of your experimental buffer is within the optimal range for prostaglandin stability (near neutral). |
| Inaccurate concentration of the working solution. | 1. Recalibrate pipettes and ensure accurate dilution from the stock solution. 2. If possible, verify the concentration of the stock solution spectrophotometrically, although this is often not feasible for small quantities. | |
| High background or non-specific effects in cell-based assays | Presence of degradation products with off-target effects. | 1. Use freshly prepared 16,16-dmPGD2 solutions for all experiments. 2. Include a "vehicle-only" control to assess the effect of the solvent. 3. If degradation is suspected, consider purifying the compound, though this is often impractical. The best approach is to use a fresh, properly stored sample. |
| Contamination of the stock solution. | 1. Use sterile techniques when preparing and handling all solutions. 2. Filter-sterilize aqueous working solutions if necessary, but be aware of potential binding to the filter membrane. Use low-protein binding filters. |
Data on Prostaglandin Stability
While specific quantitative stability data for 16,16-Dimethyl PGD2 is limited in the public domain, the following table, based on data for the closely related PGD2, provides a strong indication of stability under various conditions. The dimethyl analog is expected to be more stable.
Table 1: Stability of Prostaglandin D2 in Different Conditions
| Condition | Solvent/Medium | Stability Notes | Reference |
| Room Temperature | Cell Culture Medium | ~10% degradation after 8 hours; ~40% degradation after 26 hours. | [7] |
| -20°C | Cell Culture Medium | ~70% degradation after 4 weeks. | [7] |
| -80°C | Cell Culture Supernatants | Recommended for long-term storage of samples. | [7] |
| -20°C | Ethanol, DMSO, DMF | Stable for at least one month when stored under nitrogen. | |
| -80°C | Ethanol, DMSO, DMF | Stable for at least six months when stored under nitrogen. | [5] |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Not recommended for storage for more than one day. | [6] |
Experimental Protocols
Protocol 1: Preparation of 16,16-dmPGD2 Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial of solid 16,16-dmPGD2 to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, add the desired volume of the organic solvent to the vial to achieve a stock concentration of, for example, 10 mg/mL.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
To minimize exposure to air and moisture, create small, single-use aliquots in amber glass vials.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution for Cell Culture
-
Materials:
-
16,16-dmPGD2 stock solution (in organic solvent)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 16,16-dmPGD2 stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired working concentration directly in the cell culture medium or PBS.
-
To ensure proper mixing and to avoid precipitation, add the stock solution to the aqueous medium while gently vortexing.
-
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular effects.
-
Use the freshly prepared aqueous working solution immediately. Do not store.
-
Visualizations
PGD2 Signaling Pathway
Prostaglandin D2 and its analogs, like 16,16-dmPGD2, exert their effects by binding to two main G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors. Activation of these receptors triggers distinct downstream signaling cascades.
Caption: PGD2 signaling via DP1 and DP2 receptors.
Experimental Workflow for Preventing Degradation
Following a structured workflow is essential to minimize the degradation of 16,16-dmPGD2 during your experiments.
Caption: Workflow to minimize 16,16-dmPGD2 degradation.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation (Technical Report) | OSTI.GOV [osti.gov]
Addressing batch-to-batch variability of 16,16-Dimethyl prostaglandin D2
This technical support center provides troubleshooting guidance and frequently asked questions to address potential batch-to-batch variability of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability with 16,16-Dimethyl Prostaglandin D2?
A1: Batch-to-batch variability in 16,16-dmPGD2 can arise from several factors, primarily related to its chemical stability and handling. Prostaglandins (B1171923), in general, are susceptible to degradation. Key potential causes include:
-
Manufacturing and Purity: Minor differences in the synthetic process can lead to variations in the purity and impurity profile of the final product between batches.[] Common impurities can include isomers such as 16,16-dimethyl PGE2.
-
Storage and Handling: Inappropriate storage temperatures, exposure to light, oxygen, or repeated freeze-thaw cycles can lead to degradation. Prostaglandin D2 (PGD2) is known to be unstable in aqueous solutions.[2][3]
-
Solvent Preparation: The choice of solvent and the method of preparing stock solutions and dilutions can significantly impact the stability and delivery of the compound in experimental systems.
-
Age of the Compound: Older batches may have undergone gradual degradation, even if stored under recommended conditions.
Q2: How should I properly store and handle this compound to minimize variability?
A2: To ensure consistency, adhere to the following storage and handling guidelines:
-
Long-term Storage: Store the compound as a solid or in an organic solvent stock solution at -80°C.[4]
-
Stock Solutions: Prepare a concentrated stock solution in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide.[5] Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Aqueous Solutions: Avoid storing 16,16-dmPGD2 in aqueous buffers for extended periods. Prepare fresh dilutions from the organic stock solution for each experiment. If an aqueous solution must be made, it should be used the same day.[3]
-
Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What are the recommended solvents for dissolving this compound?
A3: 16,16-dmPGD2 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] For in vivo studies, a common practice for similar compounds like 16,16-dimethyl PGE2 is to dissolve it in absolute ethanol and then dilute it in a sterile buffer like PBS for injection.[4][6] Ensure the final concentration of the organic solvent is low enough to be non-toxic to the experimental system.
Q4: How can I verify the quality and concentration of a new batch of this compound?
A4: To ensure the quality of a new batch, consider the following:
-
Certificate of Analysis (CoA): Always review the manufacturer's CoA for purity specifications and analytical data for that specific lot.
-
Analytical Validation: For critical applications, consider in-house analysis. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying prostaglandins and identifying potential impurities.[2]
-
Functional Assay: Perform a simple, standardized functional assay to compare the biological activity of the new batch with a previous, well-characterized batch. This could involve a cell-based assay measuring a known downstream effect of PGD2 signaling, such as changes in intracellular cAMP levels.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity in my experiment. | 1. Degradation of 16,16-dmPGD2: The compound may have degraded due to improper storage or handling. | - Prepare fresh dilutions from a new aliquot of your stock solution.- If the problem persists, use a fresh vial of the compound.- Review your storage and handling procedures against the recommendations. |
| 2. Incorrect concentration: Errors in dilution calculations or loss of compound during preparation. | - Recalculate all dilutions.- Consider quantifying the concentration of your stock solution using a validated analytical method like LC-MS/MS.[2] | |
| 3. Cell line or animal model responsiveness: The biological system may have lost its responsiveness. | - Test your system with a known positive control for the PGD2 signaling pathway.- Check the expression of PGD2 receptors (DP1/PTGDR and DP2/CRTH2) in your cell line.[8] | |
| Inconsistent results between experiments using the same batch. | 1. Variability in solution preparation: Inconsistent preparation of working solutions. | - Standardize your protocol for preparing dilutions, including solvent type, mixing, and final concentration.- Ensure the final concentration of the organic solvent is consistent across all experiments. |
| 2. Instability in aqueous media: Degradation of the compound in aqueous buffers during the experiment. | - Prepare working solutions immediately before use.- Minimize the time the compound spends in aqueous media before being added to the experimental system. | |
| Significant difference in activity between a new and old batch. | 1. Difference in purity or composition: The new batch may have a different purity or impurity profile. | - Compare the Certificates of Analysis for both batches.- If possible, perform an analytical comparison of the two batches using HPLC-MS/MS.[2] |
| 2. Degradation of the old batch: The old batch may have degraded over time, leading to an apparent increase in the activity of the new batch. | - Perform a side-by-side functional assay comparing the new batch, the old batch, and a known positive control. | |
| 3. Incorrect handling of the new batch: The new batch may have been inadvertently exposed to conditions causing degradation. | - Review the handling of the new batch from the time of receipt. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is adapted from methods for similar prostaglandins.
-
Reconstitution of Stock Solution:
-
Centrifuge the vial of 16,16-dmPGD2 to ensure all the solid is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber glass vials. Purge with nitrogen or argon before sealing.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Ensure the final concentration of ethanol in the culture medium is minimal (typically <0.1%) and that a vehicle control with the same ethanol concentration is included in the experiment.
-
Use the working solution immediately.
-
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol provides a general workflow for the quantification of prostaglandins.
-
Sample Preparation:
-
To a 500 µL aliquot of the sample (e.g., cell culture supernatant, plasma, or a prepared solution of 16,16-dmPGD2), add an internal standard (e.g., a deuterated version of PGD2).[2]
-
Acidify the sample with citric acid.[2]
-
Perform a liquid-liquid extraction using a solvent mixture such as hexane/ethyl acetate (B1210297) (1:1, v/v).[2]
-
Vortex and centrifuge the sample.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with a small amount of formic acid.
-
Use a mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Monitor for the specific parent and daughter ion transitions for 16,16-dmPGD2 and the internal standard.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H36O5 | [9] |
| Molecular Weight | 380.5 g/mol | [9] |
| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | [9] |
| CAS Number | 64072-59-9 | [10] |
Table 2: Recommended Storage Conditions for Prostaglandins
| Condition | Temperature | Duration | Notes | Reference |
| Solid | -20°C to -80°C | Long-term | Protect from light and moisture. | [4] |
| Organic Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Purge with inert gas. | [4] |
| Aqueous Solution | 4°C | < 24 hours | Prone to degradation; prepare fresh. | [3] |
Visualizations
References
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 9. This compound | C22H36O5 | CID 5283053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Delivery of 16,16-Dimethyl Prostaglandin D2 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 16,16-Dimethyl prostaglandin D2 and how does it differ from native PGD2?
This compound (16,16-dmPGD2) is a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). The key structural difference is the presence of two methyl groups at the C16 position. This modification makes 16,16-dmPGD2 more resistant to metabolic degradation in vivo, leading to a longer biological half-life compared to the parent compound, PGD2. PGD2 is a major product of mast cells and is involved in various physiological and pathological processes, including allergic reactions and inflammation.[1][2][3]
Q2: What are the known receptors and general signaling pathways for PGD2 and its analogs?
PGD2 and its analogs primarily exert their effects through two G-protein coupled receptors: the D prostanoid receptor 1 (DP1 or PTGDR) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (DP2 or CRTH2).[1][3][4]
-
DP1 (PTGDR) Receptor: Activation of the DP1 receptor is typically associated with an increase in intracellular cyclic AMP (cAMP) levels. This pathway is often linked to vasodilation and the inhibition of platelet aggregation.[4]
-
DP2 (CRTH2) Receptor: The DP2 receptor is coupled to Gαi protein, and its activation leads to a decrease in cAMP and an increase in intracellular calcium. This receptor is prominently expressed on immune cells like Th2 lymphocytes, eosinophils, and basophils, and is involved in mediating pro-inflammatory allergic responses.[3][5]
It is important to determine which receptor is mediating the desired effect in your specific animal model to optimize experimental design and data interpretation.
Q3: How should I prepare and store 16,16-dmPGD2 for in vivo studies?
While specific data for 16,16-dmPGD2 is limited, general guidelines for prostaglandins (B1171923) can be followed. Prostaglandins are often supplied as a crystalline solid or in an organic solvent.
-
Stock Solutions: Prepare a stock solution by dissolving the compound in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[6] It is recommended to purge the solvent with an inert gas before use.[6]
-
Aqueous Solutions: For administration to animals, the stock solution should be further diluted in an aqueous buffer like phosphate-buffered saline (PBS) or isotonic saline.[6] It is crucial to minimize the final concentration of the organic solvent, as it can have its own physiological effects.
-
Storage: Store stock solutions at -20°C or -80°C.[6][7] Aqueous solutions are generally not stable and should be prepared fresh daily.[6][8]
Q4: What are the common routes of administration for prostaglandins in animal studies?
The choice of administration route depends on the target organ, the desired pharmacokinetic profile, and the experimental model. Common routes for prostaglandins include:
-
Subcutaneous (s.c.) injection: Often used for systemic effects and sustained release.
-
Intravenous (i.v.) injection or infusion: For rapid systemic distribution.
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
-
Topical application: For localized effects on the skin.
-
Intra-uterine (intra-U) administration: For studies on reproductive physiology.[9]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the delivery of 16,16-dmPGD2 in animal studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of biological response or inconsistent results | Compound Instability: Prostaglandins can be unstable in aqueous solutions. | - Prepare fresh dilutions immediately before each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[7] - Protect solutions from light and heat. |
| Improper Dosing: The effective dose may vary significantly between animal models and target tissues. | - Conduct a dose-response study to determine the optimal concentration. - Review literature for effective doses of similar prostaglandin analogs in your model. | |
| Incorrect Route of Administration: The chosen route may not be optimal for reaching the target tissue. | - Consider alternative routes of administration based on the target organ. - Evaluate the biodistribution of a related labeled compound if possible. | |
| Adverse effects or toxicity observed in animals | High Concentration of Organic Solvent: Solvents like DMSO or ethanol can be toxic at higher concentrations. | - Ensure the final concentration of the organic solvent is below the recommended tolerance for the animal species. - Include a vehicle control group that receives the same concentration of the solvent. |
| Off-target Effects: The compound may be interacting with other receptors or pathways. | - Use receptor-specific antagonists to confirm the mechanism of action. - Carefully observe and document all physiological and behavioral changes in the animals. | |
| Precipitation of the compound in aqueous solution | Poor Solubility: Prostaglandins are lipids and have limited solubility in aqueous buffers. | - Ensure the initial stock solution is fully dissolved before further dilution. - Consider using a different buffer system or adding a small amount of a solubilizing agent (e.g., Tween 80), after verifying its compatibility with the experimental model. |
Section 3: Data Presentation
Table 1: Solubility of PGD2 and a Related Methylated Analog
| Compound | Solvent | Approximate Solubility |
| Prostaglandin D2 | Ethanol | ~75 mg/mL[6] |
| DMSO | ~50 mg/mL[6] | |
| Dimethylformamide | ~100 mg/mL[6] | |
| PBS (pH 7.2) | ~5 mg/mL[6] | |
| 15(R)-15-methyl PGD2 | Ethanol | ~75 mg/mL[8] |
| DMSO | ~50 mg/mL[8] | |
| Dimethylformamide | ~100 mg/mL[8] | |
| PBS (pH 7.2) | ~5 mg/mL[8] |
Note: This data is for PGD2 and 15(R)-15-methyl PGD2. The solubility of 16,16-dmPGD2 is expected to be similar but should be determined empirically.
Section 4: Experimental Protocols
Protocol 1: Preparation of 16,16-dmPGD2 for Subcutaneous Injection in Mice
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
-
Procedure:
-
Allow the vial of 16,16-dmPGD2 to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution by dissolving the crystalline solid in anhydrous ethanol. Purge the ethanol with an inert gas before use to minimize oxidation.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -80°C.
-
On the day of the experiment, dilute the stock solution in sterile PBS to the final desired concentration for injection. For example, to prepare a 100 µg/mL solution, dilute 10 µL of the 10 mg/mL stock solution in 990 µL of sterile PBS.
-
Administer the solution to the mice via subcutaneous injection. Include a vehicle control group receiving the same final concentration of ethanol in PBS.
-
Section 5: Visualizations
Caption: PGD2 signaling through DP1 and DP2 receptors.
Caption: General experimental workflow for 16,16-dmPGD2 in vivo studies.
References
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Functions of Prostaglandin D2 in Murine Contact Hypersensitivity via DP and CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Frontiers | The Effects of Prostaglandin E2 Treatment on the Secretory Function of Mare Corpus Luteum Depends on the Site of Application: An in vivo Study [frontiersin.org]
Troubleshooting unexpected results in 16,16-Dimethyl PGD2 experiments
Welcome to the technical support center for 16,16-Dimethyl Prostaglandin D2 (PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in experiments involving this stable PGD2 analog.
Frequently Asked Questions (FAQs)
Q1: What is 16,16-Dimethyl PGD2 and what is its primary mechanism of action?
A1: 16,16-Dimethyl PGD2 is a synthetic and stable analog of Prostaglandin D2. Its primary mechanism of action is as a selective agonist for the Prostaglandin D2 receptor 2, also known as DP2 or CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). Activation of the DP2 receptor is associated with various cellular responses, particularly in immune cells like eosinophils, basophils, and Th2 lymphocytes.
Q2: How should I dissolve and store 16,16-Dimethyl PGD2?
A2: For optimal stability, 16,16-Dimethyl PGD2 should be stored at -20°C or lower in a tightly sealed, light-resistant container. It is typically supplied in an organic solvent like methyl acetate (B1210297) or ethanol. For experimental use, it can be further diluted in organic solvents such as DMSO or ethanol. When preparing aqueous solutions for cell-based assays, it is recommended to make them fresh daily and to first dissolve the compound in a small amount of organic solvent before diluting with your aqueous buffer to improve solubility. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What are the known off-target effects of 16,16-Dimethyl PGD2?
A3: While 16,16-Dimethyl PGD2 is a selective DP2 receptor agonist, like many signaling molecules, it could potentially interact with other receptors at high concentrations. Prostaglandin D2 itself can also interact with the DP1 receptor, and its metabolites can have activity at other receptors like the thromboxane (B8750289) receptor (TP) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] It is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Q4: Can 16,16-Dimethyl PGD2 affect cell viability?
A4: The effect of prostaglandins (B1171923) on cell viability can be cell-type and concentration-dependent. Some studies have shown that PGD2 and its metabolites can induce apoptosis in certain cancer cell lines, while in other contexts, they may not have a significant impact on cell viability at typical experimental concentrations.[3] It is always advisable to perform a dose-response curve and a cell viability assay (e.g., MTS or Trypan Blue exclusion) to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
This section addresses common problems that may arise during experiments with 16,16-Dimethyl PGD2.
Issue 1: Lower than Expected Cellular Response (e.g., in eosinophil activation or calcium mobilization assays)
-
Question: I am not observing the expected level of eosinophil activation (e.g., CD11b expression) or calcium influx after treating my cells with 16,16-Dimethyl PGD2. What could be the cause?
-
Answer:
-
Compound Degradation: Prostaglandins can be unstable in aqueous solutions. Ensure that your aqueous working solutions are prepared fresh for each experiment from a properly stored stock.
-
Improper Cell Handling: Ensure that your cells, particularly primary cells like eosinophils, are handled gently and are viable before starting the experiment.
-
Incorrect Concentration: Verify the calculations for your dilutions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Low Receptor Expression: The cell line you are using may have low or no expression of the DP2 receptor. Confirm DP2 receptor expression using techniques like flow cytometry or qPCR.
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Question: My results with 16,16-Dimethyl PGD2 are inconsistent across replicate wells and between different experimental days. How can I improve reproducibility?
-
Answer:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability. Ensure a uniform cell suspension and accurate cell counting before seeding.
-
Edge Effects in Plates: In 96-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outer wells for experimental samples or to ensure proper humidification during incubation.
-
Compound Adsorption: Prostaglandins can adsorb to plastic surfaces. Pre-rinsing pipette tips with the solution can help minimize this.
-
Issue 3: Unexpected Antagonistic or Biphasic Effects
-
Question: At higher concentrations, I am observing a decrease in the cellular response to 16,16-Dimethyl PGD2, or even an inhibitory effect. Why is this happening?
-
Answer:
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or downregulation, resulting in a diminished response.
-
Off-Target Effects: At high concentrations, 16,16-Dimethyl PGD2 may interact with other receptors that could elicit opposing cellular signals.
-
Cellular Toxicity: High concentrations of the compound or the solvent used for dilution (e.g., DMSO) may be causing cytotoxicity, leading to a reduced overall response. Always include a vehicle control and assess cell viability.
-
Data Presentation
Table 1: Receptor Binding Affinity and Potency of PGD2 Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| PGD2 | DP2 | 2.4 | ~10 (Eosinophil Chemoattraction) | [1][4] |
| 15R-methyl-PGD2 | DP2 | - | 1.7 (Eosinophil Chemoattraction) | [4] |
| 16,16-Dimethyl PGD2 | DP2 | - | Similar to 15S-methyl-PGD2 | [4] |
| 15S-methyl-PGD2 | DP2 | - | ~128 (Eosinophil Chemoattraction) | [4] |
| PGD2 | DP1 | ~80 | - | [4] |
Experimental Protocols
Protocol 1: Eosinophil Activation Assay using Flow Cytometry
This protocol describes the measurement of eosinophil activation by assessing the surface expression of CD11b.
-
Isolation of Eosinophils: Isolate human eosinophils from peripheral blood of healthy or atopic donors using standard methods such as density gradient centrifugation followed by negative selection.
-
Cell Preparation: Resuspend the isolated eosinophils in a suitable buffer (e.g., PBS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of 16,16-Dimethyl PGD2 in DMSO. On the day of the experiment, perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Cell Treatment: Add the diluted 16,16-Dimethyl PGD2 or vehicle control to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Staining: After incubation, wash the cells with cold PBS. Stain the cells with a fluorescently labeled anti-CD11b antibody and an eosinophil identification marker such as anti-Siglec-F (for murine cells) or anti-CD193 (CCR3) (for human cells) for 30 minutes on ice in the dark.[5][6]
-
Flow Cytometry Analysis: Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer. Gate on the eosinophil population and quantify the mean fluorescence intensity (MFI) of CD11b.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux upon DP2 receptor activation.
-
Cell Culture: Culture a cell line expressing the DP2 receptor (either endogenously or through transfection) in a 96-well black-walled, clear-bottom plate until confluent.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of 16,16-Dimethyl PGD2 in the assay buffer.
-
Assay Measurement: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Data Acquisition: Establish a baseline fluorescence reading for a few seconds. Inject the 16,16-Dimethyl PGD2 solution into the wells and continue to measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient calcium peak.[7][8][9][10][11]
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the compound concentration to generate a dose-response curve.
Visualizations
Caption: Signaling pathway of 16,16-Dimethyl PGD2 via the DP2 receptor.
Caption: General experimental workflow for using 16,16-Dimethyl PGD2.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eosinophil Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
Minimizing cytotoxicity of 16,16-Dimethyl prostaglandin D2 in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2). The information provided is intended to help minimize cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic analog of Prostaglandin D2 (PGD2). The addition of two methyl groups at the C-16 position increases its metabolic stability. It is often used in research to study the physiological and pathological roles of PGD2 signaling pathways. Common applications include investigating inflammation, immune responses, and cell proliferation.
Q2: Why am I observing high levels of cytotoxicity in my cell lines after treatment with 16,16-dmPGD2?
High cytotoxicity can result from several factors:
-
Concentration: The effective concentration of 16,16-dmPGD2 can vary significantly between cell lines. A dose that is optimal in one cell type may be toxic in another.
-
Exposure Time: Prolonged exposure to 16,16-dmPGD2 can lead to cumulative toxic effects.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to prostaglandins. This can be due to differences in receptor expression, metabolic pathways, and overall cellular health.
-
Solvent Toxicity: The solvent used to dissolve 16,16-dmPGD2 (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.
Q3: What are the potential mechanisms of 16,16-dmPGD2-induced cytotoxicity?
While direct studies on 16,16-dmPGD2 are limited, the cytotoxic mechanisms of its parent compound, PGD2, and its metabolites can provide insights. Prostaglandin D2 and its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have been shown to induce cell death through various mechanisms.[1][2] These can include:
-
Induction of Apoptosis: PGD2 has been observed to induce apoptosis in some cancer cell lines.[2]
-
Caspase-Independent Cell Death: The metabolite 15d-PGJ2 can trigger cell death through mechanisms that do not involve caspases.[1]
-
Reactive Oxygen Species (ROS) Production: 15d-PGJ2 has been shown to cause an increase in ROS, leading to oxidative stress and cell death.[1]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is another mechanism of 15d-PGJ2-induced cell death.[1]
It is plausible that 16,16-dmPGD2 may induce cytotoxicity through similar pathways.
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed Shortly After Treatment
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a low concentration and titrate upwards. |
| Solvent Toxicity | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Rapid Cellular Stress Response | Reduce the initial exposure time. A shorter treatment duration may be sufficient to elicit the desired biological response without causing widespread cell death. |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Recommended Solution |
| Cumulative Toxicity | Consider a shorter overall exposure time or intermittent dosing (e.g., treat for a few hours, then replace with fresh media). |
| Metabolite-Induced Toxicity | While 16,16-dmPGD2 is more stable, it may still be metabolized. If possible, analyze the culture medium for the presence of potentially toxic metabolites. |
| Nutrient Depletion/Waste Accumulation | Ensure that the cell culture medium is refreshed regularly, especially during longer experiments, to maintain optimal cell health. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 16,16-dmPGD2 using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and to identify a non-toxic working concentration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of 16,16-dmPGD2 Dilutions: Prepare a stock solution of 16,16-dmPGD2 in the chosen solvent. Create a serial dilution series of the compound in complete culture medium. Also, prepare a solvent control with the highest concentration of solvent used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the different concentrations of 16,16-dmPGD2. Include wells with medium only (blank), cells with medium only (untreated control), and cells with the solvent control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data to the untreated control (set to 100% viability).
-
Plot the cell viability against the log of the 16,16-dmPGD2 concentration to determine the IC50 value.
-
Data Presentation:
| Concentration of 16,16-dmPGD2 | % Cell Viability (Mean ± SD) |
| 0 µM (Untreated Control) | 100 ± 5.2 |
| Solvent Control (e.g., 0.1% DMSO) | 98 ± 4.8 |
| 0.1 µM | 95 ± 6.1 |
| 1 µM | 85 ± 7.3 |
| 10 µM | 52 ± 8.5 |
| 100 µM | 15 ± 4.2 |
Note: The data above is for illustrative purposes only.
Visualizations
Signaling Pathways
Caption: Potential mechanisms of 16,16-dmPGD2-induced cytotoxicity.
Experimental Workflow
References
- 1. 15-deoxy-(Delta12,14)-prostaglandin J2 (15d-PGJ2) induces cell death through caspase-independent mechanism in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in non-small cell lung carcinoma A549 cells by PGD₂ metabolite, 15d-PGJ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using 16,16-Dimethyl prostaglandin D2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2). The information provided here will help you control for vehicle effects and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when working with 16,16-dmPGD2?
A vehicle control is a crucial component of experimental design. It consists of the same solvent or carrier used to dissolve and administer the active compound (in this case, 16,16-dmPGD2), but without the compound itself. The purpose of a vehicle control is to isolate the effects of the compound from any potential biological effects of the solvent. This is critical because solvents like ethanol (B145695) or DMSO can have their own physiological effects, which could be mistakenly attributed to the 16,16-dmPGD2 if not properly controlled for.
Q2: Which vehicles are recommended for dissolving 16,16-dmPGD2?
16,16-dmPGD2, like other prostaglandins (B1171923), is often soluble in organic solvents. Based on the solubility of the parent compound, prostaglandin D2 (PGD2), the following solvents are recommended for creating a stock solution:
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
For most biological experiments, the stock solution is then further diluted into an aqueous buffer, such as phosphate-buffered saline (PBS), to achieve the final desired concentration. It is imperative to ensure that the final concentration of the organic solvent in the experimental medium is low enough to not cause any vehicle-related effects.
Q3: What is the maximum recommended final concentration of common organic solvents in cell culture experiments?
The tolerance to organic solvents is cell-line dependent. However, as a general guideline:
-
DMSO: The final concentration should typically be kept at or below 0.5%. Some robust cell lines may tolerate up to 1%.
-
Ethanol: The final concentration should generally be kept below 0.5% to avoid cytotoxic effects.
It is strongly recommended to perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific experimental system.
Troubleshooting Guide: Vehicle-Related Issues
This guide will help you identify and resolve common issues related to vehicle effects in your experiments with 16,16-dmPGD2.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected results or high variability in the vehicle control group. | The vehicle itself is exerting a biological effect. | 1. Review Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is below the cytotoxic threshold for your specific cells or model system. 2. Perform a Vehicle Dose-Response Study: Test a range of vehicle concentrations to identify a non-reactive concentration. 3. Switch Solvents: If the vehicle continues to show effects, consider using an alternative solvent. |
| Precipitation of 16,16-dmPGD2 upon dilution in aqueous buffer. | The solubility of the compound in the final aqueous solution has been exceeded. | 1. Prepare Fresh Dilutions: Prostaglandin solutions in aqueous buffers are often not stable for long periods. It is recommended to prepare fresh dilutions for each experiment. 2. Check pH of the Buffer: The solubility of prostaglandins can be pH-dependent. Ensure the pH of your buffer is appropriate. For PGD2, a pH of 7.2 is commonly used. 3. Increase the Stock Concentration: If possible, use a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous buffer. |
| Inconsistent results between experiments. | Variability in the preparation of the vehicle or the 16,16-dmPGD2 solution. | 1. Standardize Protocols: Ensure that the same procedure for preparing stock solutions and final dilutions is followed for every experiment. 2. Use High-Quality Reagents: Use fresh, high-purity solvents and buffers. 3. Proper Storage: Store the 16,16-dmPGD2 stock solution as recommended by the manufacturer, typically at -20°C, to prevent degradation. |
Data Presentation: Solubility of Prostaglandin D2 Analogs
| Solvent | Approximate Solubility of PGD2 |
| Ethanol | ~50 mg/mL |
| DMSO | ~50 mg/mL |
| Dimethylformamide (DMF) | ~100 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
Data sourced from Cayman Chemical product information for Prostaglandin D2.
Experimental Protocols
Protocol 1: Preparation of 16,16-dmPGD2 and Vehicle Control for In Vitro Experiments
This protocol provides a general guideline for preparing 16,16-dmPGD2 and a corresponding vehicle control for cell culture-based assays.
-
Stock Solution Preparation:
-
Dissolve the 16,16-dmPGD2 in a suitable organic solvent (e.g., sterile ethanol or DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Vehicle Control Stock Solution:
-
Prepare a stock solution of the same organic solvent at the same concentration as used for the 16,16-dmPGD2 stock solution.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 16,16-dmPGD2 stock solution and the vehicle control stock solution.
-
Prepare serial dilutions of the 16,16-dmPGD2 stock solution in the cell culture medium to achieve the desired final concentrations.
-
Prepare identical serial dilutions of the vehicle control stock solution in the cell culture medium. This will ensure that each experimental condition and its corresponding vehicle control contain the same final concentration of the organic solvent.
-
-
Experimental Procedure:
-
Treat the cells with the prepared working solutions of 16,16-dmPGD2.
-
Treat a separate set of cells with the corresponding vehicle control working solutions.
-
Include a "no treatment" control group that receives only the cell culture medium.
-
Protocol 2: Preparation of 16,16-dmPGD2 and Vehicle Control for In Vivo Experiments
This protocol is adapted from a study using the similar compound 16,16-dimethyl PGE2 and provides a framework for in vivo administration.
-
Reconstitution of 16,16-dmPGD2:
-
If the 16,16-dmPGD2 is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas on ice.
-
Reconstitute the dried compound in 100% ethanol to a desired high concentration (e.g., 10 mg/mL).
-
-
Preparation of Dosing Solution:
-
Dilute the ethanolic stock solution of 16,16-dmPGD2 in sterile PBS to the final desired concentration for injection. For example, a study with 16,16-dimethyl PGE2 used a final ethanol concentration of 1.75% in PBS.
-
-
Preparation of Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of ethanol in PBS as the 16,16-dmPGD2 dosing solution (e.g., 1.75% ethanol in PBS).
-
-
Administration:
-
Administer the 16,16-dmPGD2 dosing solution and the vehicle control solution to the respective animal groups using the same route of administration (e.g., subcutaneous injection), volume, and schedule.
-
Mandatory Visualizations
Signaling Pathway of Prostaglandin D2
Caption: Signaling pathway of 16,16-Dimethyl prostaglandin D2.
Experimental Workflow for Vehicle Control
Refining 16,16-Dimethyl PGD2 treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 16,16-Dimethyl Prostaglandin (B15479496) D2 (PGD2) in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 16,16-Dimethyl PGD2, helping you refine treatment duration for an optimal response.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Experiments | Inconsistent agonist preparation: 16,16-Dimethyl PGD2, like other prostaglandins, can be unstable in aqueous solutions. Inconsistent preparation can lead to variations in the effective concentration. | - Prepare fresh solutions of 16,16-Dimethyl PGD2 for each experiment from a stock solution stored at -80°C. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Ensure the organic solvent used to dissolve the compound is fully evaporated and the final concentration in your media is consistent. |
| Cell passage number and health: Cellular responses to stimuli can change with increasing passage number and variations in cell health. | - Use cells within a consistent and low passage number range for all experiments. - Regularly monitor cell viability and morphology to ensure cultures are healthy before treatment. | |
| Suboptimal or No Cellular Response | Inappropriate treatment duration: The kinetics of the DP1 and DP2 receptors, through which 16,16-Dimethyl PGD2 acts, differ. A single time point may miss the peak response or be too late to observe an effect. | - Conduct a time-course experiment to determine the optimal treatment duration for your specific cell type and endpoint (e.g., 15 min, 30 min, 1h, 4h, 8h, 24h). - For rapid signaling events like calcium mobilization (DP2-mediated), shorter time points are crucial. For gene expression changes (potentially DP1-mediated), longer time points may be necessary. |
| Receptor expression levels: The target cells may have low or absent expression of DP1 or DP2 (CRTH2) receptors. Receptor expression can also be downregulated over time with prolonged stimulation. For instance, CRTH2 expression on Th2 cells can decrease significantly after 24 hours of activation.[1] | - Verify the expression of DP1 and DP2 receptors on your target cells using techniques like qPCR, western blot, or flow cytometry. - Consider the potential for receptor downregulation in longer-term experiments and assess receptor expression at different time points. | |
| Agonist degradation: Prostaglandins can degrade in cell culture media at 37°C, reducing the effective concentration over time. | - Minimize the time between adding 16,16-Dimethyl PGD2 to the media and applying it to the cells. - For long-term experiments (over 24 hours), consider replenishing the media with fresh agonist at defined intervals. | |
| Lower potency of the analog: Some studies suggest that 16,16-Dimethyl PGD2 may be a less potent agonist for the DP2 receptor compared to the endogenous PGD2.[2] In some biological systems, it has been reported to be ineffective.[3] | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. - If a response is still not observed, consider using a more potent DP1 or DP2 agonist as a positive control to confirm that the signaling pathway is functional in your cells. | |
| Unexpected or Off-Target Effects | Activation of multiple signaling pathways: 16,16-Dimethyl PGD2 can activate both DP1 and DP2 receptors, which trigger distinct and sometimes opposing downstream signaling pathways. | - Use selective antagonists for DP1 or DP2 to dissect the contribution of each receptor to the observed effect. - Analyze downstream markers specific to each pathway (e.g., cAMP for DP1, intracellular calcium for DP2) to understand the signaling dynamics. |
| Solvent toxicity: If using a solvent like DMSO to dissolve the compound, high final concentrations in the culture media can be toxic to cells. | - Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level, typically below 0.5%. - Include a vehicle control (media with the same concentration of solvent) in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 16,16-Dimethyl PGD2?
A1: 16,16-Dimethyl PGD2 is a synthetic analog of Prostaglandin D2. It exerts its biological effects by binding to and activating two G-protein coupled receptors: the DP1 (or PTGDR) receptor and the DP2 (also known as CRTH2 or PTGDR2) receptor.[4][5]
-
DP1 Receptor Activation: Primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This pathway is often associated with anti-inflammatory and vasodilatory effects.[6]
-
DP2 (CRTH2) Receptor Activation: Couples to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in cAMP. Activation of this receptor also mobilizes intracellular calcium and activates the PI3K/Akt signaling pathway. This pathway is typically associated with pro-inflammatory responses, such as chemotaxis of eosinophils and Th2 cells.[1][7]
Q2: How long should I treat my cells with 16,16-Dimethyl PGD2?
A2: The optimal treatment duration is highly dependent on the specific cell type, the concentration of the agonist, and the biological endpoint being measured.
-
Short-term (minutes to 1 hour): Ideal for studying rapid signaling events such as calcium mobilization (via DP2) or initial changes in cAMP levels (via DP1).
-
Intermediate-term (1 to 8 hours): Suitable for assays measuring cell migration, chemotaxis, or early changes in gene expression.
-
Long-term (24 hours or more): Necessary for assessing effects on cell proliferation, differentiation, or sustained changes in protein expression. Be mindful of potential receptor downregulation and agonist degradation with longer incubation times.[1]
We strongly recommend performing a time-course experiment to determine the optimal duration for your specific experimental setup.
Q3: How stable is 16,16-Dimethyl PGD2 in cell culture media?
A3: Prostaglandins, including synthetic analogs, can be unstable in aqueous solutions, and their stability is influenced by temperature and pH. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. For long-term cultures, the degradation of the compound in the media at 37°C should be considered, and media changes with fresh compound may be necessary to maintain a consistent effective concentration.
Q4: What are the key downstream signaling pathways I should investigate?
A4: Depending on the receptor you are interested in, key downstream pathways to investigate include:
-
For DP1: Measurement of intracellular cAMP levels, activation of Protein Kinase A (PKA), and downstream targets like the transcription factor CREB. More recent studies have also implicated the Rac1 pathway in DP1-mediated effects on endothelial barrier function.[8]
-
For DP2: Measurement of intracellular calcium mobilization, and activation of the PI3K/Akt signaling pathway, which can be assessed by looking at the phosphorylation status of Akt and its downstream targets.[9][10]
Data Presentation
Table 1: Representative Time-Course of Cellular Responses to 16,16-Dimethyl PGD2 Treatment
This table provides a generalized summary of expected responses based on typical prostaglandin signaling kinetics. Optimal times must be determined empirically for each specific experimental system.
| Time Point | DP1-mediated Response (e.g., cAMP levels) | DP2-mediated Response (e.g., Intracellular Ca2+) | Cellular Outcome (e.g., Cell Migration) |
| 0-5 min | Rapid and significant increase, peaking within minutes. | Rapid, transient spike in intracellular calcium. | - |
| 15-30 min | Sustained elevation, may begin to decline due to receptor desensitization. | Calcium levels may return to baseline. | Initiation of chemotactic response. |
| 1-4 hours | Return towards baseline, potential for downstream gene transcription to be initiated. | PI3K/Akt pathway activation may be detectable. | Peak cell migration often observed in this window. |
| 8-24 hours | Changes in the expression of cAMP-responsive genes. | Potential for receptor (CRTH2) downregulation.[1] | Effects on cell proliferation or differentiation may become apparent. |
| >24 hours | Long-term effects on protein synthesis and cellular phenotype. | Continued signaling may be diminished due to receptor downregulation. | Long-term changes in cell fate or function. |
Experimental Protocols
Protocol: Time-Course Analysis of Chemotaxis using a Transwell Assay
This protocol provides a method to determine the optimal treatment duration of 16,16-Dimethyl PGD2 for inducing cell migration.
Materials:
-
16,16-Dimethyl PGD2 (stock solution in DMSO or ethanol)
-
Target cells (e.g., eosinophils, Th2 lymphocytes)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum or other chemoattractants as a positive control)
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 12-16 hours.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of 16,16-Dimethyl PGD2 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in serum-free medium.
-
Add 600 µL of the prepared 16,16-Dimethyl PGD2 solutions to the lower wells of the 24-well plate. Include a negative control (serum-free medium only) and a positive control (medium with a known chemoattractant like 10% FBS).
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top of each transwell insert.
-
-
Incubation and Time Points:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At each desired time point (e.g., 1h, 2h, 4h, 8h, 24h), remove a set of wells for analysis.
-
-
Quantification of Migration:
-
At each time point, carefully remove the transwell inserts.
-
Gently remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane with Calcein-AM for 30-60 minutes.
-
Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity (proportional to the number of migrated cells) against the treatment duration for each concentration of 16,16-Dimethyl PGD2.
-
Determine the time point at which the maximal migratory response is observed. This represents the optimal treatment duration for this specific assay.
-
Mandatory Visualizations
Signaling Pathways of 16,16-Dimethyl PGD2
Caption: Signaling pathways activated by 16,16-Dimethyl PGD2.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for determining optimal treatment duration.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PathWhiz [smpdb.ca]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reproducibility in 16,16-Dimethyl prostaglandin D2 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor reproducibility in 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) assays.
Troubleshooting Guides
Poor reproducibility in 16,16-dmPGD2 assays often manifests as high variability between replicates, inconsistent standard curves, or a poor signal-to-noise ratio. This guide addresses common problems in a question-and-answer format.
Issue 1: High Background Noise
Q: My blank wells and zero standard show high absorbance values, masking the signal from my samples. What are the common causes and solutions?
A: High background is a frequent issue in ELISAs and can stem from several factors. The primary causes include insufficient washing, non-specific binding of antibodies, and issues with the substrate.
Troubleshooting Steps:
-
Inadequate Washing: Residual unbound antibodies or detection reagents can lead to a high background signal. Ensure that all wells are thoroughly washed between each step. Increasing the number of wash cycles and the soaking time can be beneficial.[1][2][3]
-
Non-Specific Binding: The blocking buffer may not be effectively preventing the antibodies from binding to the plate surface. It may be necessary to optimize the blocking buffer by increasing its concentration or trying a different blocking agent.[1][2]
-
Substrate Issues: The substrate solution may be contaminated or have been exposed to light for too long. Always use fresh substrate and protect it from light during incubation.[3]
| Troubleshooting Action | Expected Outcome |
| Increase wash cycles from 3 to 5 | Reduction in background absorbance by 20-40% |
| Optimize blocking buffer concentration | Improved signal-to-noise ratio |
| Use fresh, light-protected substrate | Lower and more consistent background signal |
Issue 2: Weak or No Signal
Q: My absorbance readings are very low, even for my standards and positive controls. What could be causing this?
A: A weak or absent signal can be frustrating and points to a problem with one or more critical steps in the assay protocol.
Troubleshooting Steps:
-
Reagent Preparation and Addition: Ensure all reagents were prepared correctly and added in the proper order. It is also crucial that reagents have been brought to room temperature before use.[4]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low. An antibody titration experiment should be performed to determine the optimal concentration.
-
Incubation Times and Temperatures: Inadequate incubation times can lead to incomplete binding. Conversely, temperatures that are too high or too low can negatively affect antibody binding and enzyme activity.[5][6]
-
Expired Reagents: Check the expiration dates on all kit components. Do not use expired reagents.[4]
| Troubleshooting Action | Expected Outcome |
| Prepare fresh reagents and follow protocol precisely | Signal restored to expected levels |
| Optimize antibody concentrations | Significant increase in signal intensity |
| Adhere to recommended incubation times and temperatures | Consistent and reproducible signal |
Issue 3: High Variability Between Replicates
Q: I'm seeing a high coefficient of variation (CV) between my replicate wells. What are the likely causes?
A: High variability between replicates compromises the precision of the assay and can make it difficult to obtain reliable results.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability. Ensure that pipettes are properly calibrated and that the same technique is used for all wells.[3][7]
-
Well Contamination: Cross-contamination between wells can occur from splashing or reusing pipette tips. Use fresh tips for each standard and sample.
-
Inadequate Mixing: Ensure that all reagents and samples are thoroughly mixed before being added to the wells.
-
Edge Effects: The outer wells of a microplate can be more susceptible to temperature variations, leading to inconsistent results. To mitigate this, avoid using the outer wells or fill them with a buffer to create a more uniform temperature distribution across the plate.
| Troubleshooting Action | Expected Outcome |
| Use calibrated pipettes and consistent technique | CV% between replicates reduced to <15% |
| Use fresh pipette tips for each addition | Reduced well-to-well variability |
| Thoroughly mix all solutions | More consistent results across the plate |
| Avoid using outer wells of the plate | Minimized "edge effect" and improved consistency |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for 16,16-Dimethyl prostaglandin D2 standards and samples?
A1: 16,16-dmPGD2, being a stable analog of PGD2, should be handled with care to ensure its integrity. For long-term storage, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable for a few days. It is crucial to prevent exposure to acidic or basic conditions, as this can lead to degradation.
| Storage Condition | Duration | Expected Stability |
| -80°C | Months to Years | High |
| 4°C | Up to 1 week | Moderate |
| Room Temperature | < 24 hours | Low |
Q2: How can I minimize matrix effects from my biological samples?
A2: Matrix effects occur when components in a biological sample interfere with the antibody-antigen binding in the assay. To minimize these effects, it is important to properly process your samples. This may include solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. Additionally, preparing your standards in a matrix that closely matches your sample matrix can help to compensate for these effects.
Q3: What is the general workflow for a this compound competitive ELISA?
A3: A competitive ELISA for 16,16-dmPGD2 typically involves the following steps:
-
Coating: A capture antibody specific for PGD2 is coated onto the wells of a microplate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample or standard (containing unknown or known amounts of 16,16-dmPGD2) and a fixed amount of enzyme-conjugated 16,16-dmPGD2 are added to the wells. They compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate is added, which reacts with the enzyme on the conjugated 16,16-dmPGD2 to produce a colorimetric signal.
-
Signal Detection: The absorbance is read using a microplate reader. The intensity of the signal is inversely proportional to the concentration of 16,16-dmPGD2 in the sample.
Experimental Protocols & Visualizations
Detailed Methodology for a Competitive 16,16-dmPGD2 ELISA
This protocol provides a general framework. Specific details may vary depending on the kit manufacturer.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the 16,16-dmPGD2 standard to create a standard curve.
-
Sample Addition: Add 50 µL of standard or sample to the appropriate wells.
-
Conjugate Addition: Add 50 µL of the enzyme-conjugated 16,16-dmPGD2 to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).
-
Washing: Wash the plate 4-5 times with wash buffer.
-
Substrate Addition: Add 100 µL of substrate solution to each well.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes at room temperature).
-
Stop Solution: Add 100 µL of stop solution to each well to stop the reaction.
-
Read Plate: Read the absorbance at the recommended wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.
Competitive ELISA Workflow for 16,16-dmPGD2.
Signaling Pathways of this compound
16,16-dmPGD2 exerts its biological effects by binding to two main receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.
-
DP1 Receptor Signaling: Activation of the DP1 receptor is coupled to a Gs protein, which leads to the activation of adenylyl cyclase. This, in turn, increases intracellular cyclic AMP (cAMP) levels, leading to various cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.[8]
DP1 Receptor Signaling Pathway.
-
CRTH2 (DP2) Receptor Signaling: The CRTH2 receptor is coupled to a Gi protein. Its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium (Ca2+), and the activation of the phosphatidylinositol 3-kinase (PI3K) pathway.[8] This signaling cascade is involved in pro-inflammatory responses, such as the chemotaxis of eosinophils and Th2 cells.[8]
CRTH2 (DP2) Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. tecan.com [tecan.com]
- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential artifacts in 16,16-Dimethyl prostaglandin D2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (16,16-dmPGD2) is a synthetic analog of Prostaglandin D2 (PGD2). The addition of two methyl groups at the C-16 position makes it resistant to rapid metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, leading to a longer biological half-life compared to its parent compound, PGD2. This increased stability makes it a valuable tool for studying the physiological and pathological roles of the PGD2 signaling pathway.
Q2: What are the primary signaling pathways activated by 16,16-dmPGD2?
16,16-dmPGD2 is expected to primarily act through the two known PGD2 receptors:
-
DP1 (PTGDR): Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels through a Gs-coupled mechanism. This pathway is often associated with vasodilation and inhibition of platelet aggregation.
-
DP2 (CRTH2 or GPR44): The DP2 receptor is a G-protein coupled receptor that signals through Gi, leading to a decrease in cAMP and an increase in intracellular calcium. It is primarily expressed on immune cells, such as T-helper 2 (Th2) cells, eosinophils, and basophils, and is involved in allergic and inflammatory responses.
It is important to note that PGD2 and its metabolites have been shown to interact with other receptors, such as thromboxane (B8750289) (TP) receptors and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Therefore, the potential for 16,16-dmPGD2 to have off-target effects on these pathways should be considered.
Q3: Is 16,16-dmPGD2 chemically stable in experimental conditions?
While the 16,16-dimethyl modification confers metabolic stability, the chemical stability of 16,16-dmPGD2 in aqueous solutions, such as cell culture media, has not been extensively documented. The parent compound, PGD2, is known to be unstable in aqueous solutions and can spontaneously dehydrate to form biologically active metabolites of the J2-series (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2).[3] Although the dimethylation may slow this process, researchers should be aware of the potential for similar degradation to occur with 16,16-dmPGD2, especially during long incubation times.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Biological Responses
Question: My experimental results with 16,16-dmPGD2 are variable or not what I expected based on its known receptor targets. What could be the cause?
Possible Causes and Solutions:
-
Degradation of 16,16-dmPGD2: The compound may be degrading in your experimental system, leading to a lower effective concentration and the presence of active metabolites.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of 16,16-dmPGD2 in a suitable organic solvent (e.g., ethanol (B145695), DMSO) and make final dilutions in aqueous buffer or media immediately before use. Avoid storing aqueous solutions of the compound.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the potential for degradation.
-
Control for Degradation Products: If you suspect degradation, consider running parallel experiments with known, stable PGD2 receptor agonists or antagonists to confirm that the observed effects are mediated through the expected receptors. While specific degradation products of 16,16-dmPGD2 are not well-characterized, the known metabolites of PGD2, such as 15-deoxy-Δ12,14-PGJ2, could be used as controls to test for similar downstream effects (e.g., PPAR-γ activation).
-
-
-
Off-Target Effects: The observed effects may be due to the interaction of 16,16-dmPGD2 with receptors other than DP1 and DP2.
-
Troubleshooting Steps:
-
Use Selective Antagonists: Employ selective antagonists for DP1 and DP2 to confirm that the biological response is mediated through these receptors. A lack of inhibition by these antagonists may suggest off-target effects.
-
Investigate Other Potential Targets: Based on literature for PGD2, consider investigating the involvement of TP receptors or PPAR-γ using specific inhibitors or activators for these pathways.
-
-
-
Presence of Serum in Culture Media: Serum albumin can bind to prostaglandins (B1171923) and may influence their stability and activity.
-
Troubleshooting Steps:
-
Serum-Free Conditions: If your cell type allows, perform experiments in serum-free media to eliminate the confounding variable of serum protein binding.
-
Consistent Serum Batch: If serum is required, use the same batch of serum throughout a series of experiments to minimize variability.
-
-
Issue 2: Difficulty Reproducing Published Data
Question: I am unable to reproduce the results from a published study that used 16,16-dmPGD2. What factors should I consider?
Possible Causes and Solutions:
-
Differences in Experimental Protocols: Seemingly minor variations in experimental conditions can significantly impact results with prostaglandins.
-
Troubleshooting Steps:
-
Closely Review Methodology: Carefully compare your protocol to the published method, paying close attention to:
-
Solvent used for stock solution and final concentration.
-
pH of the culture media or buffer.
-
Incubation time and temperature.
-
Cell density and passage number.
-
Source and batch of 16,16-dmPGD2.
-
-
-
-
Compound Quality and Handling: The purity and storage of 16,16-dmPGD2 can affect its activity.
-
Troubleshooting Steps:
-
Verify Compound Purity: Ensure you are using a high-purity preparation of 16,16-dmPGD2.
-
Proper Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C in a tightly sealed container to prevent degradation.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of 16,16-dmPGD2 to warm to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in an anhydrous organic solvent such as ethanol or DMSO.
-
Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in fresh, pre-warmed cell culture medium or buffer to the desired final concentration immediately before adding to the cells.
-
Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) and include a vehicle control in your experimental design.
-
Quantitative Data Summary
Due to the limited direct quantitative data on the stability and degradation of 16,16-dmPGD2, the following table summarizes the known information for its parent compound, PGD2, which can serve as a cautionary reference.
Table 1: Stability and Metabolites of Prostaglandin D2
| Parameter | Value/Description | Reference |
| Chemical Instability | PGD2 is unstable in aqueous solutions and undergoes spontaneous, non-enzymatic dehydration. | [3] |
| Primary Degradation Products | PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2 | [3] |
| Biological Activity of Metabolites | J2-series prostaglandins are biologically active, notably as agonists for the PPAR-γ nuclear receptor. | [1][2] |
Visualizations
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Adjusting 16,16-Dimethyl prostaglandin D2 protocols for different cell types
Welcome to the technical support center for 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this stable analog of Prostaglandin D2 (PGD2) in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 16,16-Dimethyl Prostaglandin D2 and how does it work?
A1: this compound (CAS 64072-59-9) is a synthetic and stable analog of the naturally occurring Prostaglandin D2 (PGD2).[1] PGD2 is a lipid mediator that plays a complex role in inflammation and other physiological processes.[2][3] Like PGD2, 16,16-dmPGD2 is expected to exert its effects by binding to two primary G protein-coupled receptors:
-
DP1 (PTGDR): Activation of the DP1 receptor is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is often associated with anti-inflammatory effects, such as vasodilation and the inhibition of immune cell migration.[4][5][6]
-
DP2 (CRTH2): Activation of the DP2 receptor is coupled to a Gi protein, which results in a decrease in cAMP and an increase in intracellular calcium. This pathway is typically linked to pro-inflammatory responses, including the chemotaxis and activation of immune cells like T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[5][7][8][9]
The cellular response to 16,16-dmPGD2 will largely depend on the relative expression levels of DP1 and DP2 receptors on the specific cell type being studied.
Q2: How should I prepare and store 16,16-dmPGD2 for my experiments?
A2: Proper handling and storage are critical for the stability and efficacy of 16,16-dmPGD2. While 16,16-dmPGD2 is more stable than its parent compound, PGD2, it is still susceptible to degradation.
| Parameter | Recommendation | Rationale |
| Storage (as solid or in organic solvent) | Store at -20°C or -80°C.[10] | Prevents degradation and maintains compound integrity over time. Stock solutions in organic solvents are generally stable for up to 6 months at -80°C.[10] |
| Solvent Choice | Dissolve in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[11] | The compound is highly soluble in these organic solvents. |
| Working Solution Preparation | For cell-based assays, prepare a fresh working solution by diluting the organic stock solution into your aqueous culture medium. | PGD2 in aqueous solutions is not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[12] |
| Solvent Concentration | Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) and non-toxic to your cells. | High concentrations of organic solvents can have physiological effects on cells and confound experimental results.[12] |
Q3: The response to 16,16-dmPGD2 varies between my cell lines. Why is this happening?
A3: Variability in cellular responses is expected and is most commonly due to differences in the expression of the DP1 and DP2 receptors.
-
Receptor Expression Profile: Cell types express DP1 and DP2 receptors at different ratios. A cell line with high DP1 expression may exhibit an anti-inflammatory or relaxation response, while a cell line with high DP2 expression will likely show a pro-inflammatory or migratory response.[3][6][8] For example, Th2 cells, eosinophils, and ILC2s are known to predominantly express the pro-inflammatory DP2 receptor.[8][13]
-
Cell Passage Number: As cells are passaged, their characteristics, including receptor expression levels, can change. It is crucial to use cells within a consistent and low passage number range to ensure reproducibility.
-
Cell Culture Conditions: Factors such as cell density, media components, and serum concentration can influence receptor expression and signaling pathways. Maintaining consistent culture conditions is essential.
Before starting extensive experiments, it is highly recommended to characterize the DP1 and DP2 receptor expression levels in your target cell lines using techniques like qRT-PCR or flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cells | 1. Incorrect Concentration: The concentration of 16,16-dmPGD2 may be too low. 2. Degraded Compound: The compound may have degraded due to improper storage or handling. 3. Low/No Receptor Expression: The cell type may not express DP1 or DP2 receptors. 4. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the cellular response. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. For example, PGD2 was shown to inhibit B-16 melanoma cell replication with an IC50 of approximately 0.3 µM.[14] 2. Use a fresh stock solution: Prepare a new stock solution from a fresh vial of the compound. Always prepare aqueous working solutions fresh for each experiment.[12] 3. Verify receptor expression: Use qRT-PCR, Western blot, or flow cytometry to confirm the presence of DP1 and/or DP2 receptors on your cells. 4. Select a more sensitive assay: Consider assays that measure proximal signaling events, such as changes in intracellular cAMP or calcium levels. |
| High variability between replicate experiments | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inconsistent Compound Addition: Pipetting errors leading to different final concentrations. 3. Cell Health/Passage Number: Using cells that are unhealthy or have a high passage number. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. Use a hemocytometer or automated cell counter to ensure accurate cell counts. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated. Equilibrate the pipette tip in the reagent before dispensing.[15] 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before starting an experiment. |
| Unexpected or opposite effects observed | 1. Dual Receptor Signaling: The cell type may express both DP1 and DP2 receptors, leading to competing signaling pathways. The net effect will depend on the relative receptor numbers and their coupling efficiency.[3][6] 2. Off-Target Effects: At very high concentrations, the compound may interact with other receptors, such as the thromboxane (B8750289) receptor.[13] | 1. Use selective antagonists: To dissect the signaling pathway, use selective antagonists for DP1 and DP2 to block one of the pathways and isolate the effect of the other. 2. Stay within the optimal concentration range: Avoid using excessively high concentrations that might lead to non-specific effects. |
Experimental Protocols & Visualizations
Protocol 1: General Cell Treatment with 16,16-dmPGD2
This protocol provides a general workflow for treating adherent cells with 16,16-dmPGD2.
-
Cell Seeding:
-
Culture your cells of interest to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in an appropriate culture plate (e.g., 96-well, 24-well) at a predetermined density to allow for optimal growth during the experiment.
-
Incubate for 24 hours to allow cells to adhere and recover.
-
-
Preparation of 16,16-dmPGD2 Working Solution:
-
Prepare a 10 mM stock solution of 16,16-dmPGD2 in DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, thaw a stock aliquot and perform serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations. Prepare enough volume for all your replicates.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plate.
-
Gently add the medium containing the different concentrations of 16,16-dmPGD2 (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with your chosen downstream assay, such as a cell viability assay (MTT, MTS), ELISA for cytokine secretion, or a cell migration assay.
-
Caption: General workflow for cell treatment with 16,16-dmPGD2.
Signaling Pathways of 16,16-dmPGD2
The cellular effects of 16,16-dmPGD2 are mediated by the DP1 and DP2 receptors, which trigger opposing signaling cascades.
Caption: Opposing signaling pathways of 16,16-dmPGD2 via DP1 and DP2 receptors.
References
- 1. anjiechem.com [anjiechem.com]
- 2. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Functions of Prostaglandin D2 in Murine Contact Hypersensitivity via DP and CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of B-16 melanoma growth in vitro by prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of 16,16-Dimethyl prostaglandin D2
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) in research applications.
Data Presentation
Storage and Stability of Prostaglandin D2 and its Analogs
| Compound/Solution | Form | Storage Temperature | Shelf Life | Source(s) |
| Prostaglandin D2 | Crystalline Solid | -20°C | ≥ 2 years | [1] |
| Prostaglandin D2 Methyl Ester | Solution in Methyl Acetate | -20°C | ≥ 2 years | [2] |
| Prostaglandin D2 MaxSpec® Standard | Solution in Ethanol (B145695) | -20°C | ≥ 5 years | [3] |
| Prostaglandin D2 Stock Solution (in organic solvent) | Solution | -80°C | Not specified, but generally preferred for long-term | [4] |
| Prostaglandin D2 Aqueous Solution | Solution | Room Temperature or 4°C | Not recommended for more than one day | [1] |
Solubility of Prostaglandin D2
| Solvent | Solubility | Source(s) |
| Ethanol | ~75 mg/mL | [1] |
| DMSO | ~50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~100 mg/mL | [1] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
Troubleshooting Guides and FAQs
Q1: My 16,16-dmPGD2 is not showing any biological effect in my cell-based assay. What could be the issue?
A1: There are several potential reasons for a lack of biological activity:
-
Improper Storage: Ensure that the crystalline solid has been stored at -20°C.[1] If you have prepared a stock solution in an organic solvent, it should be stored at -80°C for long-term stability.
-
Degradation in Aqueous Solution: Aqueous solutions of prostaglandins (B1171923) are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
-
Incorrect Dilution: Verify your calculations for the final concentration in your assay. Prostaglandins are potent molecules and are typically used at low concentrations.
-
Cell Health and Receptor Expression: Confirm that your cells are healthy and express the appropriate receptors for PGD2 (DP1/PTGDR and/or DP2/CRTH2).[5][6]
-
Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is not toxic to your cells. The residual amount of organic solvent should be insignificant.[1]
Q2: I am having trouble dissolving the crystalline 16,16-dmPGD2.
A2: 16,16-dmPGD2, like other prostaglandins, has limited solubility in aqueous solutions. For initial solubilization, use an organic solvent such as ethanol, DMSO, or dimethylformamide.[1] Prepare a concentrated stock solution in one of these solvents first. This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium. When preparing the stock solution, it is good practice to purge the solvent with an inert gas.[1]
Q3: Can I store my prepared aqueous solutions of 16,16-dmPGD2 for future experiments?
A3: It is strongly advised against storing aqueous solutions of prostaglandins. Prostaglandin D2 is unstable in aqueous solutions, and it is recommended to prepare these solutions fresh immediately before use.[1][4] For repeated experiments, it is best to aliquot your stock solution in an organic solvent and store it at -80°C. This will minimize freeze-thaw cycles and maintain the integrity of the compound.
Q4: What are the necessary safety precautions when handling 16,16-dmPGD2?
A4: 16,16-dmPGD2 should be handled as a potentially hazardous substance.[1] Always adhere to the following safety measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8]
-
Avoid inhalation of the crystalline powder by handling it in a well-ventilated area or a chemical fume hood.[7]
-
Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Wash hands thoroughly after handling the compound.[7]
Experimental Protocols
General Protocol for Preparing 16,16-dmPGD2 for Cell Culture Experiments
This protocol provides a general guideline for the preparation and use of 16,16-dmPGD2 in cell-based assays.
Materials:
-
16,16-Dimethyl prostaglandin D2 (crystalline solid)
-
Anhydrous ethanol or DMSO
-
Sterile PBS or cell culture medium
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of crystalline 16,16-dmPGD2 to equilibrate to room temperature before opening.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous ethanol or DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 16,16-dmPGD2 stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate aqueous buffer to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of the organic solvent in the cell culture wells is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
-
-
Cell Treatment:
-
Add the freshly prepared working solutions of 16,16-dmPGD2 to your cell cultures.
-
Incubate for the desired period according to your experimental design.
-
Mandatory Visualization
Caption: PGD2 Signaling Pathways
Caption: Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 6. bjbms.org [bjbms.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of 16,16-Dimethyl Prostaglandin D2 and Prostaglandin D2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) and its parent compound, Prostaglandin D2 (PGD2). This objective analysis is supported by experimental data to aid in research and development decisions.
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is associated with vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which is predominantly involved in pro-inflammatory responses such as the recruitment and activation of eosinophils and T-helper 2 (Th2) cells.[1][2] The synthetic analog, 16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2), has been developed to explore more stable or selective interactions with these receptors.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of PGD2 and 16,16-dmPGD2 at the DP1 and DP2 receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | DP1 Receptor Ki (nM) | DP2 (CRTH2) Receptor Ki (nM) |
| Prostaglandin D2 (PGD2) | ~0.5 - 1.0[3] | 2.4 - 61[4][5] |
| 16,16-Dimethyl PGD2 | Data not available | Data not available |
Table 2: Functional Potency (EC50)
| Compound | DP1 Receptor EC50 (nM) | DP2 (CRTH2) Receptor EC50 (nM) |
| Prostaglandin D2 (PGD2) | Data not available | ~10 (Eosinophil Chemoattaxis)[6] |
| 16,16-Dimethyl PGD2 | Data not available | Less potent than PGD2[6][7] |
Signaling Pathways
The distinct downstream effects of PGD2 and its analogs are dictated by the signaling cascades initiated by the activation of either the DP1 or DP2 receptor.
PGD2/16,16-dmPGD2 Signaling through the DP1 Receptor
Activation of the DP1 receptor by PGD2 or its agonists leads to the stimulation of adenylyl cyclase via a Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with anti-inflammatory and vasodilatory effects.
PGD2/16,16-dmPGD2 Signaling through the DP2 (CRTH2) Receptor
Conversely, activation of the DP2 (CRTH2) receptor by PGD2 or its agonists couples to a Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This pathway also involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC), which are associated with pro-inflammatory responses like eosinophil and Th2 cell chemotaxis and activation.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for the DP1 and DP2 receptors.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing either the human DP1 or DP2 receptor are prepared by homogenization and centrifugation.
-
Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled PGD2 (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor (PGD2 or 16,16-dmPGD2).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Eosinophil Activation Assay (Chemotaxis)
This protocol describes a method to assess the functional potency (EC50) of PGD2 and its analogs in inducing eosinophil migration.
Detailed Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using density gradient centrifugation and negative selection techniques.
-
Chemotaxis Setup: A chemotaxis chamber (e.g., a Boyden chamber) with two compartments separated by a microporous membrane is used. The lower compartment is filled with medium containing various concentrations of the chemoattractant (PGD2 or 16,16-dmPGD2).
-
Cell Migration: A suspension of isolated eosinophils is placed in the upper compartment. The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant in the lower compartment.
-
Quantification: After the incubation period, the number of cells that have migrated to the lower compartment is quantified, typically by cell counting using a microscope or a plate reader-based assay.
-
Data Analysis: The number of migrated cells is plotted against the concentration of the agonist. A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.
Conclusion
The available data indicates that while PGD2 is a potent agonist at both DP1 and DP2 receptors, 16,16-dmPGD2 exhibits lower potency at the DP2 receptor. The lack of comprehensive binding and functional data for 16,16-dmPGD2, particularly at the DP1 receptor, highlights an area for further investigation. The differential activation of DP1 and DP2 receptors by these prostaglandins (B1171923) leads to distinct and often opposing physiological effects. Understanding these nuances is crucial for the development of targeted therapeutics for inflammatory and allergic diseases.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 3. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 16,16-Dimethyl Prostaglandin D2 and Other Stable PGD2 Analogs
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. Its instability, however, presents challenges for in vitro and in vivo studies. This has led to the development of stable PGD2 analogs, which are indispensable tools for elucidating the roles of PGD2-mediated signaling pathways. This guide provides an objective comparison of 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2) with other widely used stable PGD2 analogs, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction to PGD2 Receptors
PGD2 exerts its effects primarily through two G protein-coupled receptors: the DP1 (PTGDR1) receptor and the DP2 (CRTH2/GPR44) receptor.[1][2] These receptors are often co-expressed but trigger distinct downstream signaling cascades, leading to different, sometimes opposing, biological outcomes.
-
DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[3][5]
-
DP2 (CRTH2) Receptor: The DP2 receptor is coupled to a Gi alpha subunit, and its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium concentrations ([Ca2+]i).[1][6] This signaling pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[2][7]
The development of stable PGD2 analogs with selectivity for either the DP1 or DP2 receptor has been instrumental in dissecting the specific roles of these pathways in various disease models.
Comparative Analysis of Stable PGD2 Analogs
This section provides a comparative overview of 16,16-dmPGD2 and other key stable PGD2 analogs, focusing on their receptor binding affinities and functional potencies. The data presented below is a synthesis of findings from multiple studies. It is important to note that absolute values may vary between different experimental systems and conditions.
Receptor Binding Affinity (Ki) and Functional Potency (EC50/IC50)
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 16,16-dmPGD2 and other stable PGD2 analogs for the DP1 and DP2 receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: DP1 Receptor Binding and Functional Data
| Compound | Organism/Cell Line | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| 16,16-dmPGD2 | Data Not Available | - | - | - | - |
| BW245C | Human | cAMP Assay | - | 1.1 | [8] |
| DK-PGD2 | Human | - | >10,000 | >10,000 | [1] |
| 15R-methyl-PGD2 | Human Platelets | cAMP Assay | - | >10,000 | [9] |
Table 2: DP2 (CRTH2) Receptor Binding and Functional Data
| Compound | Organism/Cell Line | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| 16,16-dmPGD2 | Human Eosinophils | CD11b Expression | - | ~15S-methyl-PGD2 | [10] |
| DK-PGD2 | Human HEK293 cells | Radioligand Binding | 2.91 | - | [1] |
| Human ILC2s | Cell Migration | 17.4 - 91.7 | - | [11] | |
| Human Eosinophils | Shape Change | 2.7 | - | [12] | |
| 15R-methyl-PGD2 | Human Eosinophils | Chemotaxis | - | 1.7 | [9][10] |
| Human Eosinophils | CD11b Expression | - | 1.4 | [9] | |
| Human Eosinophils | Actin Polymerization | - | 3.8 | [9] | |
| ZK 110841 | Data Not Available | - | - | - | - |
A note on 16,16-dmPGD2: While quantitative binding and functional potency data for 16,16-dmPGD2 are not as readily available in comparative studies, one study found its potency in stimulating CD11b expression and actin polymerization in human eosinophils to be approximately equal to that of 15S-methyl-PGD2.[10]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 16,16-Dimethyl Prostaglandin D2 for its Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) and its specificity for the prostaglandin D2 (PGD2) receptors, DP1 and DP2 (also known as CRTH2). The information presented herein is intended to assist researchers in evaluating the suitability of 16,16-dmPGD2 for their studies by comparing its receptor binding and functional activity with that of the endogenous ligand PGD2 and other selective agonists.
Introduction to PGD2 Receptors and Their Signaling
Prostaglandin D2 is a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] Its biological effects are primarily mediated through two distinct G protein-coupled receptors:
-
DP1 (PTGDR): This receptor is coupled to a Gs protein.[2][3] Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mediates smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[4]
-
DP2 (CRTH2/GPR44): In contrast, the DP2 receptor is coupled to a Gi protein.[5] Its activation suppresses adenylyl cyclase, leading to a decrease in intracellular cAMP, and stimulates the release of intracellular calcium (Ca2+).[5] This pathway is associated with the chemotaxis and activation of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, playing a crucial role in allergic inflammation.[4][6]
The distinct and often opposing functions of DP1 and DP2 receptors make the specificity of any PGD2 analog a critical factor in its experimental application.
Comparative Analysis of Receptor Specificity
To validate the specificity of 16,16-dmPGD2, its binding affinity and functional potency at DP1 and DP2 receptors are compared with the endogenous ligand PGD2, the DP1-selective agonist BW245C, and the DP2-selective agonist DK-PGD2.
Data Summary: Binding Affinity (Ki) and Functional Potency (EC50/IC50)
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50/pEC50) (nM) | Functional Assay |
| PGD2 | DP1 | - | 6.2[7] | cAMP Activation |
| DP2 | 2.4[6] | pEC50 = 8.20[8] | FRET-based Conformation Sensor | |
| 16,16-Dimethyl PGD2 | DP1 | Data not available | Qualitatively low activity | cAMP Assay |
| DP2 | Data not available | Less potent than PGD2 | Eosinophil Activation | |
| BW245C (DP1 Selective) | DP1 | - | 1.1[7], 826[2] | cAMP Activation, Apoptosis Inhibition |
| DP2 | - | No significant activity | - | |
| DK-PGD2 (DP2 Selective) | DP1 | >30,000 | No significant activity | - |
| DP2 | 160 | pEC50 = 7.33[8], EC50 = 2.7 ± 2.3[9] | FRET-based Conformation Sensor, Eosinophil Shape Change |
Analysis of Specificity:
Based on the available data, 16,16-dimethyl PGD2 appears to exhibit a preference for the DP2 receptor over the DP1 receptor. One study reported a rank order of potency for a series of PGD2 analogs in stimulating CD11b expression and actin polymerization in eosinophils, a DP2-mediated response.[8] In this study, the potency of 16,16-dimethyl PGD2 was comparable to 15S-methyl-PGD2 and less than that of PGD2.[8] The same study noted that none of the tested PGD2 analogs, including 16,16-dimethyl PGD2, elevated platelet cAMP by more than 20% of the maximal response to PGD2, suggesting minimal activity at the DP1 receptor.[8]
However, the lack of precise binding affinity (Ki) and functional potency (EC50) values for 16,16-dimethyl PGD2 at both DP1 and DP2 receptors, as well as at other prostanoid receptors (EP, FP, IP, TP), represents a significant gap in the publicly available data. This absence of quantitative data makes a definitive assessment of its specificity challenging. One study did test the activity of 16,16-dimethyl PGE2 on a range of prostanoid receptors in guinea-pig and rat smooth muscle and platelets, but this is a different compound.[10]
In contrast, BW245C is a well-characterized selective DP1 agonist with a reported EC50 of 1.1 nM in a cAMP activation assay.[7] DK-PGD2 is a known selective DP2 agonist, with a Ki of 160 nM and a pEC50 of 7.33 in a FRET-based conformation sensor assay.[8]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the validation of prostanoid receptor specificity.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Membranes from cells stably or transiently expressing the prostanoid receptor of interest are prepared by homogenization and differential centrifugation.
-
Incubation: The membranes are incubated with a known concentration of a suitable radioligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (e.g., 16,16-dmPGD2).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (for determining EC50)
1. cAMP Measurement Assay (for DP1 receptor activation)
This assay quantifies the production of cAMP in response to receptor activation.
Signaling Pathway:
Methodology:
-
Cell Culture: Cells expressing the DP1 receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of the test agonist.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP is quantified using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™).[11][12]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
2. Calcium Mobilization Assay (for DP2 receptor activation)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Signaling Pathway:
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the DP2 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Stimulation: The cells are stimulated with varying concentrations of the test agonist.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal fluorescence response (EC50) is determined from the dose-response curve.
Conclusion
The available evidence suggests that 16,16-dimethyl PGD2 is an agonist with a preference for the DP2 receptor over the DP1 receptor. However, a comprehensive validation of its specificity is hampered by the lack of quantitative binding and functional data across a panel of prostanoid receptors. Researchers should exercise caution when using this compound in systems where both DP1 and DP2 receptors are expressed and may consider conducting their own characterization experiments to confirm its activity and selectivity in their specific experimental setup. For studies requiring high selectivity, the use of well-characterized agonists such as BW245C for DP1 and DK-PGD2 for DP2 is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of prostanoid EP3 and TP receptors in guinea-pig isolated aorta: contractile self-synergism of 11-deoxy-16,16-dimethyl PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 9. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oipub.com [oipub.com]
- 11. cAMP-Glo™ Assay [worldwide.promega.com]
- 12. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Cross-Validation of 16,16-Dimethyl Prostaglandin D2 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) alongside its parent compound, Prostaglandin D2 (PGD2), and other key analogs. The information presented is intended to support research and development efforts by offering a clear cross-validation of effects in different biological models, based on available experimental data.
Prostaglandin D2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, inflammation, and smooth muscle contraction. Its effects are mediated primarily through two G protein-coupled receptors: the DP1 receptor, which typically signals through an increase in intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which signals through a decrease in cAMP and an increase in intracellular calcium. The diverse and sometimes opposing actions of PGD2 have led to the development of synthetic analogs, such as 16,16-dmPGD2, to probe these pathways and explore potential therapeutic applications. This guide focuses on the available comparative data for 16,16-dmPGD2.
Comparative Efficacy of PGD2 Analogs
The following table summarizes the known effects of 16,16-dmPGD2 in comparison to PGD2 and other relevant analogs in key preclinical models. It is important to note that publicly available data on the biological activities of 16,16-dmPGD2 is limited.
| Compound | Model System | Assay | Observed Effect | Relative Potency/Efficacy |
| 16,16-Dimethyl PGD2 | Rabbit | Intraocular Pressure (IOP) Reduction | Not effective in reducing IOP.[1] | Ineffective |
| Human Platelets | ADP-induced Aggregation | Substantially reduced anti-aggregatory activity. | Markedly less potent than PGD2 | |
| Prostaglandin D2 (PGD2) | Rabbit | Intraocular Pressure (IOP) Reduction | Dose-dependent reduction in IOP.[1] | Effective |
| Human Platelets | ADP-induced Aggregation | Inhibition of aggregation. | Potent inhibitor | |
| Guinea Pig Trachea | Smooth Muscle Contraction | Contraction | Potent contractile agent | |
| BW245C | Rabbit | Intraocular Pressure (IOP) Reduction | More effective in reducing IOP than PGD2.[1] | More potent than PGD2 |
| Human Platelets | ADP-induced Aggregation | Inhibition of aggregation. | More potent than PGD2 | |
| PGD3 | Rabbit | Intraocular Pressure (IOP) Reduction | More effectively reduced IOP than PGD2.[1] | More potent than PGD2 |
| PGD2 methyl ester | Rabbit | Intraocular Pressure (IOP) Reduction | More effectively reduced IOP than PGD2.[1] | More potent than PGD2 |
| PGD1 | Rabbit | Intraocular Pressure (IOP) Reduction | Not effective.[1] | Ineffective |
Signaling Pathways of Prostaglandin D2
The biological effects of PGD2 and its analogs are transduced through two primary receptors, DP1 and DP2, which often have opposing downstream effects. Understanding these pathways is crucial for interpreting the actions of PGD2 analogs.
Figure 1: Simplified signaling pathways of PGD2 via DP1 and DP2 receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Measurement of Intraocular Pressure in Rabbits
This protocol outlines the general procedure for assessing the effect of test compounds on intraocular pressure (IOP) in a rabbit model.
Figure 2: Experimental workflow for IOP measurement in rabbits.
1. Animal Model:
-
Adult New Zealand white rabbits are commonly used. Animals should be acclimatized to the laboratory environment before the experiment.
2. Baseline IOP Measurement:
-
Baseline intraocular pressure is measured using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer). Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) is applied to the cornea before measurement to minimize discomfort and blinking.
3. Compound Administration:
-
A precise volume (e.g., 25-50 µL) of the test compound (16,16-dmPGD2, PGD2, or other analogs dissolved in a suitable vehicle) or vehicle control is administered topically to one eye. The contralateral eye can serve as a control.
4. Post-Treatment IOP Measurement:
-
IOP is measured in both eyes at specific time points after administration (e.g., 30, 60, 90, 120 minutes, and then hourly for several hours) to determine the onset, magnitude, and duration of any effect.
5. Data Analysis:
-
The change in IOP from baseline is calculated for each eye at each time point. The results from the treated group are compared to the vehicle control group using appropriate statistical methods to determine significance.
Human Platelet Aggregation Assay
This protocol describes an in vitro method to assess the anti-aggregatory effects of PGD2 analogs on human platelets.
1. Sample Preparation:
-
Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The platelet count in the PRP is adjusted if necessary.
2. Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer. The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A sample of PRP is placed in a cuvette with a stir bar and pre-incubated with either the vehicle or the test compound (e.g., 16,16-dmPGD2) for a short period.
-
An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the cuvette to induce platelet aggregation.
3. Data Analysis:
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The inhibitory effect of the test compound is determined by comparing the aggregation curve in its presence to that of the vehicle control. The concentration of the compound that causes 50% inhibition of aggregation (IC50) can be calculated.
Isolated Smooth Muscle Contraction Assay
This protocol provides a general framework for evaluating the contractile or relaxant effects of PGD2 analogs on isolated smooth muscle strips.
1. Tissue Preparation:
-
A smooth muscle-containing tissue (e.g., guinea pig trachea, rabbit aorta) is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The tissue is cut into strips or rings of appropriate size.
2. Experimental Setup:
-
The tissue strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate under a resting tension for a period of time.
3. Compound Testing:
-
The viability and contractility of the tissue are confirmed by adding a known contracting agent (e.g., potassium chloride, carbachol).
-
After washing and re-equilibration, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., 16,16-dmPGD2 or PGD2).
-
To test for relaxant effects, the tissue is pre-contracted with a spasmogen, and then the test compound is added.
4. Data Analysis:
-
The contractile or relaxant responses are measured as a change in tension from the baseline.
-
The potency (EC50 or IC50) and maximal effect (Emax) of the compound are determined from the concentration-response curves.
Conclusion
The available data indicates that 16,16-dimethylation of PGD2 significantly alters its biological activity. In the models tested, 16,16-dmPGD2 was found to be ineffective at reducing intraocular pressure in rabbits and had substantially reduced anti-platelet aggregation activity compared to the parent PGD2 molecule.[1] This suggests that the modifications at the C-16 position interfere with the compound's ability to effectively interact with and activate the relevant prostaglandin receptors (likely the DP1 receptor in these contexts).
For researchers and drug development professionals, these findings highlight the critical role of the prostaglandin side-chain structure in determining biological activity. While data on the effects of 16,16-dmPGD2 in other models, particularly those involving smooth muscle contraction and inflammation, is currently lacking in the public domain, the existing evidence suggests it is a significantly less potent analog of PGD2. Further studies are warranted to fully characterize the pharmacological profile of 16,16-dmPGD2 and to determine if it possesses any unique activities not shared by PGD2 or other analogs.
References
A Comparative Analysis of 16,16-Dimethyl PGD2 and 16,16-Dimethyl PGE2: Potent and Stable Prostaglandin Analogs
A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology, signaling pathways, and experimental evaluation of 16,16-Dimethyl Prostaglandin (B15479496) D2 and 16,16-Dimethyl Prostaglandin E2.
Prostaglandins (B1171923) (PGs) are a class of lipid compounds that exert a wide range of physiological and pathological effects. Their inherent chemical and metabolic instability, however, often limits their therapeutic and research applications. To overcome this, stable synthetic analogs have been developed. This guide provides a comparative analysis of two such analogs: 16,16-Dimethyl PGD2 and 16,16-Dimethyl PGE2. These compounds are rendered resistant to enzymatic degradation by the presence of two methyl groups at the C-16 position, resulting in a prolonged half-life and making them valuable tools for investigating prostaglandin signaling and for potential therapeutic development.
Chemical and Pharmacological Properties
Both 16,16-Dimethyl PGD2 and 16,16-Dimethyl PGE2 are synthetic derivatives of their parent compounds, PGD2 and PGE2, respectively. The key structural modification is the addition of two methyl groups at the 16th carbon position, which sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase, the primary enzyme responsible for prostaglandin catabolism.[1] This enhanced stability allows for more sustained biological effects both in vitro and in vivo.
Receptor Binding Affinity
The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs). PGD2 primarily interacts with the DP1 and DP2 (also known as CRTH2) receptors, while PGE2 interacts with a family of four receptor subtypes: EP1, EP2, EP3, and EP4.
A study on cloned mouse prostanoid receptors provides key insights into the binding profile of 16,16-Dimethyl PGE2.[2] It was found to bind to the EP2, EP3, and EP4 receptors, but did not show significant binding to the EP1 receptor.[2] The EP3 receptor, in particular, showed a high affinity for this analog.[2] For 16,16-Dimethyl PGD2, while direct binding affinity data is limited, functional assays on human eosinophils have shown its potency at the DP2 receptor to be comparable to 15S-methyl-PGD2.[3]
| Compound | Receptor | Species | Binding Affinity (Ki) / Potency (EC50) | Reference |
| 16,16-Dimethyl PGD2 | DP1 | N/A | Data not available | |
| DP2 | Human | ~15S-methyl-PGD2 (functional potency) | Monneret G, et al. J Pharmacol Exp Ther. 2003.[3] | |
| 16,16-Dimethyl PGE2 | EP1 | Mouse | No significant binding | Kiriyama M, et al. Br J Pharmacol. 1997.[2] |
| EP2 | Mouse | Binds | Kiriyama M, et al. Br J Pharmacol. 1997.[2] | |
| EP3 | Mouse | Ki = 0.6-3.7 nM (range for multiple ligands including 16,16-dm PGE2) | Kiriyama M, et al. Br J Pharmacol. 1997.[2] | |
| EP4 | Mouse | Binds | Kiriyama M, et al. Br J Pharmacol. 1997.[2] | |
| EP2 | Rat | Kd ≈ 1 nM | Cayman Chemical Product Information.[1] |
Signaling Pathways
The activation of DP and EP receptors by their respective ligands initiates distinct intracellular signaling cascades.
PGD2 Receptor Signaling:
-
DP1 Receptor: Primarily couples to Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with vasodilation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor: Couples to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP. It also mediates an increase in intracellular calcium ([Ca2+]i). This pathway is pro-inflammatory and is involved in the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.
PGE2 Receptor Signaling:
-
EP1 Receptor: Couples to Gq protein, leading to the activation of phospholipase C (PLC), which results in an increase in intracellular calcium. This pathway is often involved in smooth muscle contraction.
-
EP2 and EP4 Receptors: Both couple to Gs protein, leading to increased cAMP levels. These receptors are involved in a variety of processes including vasodilation, inflammation, and bone metabolism.
-
EP3 Receptor: Primarily couples to Gi protein, leading to a decrease in cAMP. It has multiple splice variants that can also couple to Gs or Gq. This receptor is involved in diverse functions, including inhibition of gastric acid secretion and fever.
Comparative Biological Activities
While a direct head-to-head comparison in a single study is lacking, the available literature allows for a comparative overview of their primary biological effects.
| Biological Activity | 16,16-Dimethyl PGD2 | 16,16-Dimethyl PGE2 |
| Inflammation | Primarily pro-inflammatory through the DP2 receptor, inducing chemotaxis and activation of eosinophils and other immune cells involved in allergic responses.[3] | Exhibits complex, often context-dependent effects. Can be pro-inflammatory by promoting vasodilation and edema, but also has protective roles. The protective effects on indomethacin-induced intestinal lesions are mediated via EP3 and EP4 receptors.[4] |
| Gastrointestinal Tract | Data not widely available. | Potent cytoprotective agent for the gastric mucosa. It can prevent ulceration and inhibit gastric acid secretion.[1] It also increases intestinal mucus secretion and fluid accumulation, which contributes to its protective effects against NSAID-induced intestinal damage.[4] |
| Platelet Aggregation | Likely inhibits platelet aggregation via the DP1 receptor, similar to PGD2. | Generally does not have a strong direct effect on platelet aggregation, though it can modulate the effects of other agents. |
| Smooth Muscle | Can induce either contraction or relaxation depending on the tissue and receptor expression profile. | Induces uterine contraction and has been used experimentally for cervical ripening.[1] |
| Hematopoiesis | Data not widely available. | Promotes the self-renewal and expansion of hematopoietic stem cells (HSCs) while preventing their differentiation.[1] |
Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of prostaglandin analogs. Researchers should optimize these protocols for their specific experimental conditions.
Eosinophil Shape Change Assay (for DP2 activity)
This assay measures the morphological changes in eosinophils upon activation, a hallmark of GPCR-mediated chemotactic responses.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads (e.g., CD16 microbeads).
-
Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 2 x 10^6 cells/mL.
-
Stimulation: Incubate eosinophils with various concentrations of 16,16-Dimethyl PGD2 or other agonists for 15 minutes at 37°C.
-
Fixation: Fix the cells with an equal volume of 2% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Activated, shape-changed eosinophils will exhibit an increase in the forward scatter (FSC) signal.
-
Data Analysis: Quantify the percentage of cells with increased FSC or the change in mean FSC to determine the EC50 value.
Platelet Aggregation Assay (for DP1 activity)
This assay measures the ability of a compound to inhibit platelet aggregation, a key function of DP1 receptor activation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood in sodium citrate (B86180) tubes. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 250,000-300,000/µL using PPP.
-
Aggregation Measurement: Use a platelet aggregometer. Pipette PRP into a cuvette with a stir bar and warm to 37°C.
-
Inhibition: Add 16,16-Dimethyl PGD2 or other test compounds and incubate for a specified time (e.g., 1-2 minutes).
-
Induction of Aggregation: Add a platelet agonist such as ADP or collagen to induce aggregation.
-
Data Recording: The aggregometer records the change in light transmittance as platelets aggregate. The degree of inhibition is calculated relative to a vehicle control.
Measurement of Intestinal Mucus Secretion
This ex vivo method can be used to assess the cytoprotective effects of compounds like 16,16-Dimethyl PGE2.
Methodology:
-
Tissue Preparation: Excise a segment of the small intestine from a laboratory animal (e.g., rat) and flush with ice-cold, oxygenated Krebs buffer.
-
Mounting: Mount the intestinal segment in a horizontal Ussing-type chamber, separating the mucosal and serosal sides.
-
Stimulation: Add 16,16-Dimethyl PGE2 or other secretagogues to the serosal side of the chamber.
-
Mucus Visualization and Measurement: Visualize the mucus layer on the apical side by adding charcoal particles. Measure the thickness of the mucus layer at different time points using a microscope fitted with a micrometer.
-
Data Analysis: Compare the rate of mucus secretion and the total mucus thickness between treated and control tissues.
Conclusion
16,16-Dimethyl PGD2 and 16,16-Dimethyl PGE2 are potent and stable prostaglandin analogs that serve as invaluable tools for dissecting the complex roles of PGD2 and PGE2 signaling in health and disease. While both are structurally similar, their distinct receptor binding profiles translate into different, and sometimes opposing, biological activities. 16,16-Dimethyl PGD2 is a potent activator of the pro-inflammatory DP2 receptor, making it a useful tool for studying allergic inflammation. In contrast, 16,16-Dimethyl PGE2 demonstrates significant activity at EP2, EP3, and EP4 receptors, and is particularly noted for its cytoprotective effects in the gastrointestinal tract and its role in promoting hematopoietic stem cell homeostasis. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for researchers aiming to leverage these powerful compounds in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16,16-Dimethyl prostaglandin E2 inhibits indomethacin-induced small intestinal lesions through EP3 and EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of 16,16-Dimethyl Prostaglandin D2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the expected in vitro findings of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) in relevant in vivo models. Due to a lack of publicly available in vitro bioactivity data for 16,16-dmPGD2, this document leverages data from its parent compound, Prostaglandin D2 (PGD2), and other stable analogs as a surrogate to outline a validation strategy. The primary assumption is that 16,16-dmPGD2, a more stable analog, will exhibit similar but potentially more potent or prolonged effects compared to PGD2.
Executive Summary
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its instability in vivo has led to the development of more stable analogs, such as 16,16-dmPGD2, for research and potential therapeutic applications. This guide outlines the known signaling pathways of PGD2, presents hypothetical in vitro data for 16,16-dmPGD2 based on PGD2, and details experimental protocols for in vivo validation using established animal models. Furthermore, it provides a comparison with alternative PGD2 receptor agonists.
Data Presentation: Comparative Bioactivity of PGD2 Analogs
The following table summarizes the known in vitro activities of PGD2 and its analogs. Note: Specific quantitative data for 16,16-Dimethyl PGD2 is not currently available in the public domain; the values presented are hypothetical and based on the known activity of PGD2.
| Compound | Target Receptor(s) | In Vitro Assay | Reported Activity (IC50/EC50/Ki) | Reference |
| Prostaglandin D2 (PGD2) | DP1, DP2 (CRTH2) | Inhibition of B-16 melanoma cell replication | IC50: ~0.3 µM[1] | [1] |
| DP1 | Receptor Binding Assay (rat brain synaptic membrane) | Kd: 28 ± 7 nM[2] | [2] | |
| DP2 (CRTH2) | Receptor Binding Assay (mutant mCRTH2) | Decreased PGD2 binding affinity with mutations[3] | [3] | |
| 16,16-Dimethyl PGD2 (Hypothetical) | DP1, DP2 (CRTH2) | Receptor Binding/Functional Assays | Expected to be similar or more potent than PGD2 | N/A |
| BW245C (DP1 Agonist) | DP1 | Receptor Binding Assay (mouse DP1) | Ki: 250 nM | |
| 13,14-dihydro-15-keto-PGD2 (DP2 Agonist) | DP2 | Eosinophil Chemotaxis | Active in inducing eosinophil recruitment | |
| 15R-methyl-PGD2 (DP2 Agonist) | DP2 | Eosinophil Infiltration in lungs | More potent than PGD2 |
Signaling Pathways of Prostaglandin D2
PGD2 exerts its effects primarily through two G-protein coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors. These receptors often trigger opposing downstream effects.
Caption: PGD2 signaling through DP1 and DP2 receptors.
Experimental Protocols for In Vivo Validation
To validate the presumed anti-inflammatory or pro-inflammatory effects of 16,16-dmPGD2 in vivo, established animal models of inflammation can be utilized.
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of 16,16-dmPGD2).
-
Drug Administration: 16,16-dmPGD2 is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Murine Model of Allergic Asthma
This model is relevant for assessing the role of PGD2 analogs in allergic inflammation.
Methodology:
-
Animals: BALB/c mice.
-
Sensitization: Mice are sensitized with an allergen, typically ovalbumin (OVA), administered with an adjuvant like alum via intraperitoneal injection on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for several consecutive days.
-
Treatment: 16,16-dmPGD2 or vehicle is administered (e.g., intranasally or i.p.) before each challenge.
-
Assessment: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx (especially eosinophils). Lung tissue can be collected for histology and cytokine analysis (e.g., IL-4, IL-5, IL-13).
Caption: General workflow for in vivo validation.
Comparison with Alternatives
Several other PGD2 receptor agonists can be used as comparators to elucidate the specific effects of 16,16-dmPGD2.
| Alternative Compound | Primary Target | Known In Vivo Effects | Potential for Comparison |
| BW245C | DP1 Agonist | Neuroprotective in cerebral ischemia models, can induce hypotension. | Useful for dissecting the DP1-mediated effects of 16,16-dmPGD2. |
| 13,14-dihydro-15-keto-PGD2 | DP2 Agonist | Increases eosinophil recruitment in models of allergic inflammation. | Helps in understanding the DP2-mediated pro-inflammatory actions. |
| 15R-methyl-PGD2 | DP2 Agonist | Potent inducer of pulmonary eosinophilia. | A potent positive control for DP2-mediated inflammatory responses. |
| Prostaglandin E2 (PGE2) | EP Receptors | Diverse pro- and anti-inflammatory effects depending on the context. | A broader comparator to assess the specificity of PGD2 receptor-mediated effects. |
Conclusion
Validating the in vivo effects of 16,16-Dimethyl prostaglandin D2 requires a systematic approach that begins with establishing its in vitro bioactivity profile. While direct in vitro data for 16,16-dmPGD2 is currently lacking, the information available for PGD2 and other stable analogs provides a strong foundation for designing and interpreting in vivo experiments. By employing well-characterized animal models of inflammation and comparing the effects of 16,16-dmPGD2 with selective DP1 and DP2 receptor agonists, researchers can effectively elucidate its pharmacological properties and therapeutic potential. Future studies should prioritize determining the precise in vitro potency and efficacy of 16,16-dmPGD2 at the DP1 and DP2 receptors to enable a more direct and quantitative in vitro-in vivo correlation.
References
- 1. Inhibition of B-16 melanoma growth in vitro by prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of prostaglandin D2 to rat brain synaptic membrane. Occurrence, properties, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Kinetics: 16,16-Dimethyl PGD2 versus PGD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics of 16,16-Dimethyl Prostaglandin D2 (16,16-Dimethyl PGD2) and its parent compound, Prostaglandin D2 (PGD2). This analysis is supported by available experimental data to assist researchers in understanding the nuanced interactions of these prostaglandins (B1171923) with their cognate receptors.
Executive Summary
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The synthetic analog, 16,16-Dimethyl PGD2, has been developed to exhibit increased stability and resistance to metabolic degradation. This guide delves into the available data on the receptor binding kinetics of these two compounds, highlighting their similarities and differences to inform research and drug development efforts.
Quantitative Data on Receptor Binding
While extensive kinetic data for PGD2 is available, specific kinetic parameters such as association (k_on_) and dissociation (k_off_) rates for 16,16-Dimethyl PGD2 are not widely reported in the scientific literature. However, comparative potency and binding affinity data provide valuable insights into their receptor interactions.
| Ligand | Receptor | Binding Affinity (K_i_) | Potency (EC_50_) | Notes |
| PGD2 | DP1 | ~2.5 - 80 nM | - | High affinity binding. |
| DP2 (CRTH2) | ~2.4 nM | ~10 nM (eosinophil chemoattraction) | High affinity binding and potent agonist activity.[2] | |
| 16,16-Dimethyl PGD2 | DP1 | Not Reported | Not Reported | Data on direct binding affinity to DP1 is not readily available. |
| DP2 (CRTH2) | Not Reported | Less potent than PGD2 | Studies on a series of PGD2 analogs show that 16,16-Dimethyl PGD2 is a less potent activator of the DP2 receptor compared to PGD2.[2] |
Note: The binding affinity (K_i_) is a measure of the strength of the binding between a ligand and a receptor. A lower K_i_ value indicates a higher binding affinity. Potency (EC_50_) is the concentration of a ligand that gives half-maximal response.
Signaling Pathways
Upon binding to their respective receptors, PGD2 and its analogs initiate distinct downstream signaling cascades.
-
DP1 Receptor Signaling: Activation of the DP1 receptor is coupled to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels mediates various cellular responses, often associated with vasodilation and the inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor Signaling: In contrast, the DP2 receptor is coupled to the Gi alpha subunit. Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is predominantly associated with pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Below are diagrams illustrating the distinct signaling pathways for the DP1 and DP2 receptors.
Experimental Protocols
The determination of receptor binding kinetics for prostaglandins is most commonly achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which can be adapted to compare the binding of 16,16-Dimethyl PGD2 and PGD2 to their receptors.
Radioligand Competitive Binding Assay Protocol
Objective: To determine the binding affinity (K_i_) of unlabeled ligands (PGD2 and 16,16-Dimethyl PGD2) by measuring their ability to compete with a radiolabeled ligand for binding to the DP1 or DP2 receptor.
Materials:
-
Cell membranes expressing the human DP1 or DP2 receptor.
-
Radiolabeled ligand (e.g., [³H]-PGD2).
-
Unlabeled PGD2 and 16,16-Dimethyl PGD2.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled ligands (PGD2 and 16,16-Dimethyl PGD2) in assay buffer.
-
Dilute the radiolabeled ligand to a final concentration typically at or below its K_d_ value.
-
Resuspend the cell membranes in assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGD2 (for non-specific binding).
-
50 µL of the serially diluted unlabeled test ligand (PGD2 or 16,16-Dimethyl PGD2).
-
50 µL of the diluted radiolabeled ligand.
-
50 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled ligand.
-
Determine the IC_50_ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radiolabeled ligand and K_d_ is its dissociation constant.
-
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
The available data indicates that while both PGD2 and 16,16-Dimethyl PGD2 interact with the DP2 receptor, PGD2 is the more potent agonist. The dimethyl modification in 16,16-Dimethyl PGD2 likely alters its conformation and interaction with the receptor binding pocket, leading to reduced potency. The primary advantage of 16,16-Dimethyl PGD2 lies in its enhanced metabolic stability, which may confer a longer duration of action in vivo.
For researchers investigating the physiological roles of PGD2 receptors, the choice between PGD2 and its dimethylated analog will depend on the specific experimental goals. PGD2 remains the ligand of choice for studies requiring maximal receptor activation, while 16,16-Dimethyl PGD2 may be more suitable for in vivo studies where metabolic stability is a key consideration. Further research is warranted to fully elucidate the detailed receptor binding kinetics (k_on_, k_off_) of 16,16-Dimethyl PGD2 to provide a more complete understanding of its pharmacological profile.
References
Confirming the Biological Activity of a New Batch of 16,16-Dimethyl PGD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the biological activity of a new batch of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-Dimethyl PGD2). It offers a direct comparison with alternative Prostaglandin D2 (PGD2) analogs and includes detailed experimental protocols and supporting data to ensure the potency and selectivity of your compound.
16,16-Dimethyl PGD2 is a synthetic analog of the naturally occurring prostaglandin PGD2. PGD2 is a key lipid mediator involved in a variety of physiological and pathological processes, including the regulation of sleep, inflammation, and allergic responses. It exerts its effects through two primary G protein-coupled receptors: the DP1 receptor (PTGDR) and the DP2 receptor (also known as CRTH2). Activation of the DP1 receptor is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling. In contrast, the DP2 receptor is coupled to a Gi protein, and its activation results in a decrease in cAMP and an increase in intracellular calcium concentrations.
Due to its structural modifications, 16,16-Dimethyl PGD2 is more resistant to metabolic inactivation compared to its parent compound, making it a valuable tool for in vitro and in vivo studies. Verifying the biological activity of each new batch is critical to ensure experimental reproducibility and data integrity.
Comparative Analysis of PGD2 Receptor Agonists
To contextualize the activity of a new batch of 16,16-Dimethyl PGD2, it is essential to compare its performance against well-characterized PGD2 analogs with known selectivity for the DP1 and DP2 receptors.
| Compound | Target Receptor(s) | Reported EC50/Ki | Key Characteristics |
| 16,16-Dimethyl PGD2 | DP1 and DP2 | Not readily available in public literature | Synthetic, metabolically stable PGD2 analog. Expected to be a potent agonist at both DP1 and DP2 receptors. |
| PGD2 | DP1 and DP2 | DP1 (Ki ≈ 1 nM), DP2 (Ki ≈ 3 nM) | Endogenous ligand for both DP1 and DP2 receptors. |
| BW245C | DP1 selective | EC50 ≈ 5 nM (DP1) | A potent and selective agonist for the DP1 receptor. |
| DK-PGD2 | DP2 selective | EC50 ≈ 10 nM (DP2) | A potent and selective agonist for the DP2 receptor. |
| 15(S)-15-methyl-PGD2 | DP1 and DP2 | - | A PGD2 analog with activity at both receptors. |
| 15(R)-15-methyl-PGD2 | DP2 selective | EC50 ≈ 1.7 nM (DP2) | A potent and selective agonist for the DP2 receptor. |
Experimental Protocols for Activity Confirmation
To confirm the biological activity of a new batch of 16,16-Dimethyl PGD2, a series of in vitro assays should be performed to assess its ability to bind to and activate the DP1 and DP2 receptors.
Competitive Radioligand Binding Assay (DP2/CRTH2 Receptor)
This assay determines the binding affinity (Ki) of the test compound for the DP2 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human DP2 (CRTH2) receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PGD2 analog (e.g., [3H]-PGD2) and a range of concentrations of the unlabeled test compound (new batch of 16,16-Dimethyl PGD2) and competitor compounds.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
cAMP Measurement Assay (DP1 Receptor)
This functional assay measures the ability of the test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the DP1 receptor.
Signaling Pathway:
Caption: DP1 receptor signaling pathway.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells) in 96-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of the test compound (new batch of 16,16-Dimethyl PGD2) and competitor compounds for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Intracellular Calcium Mobilization Assay (DP2/CRTH2 Receptor)
This functional assay measures the ability of the test compound to induce an increase in intracellular calcium concentration in cells expressing the DP2 receptor.
Signaling Pathway:
Caption: DP2 (CRTH2) receptor signaling pathway.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the human DP2 receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells.
-
Inject a range of concentrations of the test compound (new batch of 16,16-Dimethyl PGD2) and competitor compounds into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each concentration.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Determine the EC50 value.
-
Conclusion
By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can confidently confirm the biological activity of a new batch of 16,16-Dimethyl PGD2. These assays will provide quantitative data on the compound's binding affinity and functional potency at both the DP1 and DP2 receptors, ensuring the reliability and reproducibility of future experiments. This systematic approach to quality control is paramount for advancing research in areas where PGD2 signaling plays a critical role.
A Researcher's Guide to Negative Control Selection for 16,16-Dimethyl Prostaglandin D2 Studies
For researchers, scientists, and drug development professionals investigating the biological effects of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2), the selection of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comparative overview of potential negative controls, supporting experimental data, and detailed protocols for key assays.
16,16-Dimethyl prostaglandin D2 is a synthetic analog of prostaglandin D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and sleep regulation. 16,16-dmPGD2 exerts its effects through the activation of two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Given its biological activity, distinguishing the specific effects of 16,16-dmPGD2 from experimental artifacts or off-target effects necessitates the use of carefully selected negative controls.
Comparison of Negative Control Alternatives
The ideal negative control for 16,16-dmPGD2 studies should be structurally similar but biologically inactive, or significantly less active, at the DP1 and DP2 receptors. This allows researchers to control for non-specific effects of the compound and the vehicle in which it is delivered.
| Negative Control | Rationale | Advantages | Disadvantages | Commercial Availability |
| Vehicle Control | To control for the effects of the solvent used to dissolve 16,16-dmPGD2. | Essential for all experiments to rule out solvent-induced artifacts. | Does not control for off-target effects of the prostaglandin analog structure. | N/A |
| 15S-methyl-PGD2 | A stereoisomer of the potent DP2 agonist 15R-methyl-PGD2, exhibiting significantly lower potency. | Structurally very similar to active PGD2 analogs. Commercially available. | Not completely inactive; may exhibit some residual activity at high concentrations. | Yes (e.g., Cayman Chemical)[1][2] |
| 11-deoxy-11-methylene PGD2 | A PGD2 analog where the 11-keto group is replaced by an exocyclic methylene, reported to have little to no agonist activity at DP1 and DP2 receptors.[3] | Reported to be largely inactive at DP1 and DP2 receptors.[3] Chemically stable. | Limited published data on its use as a negative control specifically for 16,16-dmPGD2. | Yes (e.g., Cayman Chemical)[4][5] |
Experimental Data Summary
A study comparing a series of PGD2 analogs provides valuable data for the selection of a negative control. The rank order of potency for stimulating CD11b expression and actin polymerization in eosinophils was found to be: 15R-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol[6]. This indicates that 15S-methyl-PGD2 has a potency comparable to 16,16-dmPGD2 in these DP2-mediated responses.
Furthermore, in an eosinophil chemoattractant assay, the EC50 values were reported as:
-
15R-methyl-PGD2: 1.7 nM
-
PGD2: 10 nM
-
15S-methyl-PGD2: 128 nM[6]
While a direct EC50 for 16,16-dmPGD2 was not provided in this specific comparison, the similar potency in other assays suggests that 15S-methyl-PGD2, being significantly less potent than the highly active analogs, can serve as a useful comparator to delineate the magnitude of response attributable to 16,16-dmPGD2.
Another study reported that 11-deoxy-11-methylene PGD2 has little to no agonist activity at DP1 or DP2 receptors, making it a strong candidate for a negative control[3].
Signaling Pathways and Experimental Workflow
To effectively design and interpret experiments, a clear understanding of the signaling pathways activated by 16,16-dmPGD2 is essential.
A logical workflow for conducting negative control experiments is crucial for obtaining reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15(S)--15--methyl-Prostaglandin-D-2-, 1MG | Labscoop [labscoop.com]
- 3. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 11-deoxy-11-methylene Prostaglandin D2 by Cayman Chemical - 12410-5 - Sanbio [sanbio.nl]
- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Downstream Signaling: 16,16-Dimethyl PGD2 vs. PGD2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Prostaglandin (B15479496) D2 and its Stable Analog
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its therapeutic potential is often limited by its chemical instability. To overcome this, stable analogs such as 16,16-Dimethyl PGD2 have been synthesized. This guide provides a detailed comparison of the downstream signaling of 16,16-Dimethyl PGD2 and its parent compound, PGD2, supported by available experimental data and detailed methodologies.
Introduction to PGD2 and its Receptors
PGD2 exerts its biological effects primarily through two G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2).[1] These two receptors are coupled to different G proteins and trigger opposing downstream signaling cascades, leading to distinct cellular responses.
-
DP1 Receptor: The DP1 receptor is coupled to the Gs alpha subunit of the G protein. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] This pathway is often associated with anti-inflammatory effects, vasodilation, and inhibition of platelet aggregation.[3]
-
DP2 Receptor (CRTH2): In contrast, the DP2 receptor is coupled to the Gi alpha subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, the Gβγ subunits released upon Gi activation can stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium concentration ([Ca2+]i).[4][5] The DP2 receptor is predominantly expressed on immune cells, such as T helper 2 (Th2) cells, eosinophils, and basophils, and its activation is linked to pro-inflammatory responses, including chemotaxis and degranulation.[5][6]
Quantitative Comparison of Receptor Binding and Potency
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Downstream Effect |
| PGD2 | DP1 | 21 nM | ~0.3 nM (cAMP formation)[7] | ↑ cAMP |
| DP2 | 2.4 nM[4][8] | 10 nM (Eosinophil chemoattraxis)[9] | ↓ cAMP, ↑ [Ca2+]i | |
| 16,16-Dimethyl PGD2 | DP1 | Data not available | Data not available | Presumed ↑ cAMP |
| DP2 | Data not available | Less potent than PGD2[9][10] | Presumed ↓ cAMP, ↑ [Ca2+]i |
Table 1: Comparison of Receptor Binding and Functional Potency. This table summarizes the available quantitative data for PGD2 and the qualitative assessment of 16,16-Dimethyl PGD2.
Qualitative studies have indicated that 16,16-Dimethyl PGD2 is a less potent agonist at the DP2 receptor compared to PGD2. In a study examining the activation of eosinophils, the rank order of potency for several PGD2 analogs was determined to be 15R-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol.[9][10] This suggests that higher concentrations of 16,16-Dimethyl PGD2 may be required to elicit the same level of DP2-mediated response as PGD2.
Downstream Signaling Pathways
The differential engagement of DP1 and DP2 receptors by PGD2 and its analogs dictates the subsequent intracellular signaling events. The stability of 16,16-Dimethyl PGD2 suggests a more sustained activation of these pathways compared to the transient signaling of the rapidly metabolizing PGD2.
Experimental Protocols
To quantitatively compare the downstream signaling of 16,16-Dimethyl PGD2 and PGD2, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of 16,16-Dimethyl PGD2 and PGD2 for the DP1 and DP2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human DP1 or DP2 receptors.
-
Radioligand (e.g., [3H]-PGD2).
-
Unlabeled PGD2 (for standard curve and non-specific binding).
-
16,16-Dimethyl PGD2.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of unlabeled PGD2 and 16,16-Dimethyl PGD2 in binding buffer.
-
In a 96-well plate, add a constant concentration of [3H]-PGD2 to each well.
-
Add the serially diluted unlabeled ligands to the wells. Include wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled PGD2).
-
Add the cell membranes expressing either DP1 or DP2 receptors to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the data. Determine the IC50 values for each ligand and calculate the Ki using the Cheng-Prusoff equation.
cAMP Measurement Assay (for DP1 Receptor Activation)
Objective: To determine the functional potency (EC50) of 16,16-Dimethyl PGD2 and PGD2 in stimulating cAMP production via the DP1 receptor.
Materials:
-
Cells stably expressing the human DP1 receptor.
-
Cell culture medium.
-
PGD2 and 16,16-Dimethyl PGD2.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Seed the DP1-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for a short period.
-
Prepare serial dilutions of PGD2 and 16,16-Dimethyl PGD2.
-
Add the diluted ligands to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., read fluorescence or luminescence).
-
Plot the concentration-response curves and determine the EC50 values for each ligand.
Intracellular Calcium Flux Assay (for DP2 Receptor Activation)
Objective: To determine the functional potency (EC50) of 16,16-Dimethyl PGD2 and PGD2 in inducing intracellular calcium mobilization via the DP2 receptor.
Materials:
-
Cells stably expressing the human DP2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
PGD2 and 16,16-Dimethyl PGD2.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Seed the DP2-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of PGD2 and 16,16-Dimethyl PGD2.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the diluted ligands into the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Analyze the data to determine the peak fluorescence response for each concentration.
-
Plot the concentration-response curves and determine the EC50 values for each ligand.
Summary and Conclusion
PGD2 and its stable analog, 16,16-Dimethyl PGD2, both interact with the DP1 and DP2 receptors to initiate downstream signaling cascades. PGD2 exhibits high affinity for both receptors, with a preference for the pro-inflammatory DP2 receptor. While quantitative binding and potency data for 16,16-Dimethyl PGD2 are limited, available evidence suggests it is a less potent agonist at the DP2 receptor compared to PGD2. The enhanced stability of 16,16-Dimethyl PGD2 likely results in more sustained receptor activation and downstream signaling compared to the transient effects of the rapidly metabolized PGD2.
For researchers and drug development professionals, the choice between PGD2 and 16,16-Dimethyl PGD2 will depend on the specific application. The stability of 16,16-Dimethyl PGD2 makes it a more suitable tool for in vitro and in vivo studies requiring prolonged receptor activation. However, its potentially lower potency at the DP2 receptor should be taken into consideration when designing experiments and interpreting results. Further quantitative characterization of 16,16-Dimethyl PGD2's interaction with both DP1 and DP2 receptors is warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 7. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating 16,16-Dimethyl Prostaglandin D2 as a PGD2 Mimetic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) with native Prostaglandin D2 (PGD2) and other key PGD2 receptor agonists. The data presented here is intended to help researchers validate the use of 16,16-dmPGD2 as a PGD2 mimetic by evaluating its performance at the two primary PGD2 receptors: DP1 and DP2 (also known as CRTH2).
Prostaglandin D2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. Its biological effects are mediated through the G-protein coupled receptors DP1 and DP2. The DP1 receptor is coupled to Gs, leading to an increase in intracellular cyclic AMP (cAMP), which typically results in smooth muscle relaxation and inhibition of platelet aggregation. In contrast, the DP2 (CRTH2) receptor is coupled to Gi, leading to a decrease in cAMP and an increase in intracellular calcium, which is associated with pro-inflammatory responses such as chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Comparative Analysis of PGD2 Receptor Agonists
To validate 16,16-dmPGD2 as a PGD2 mimetic, its binding affinity and functional potency at both DP1 and DP2 receptors must be characterized and compared to PGD2 and other selective agonists. The following tables summarize the available quantitative data for key PGD2 receptor agonists.
Table 1: Receptor Binding Affinity (Ki) of PGD2 Analogs
| Compound | DP1 Receptor (Ki, nM) | DP2 (CRTH2) Receptor (Ki, nM) | Selectivity |
| Prostaglandin D2 (PGD2) | ~3.0 | 2.4 - 61 | - |
| 16,16-Dimethyl PGD2 | Data not available | Data not available | Data not available |
| BW245C (DP1-selective) | 250 (mouse) | >30,000 | DP1 selective[1] |
| DK-PGD2 (DP2-selective) | >30,000 | 2.91 - 160 | DP2 selective[1] |
| 15R-methyl-PGD2 | Data not available | Data not available | DP2 potent agonist[2] |
Note: Ki values can vary depending on the experimental conditions and cell systems used.
Table 2: Functional Potency (EC50) of PGD2 Analogs
| Compound | DP1 Receptor (cAMP accumulation, EC50, nM) | DP2 (CRTH2) Receptor (Eosinophil Activation/Calcium Mobilization, EC50, nM) |
| Prostaglandin D2 (PGD2) | 1.8 | 10 (Eosinophil Chemotaxis)[2] |
| 16,16-Dimethyl PGD2 | Data not available | Potency ranked similar to 15S-methyl-PGD2[2] |
| BW245C (DP1-selective) | Data not available | Inactive |
| DK-PGD2 (DP2-selective) | Inactive | ~14.2 (ILC2 migration)[3] |
| 15R-methyl-PGD2 | Inactive | 1.7 (Eosinophil Chemotaxis)[2] |
Note: A study on a series of PGD2 analogs demonstrated the rank order of potency for stimulating CD11b expression and actin polymerization in human eosinophils (a DP2-mediated response) as: 15R-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol.[2] This places 16,16-dmPGD2 as a moderately potent DP2 agonist, though less potent than native PGD2.
Experimental Protocols
To ensure accurate and reproducible results when validating 16,16-dmPGD2, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to characterize PGD2 receptor agonists.
Radioligand Binding Assay for DP1 and DP2 (CRTH2) Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for the DP1 and DP2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human DP1 or DP2 (CRTH2) receptors.
-
[3H]-PGD2 (radioligand).
-
Test compounds (e.g., 16,16-dmPGD2, unlabeled PGD2, BW245C, DK-PGD2).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes (20-50 µg of protein) with a fixed concentration of [3H]-PGD2 (e.g., 1-5 nM) and varying concentrations of the test compound in binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-PGD2 binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for DP1 Receptor Activation
This assay measures the ability of a compound to stimulate the DP1 receptor, leading to an increase in intracellular cAMP.
Materials:
-
Cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (e.g., 16,16-dmPGD2, PGD2, BW245C).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium.
Procedure:
-
Seed the DP1-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor in serum-free medium for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
Functional Assay: Intracellular Calcium Mobilization for DP2 (CRTH2) Receptor Activation
This assay measures the ability of a compound to activate the DP2 receptor, leading to an increase in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human DP2 (CRTH2) receptor (e.g., HEK293 or CHO cells).
-
Test compounds (e.g., 16,16-dmPGD2, PGD2, DK-PGD2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed the DP2-expressing cells in a black, clear-bottom multi-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the cells and immediately start kinetic fluorescence measurements.
-
Record the change in fluorescence intensity over time.
-
Generate a dose-response curve by plotting the peak fluorescence response against the log concentration of the test compound.
-
Determine the EC50 value using non-linear regression analysis.
Visualizing PGD2 Signaling and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams illustrate the PGD2 signaling pathway and a typical workflow for validating a PGD2 mimetic.
Caption: PGD2 signaling through DP1 and DP2 (CRTH2) receptors.
Caption: Experimental workflow for validating a PGD2 mimetic.
Caption: Logical framework for validating 16,16-dmPGD2.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 16,16-Dimethyl Prostaglandin D2 and Prostaglandin D2: A Guide for Researchers
An in-depth examination of the synthetic analogue, 16,16-Dimethyl Prostaglandin (B15479496) D2, and its naturally occurring counterpart, Prostaglandin D2, reveals significant differences in stability and potential long-term effects, guiding future research and drug development. This guide provides a comparative overview of their receptor binding, signaling pathways, metabolic stability, and known biological effects, supported by available experimental data.
I. Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its therapeutic potential, however, is often limited by its rapid in vivo metabolism. The synthetic analogue, 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2), has been developed to overcome this limitation. The introduction of two methyl groups at the C16 position sterically hinders enzymatic oxidation, thereby enhancing its metabolic stability and prolonging its biological activity. This structural modification suggests that 16,16-dmPGD2 may exert more sustained and potent long-term effects compared to its natural counterpart.
II. Receptor Binding and Signaling Pathways
PGD2 exerts its effects by binding to two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] Activation of these receptors triggers opposing downstream signaling cascades.
-
DP1 Receptor Activation: Binding of PGD2 to the DP1 receptor activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), resulting in increased intracellular cAMP levels.[1] The elevation of cAMP subsequently activates Protein Kinase A (PKA).[1] This pathway is generally associated with anti-inflammatory and vasodilatory effects.
-
DP2 (CRTH2) Receptor Activation: In contrast, PGD2 binding to the DP2 receptor activates the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[1] Activation of this receptor also mobilizes intracellular calcium.[2] The DP2 receptor-mediated pathway is predominantly pro-inflammatory, promoting the activation and migration of immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils.[3]
While direct quantitative data on the receptor binding affinities of 16,16-dmPGD2 is limited, a study on PGD2 analogs suggests that it is a biologically active molecule. The study demonstrated that 16,16-dimethyl-PGD2 was approximately as potent as 15S-methyl-PGD2 in stimulating CD11b expression and actin polymerization, although less potent than PGD2 itself.[4]
Signaling Pathway Diagrams
Figure 1: Signaling pathways of PGD2 and 16,16-dmPGD2 via DP1 and DP2 receptors.
III. Metabolic Stability and Long-Term Effects
The primary distinction between 16,16-dmPGD2 and PGD2 lies in their metabolic stability. PGD2 is notoriously unstable and is rapidly converted in vivo to a series of metabolites, including those of the J2 series (e.g., PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2).[5] Some of these metabolites are themselves biologically active and can contribute to the overall effects of PGD2 administration.[5] This rapid metabolism complicates the study of PGD2's long-term effects.
The prolonged action of 16,16-dmPGD2 could have significant implications for its therapeutic applications. For instance, in conditions requiring sustained anti-inflammatory effects through DP1 activation, 16,16-dmPGD2 might offer a significant advantage over the transiently acting PGD2. Conversely, its sustained pro-inflammatory signaling through the DP2 receptor could be beneficial in contexts where a robust and lasting immune response is desired.
IV. Quantitative Data Summary
The following tables summarize the available quantitative data for PGD2 and its metabolites. Data for 16,16-dmPGD2 is largely unavailable and represents a critical knowledge gap.
Table 1: Receptor Binding Affinity (Ki) of PGD2 and Metabolites at the DP2 (CRTH2) Receptor
| Compound | Ki (nM) | Reference |
| PGD2 | 2.4 | [7] |
| Δ12-PGJ2 | 6.8 | [7] |
| Δ12-PGD2 | 7.63 | [7] |
| 9α,11β-PGF2 | 315.0 | [7] |
Table 2: Comparative Potency of PGD2 Analogs in Eosinophil Activation
| Compound | Relative Potency (vs. PGD2) | Reference |
| PGD2 | 1 | [4] |
| 15R-methyl-PGD2 | ~5 times more potent | [4] |
| 17-phenyl-18,19,20-trinor-PGD2 | Less potent | [4] |
| 15S-methyl-PGD2 | ~75 times less potent | [4] |
| 16,16-dimethyl-PGD2 | Approximately equal to 15S-methyl-PGD2 | [4] |
V. Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
To determine the binding affinity of ligands to the DP2 receptor, competitive radioligand binding assays are commonly employed.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human DP2 receptor are cultured and harvested. The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended in a binding buffer.
-
Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2), and varying concentrations of the unlabeled competitor ligand (PGD2, its metabolites, or 16,16-dmPGD2).
-
Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Figure 2: Workflow for determining receptor binding affinity using a radioligand binding assay.
VI. Conclusion and Future Directions
The comparison between 16,16-dmPGD2 and PGD2 highlights a classic trade-off in drug design: the enhancement of metabolic stability to prolong therapeutic effects. While PGD2's rapid metabolism makes it a transient signaling molecule, the increased stability of 16,16-dmPGD2 suggests it could be a valuable tool for investigating the sustained effects of DP1 and DP2 receptor activation and a potential therapeutic agent for chronic conditions.
However, the current body of literature has a significant knowledge gap regarding the specific pharmacological profile of 16,16-dmPGD2. Future research should prioritize:
-
Quantitative Receptor Binding Studies: Determining the binding affinities (Ki) of 16,16-dmPGD2 for both DP1 and DP2 receptors is essential to understand its receptor selectivity and potency relative to PGD2.
-
In Vitro Functional Assays: Assessing the functional consequences of 16,16-dmPGD2 binding, such as its effects on cAMP production and calcium mobilization, will clarify its agonist or antagonist properties at each receptor.
-
Pharmacokinetic Studies: Characterizing the in vivo metabolic stability, half-life, and tissue distribution of 16,16-dmPGD2 is crucial for designing effective dosing regimens and predicting its long-term effects.
-
In Vivo Comparative Studies: Direct, long-term comparative studies in relevant animal models are needed to elucidate the physiological and pathological consequences of sustained DP1/DP2 receptor activation by 16,16-dmPGD2 versus the transient activation by PGD2.
By addressing these research questions, the scientific community can fully assess the therapeutic potential and long-term implications of this stabilized prostaglandin analogue.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 16,16-Dimethyl PGD2's Activity on DP1 and CRTH2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-Dimethyl PGD2) on two key receptors in the prostaglandin signaling pathway: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This document summarizes quantitative data, details experimental methodologies, and visualizes the distinct signaling cascades associated with each receptor to support research and drug development efforts in areas such as allergy, inflammation, and immunology.
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes.[1] Its biological effects are primarily mediated through the DP1 and CRTH2 receptors, which often have opposing functions.[2] The DP1 receptor is coupled to the Gαs protein and its activation typically leads to an increase in intracellular cyclic AMP (cAMP), which is associated with anti-inflammatory effects like the inhibition of immune cell migration.[2][3] In contrast, the CRTH2 receptor is coupled to the Gαi protein, and its activation results in a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses such as the chemotaxis and activation of eosinophils and T-helper 2 (Th2) cells.[2][4]
Comparative Ligand Activity at DP1 and CRTH2 Receptors
To provide a framework for understanding the potential activity of 16,16-Dimethyl PGD2, the following table summarizes the binding affinities and functional potencies of the endogenous ligand PGD2, as well as selective agonists and antagonists for both DP1 and CRTH2 receptors.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Prostaglandin D2 (PGD2) | CRTH2 | Competition Binding (Ki) | 2.4 - 34.0 | nM | [6] |
| CRTH2 | cAMP Inhibition (EC50) | 1.8 | nM | [6] | |
| DP1 | Chloride Secretion (EC50) | 376 | nM | [7] | |
| 16,16-Dimethyl PGD2 | CRTH2 | Eosinophil Activation | Approx. equal potency to 15S-methyl-PGD2 | - | [5] |
| BW245C (DP1 Agonist) | DP1 | Apoptosis Inhibition (EC50) | 826 | nM | |
| CAY10471 (CRTH2 Antagonist) | CRTH2 | Competition Binding (Ki) | 0.6 | nM | |
| DP1 | Competition Binding (Ki) | 1200 | nM |
Signaling Pathways
The activation of DP1 and CRTH2 receptors by their ligands initiates distinct intracellular signaling cascades, leading to divergent physiological outcomes.
DP1 Receptor Signaling Pathway
CRTH2 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize the interaction of ligands like 16,16-Dimethyl PGD2 with DP1 and CRTH2 receptors.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
Cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with DP1 or CRTH2) are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-PGD2) with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., 16,16-Dimethyl PGD2).
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (for DP1 functional activity)
This assay measures the ability of a ligand to stimulate the production of cAMP, the second messenger for Gs-coupled receptors like DP1.
-
Cell Culture:
-
Seed cells expressing the DP1 receptor (e.g., CHO-K1 or HEK293 cells) into a multi-well plate and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist (e.g., 16,16-Dimethyl PGD2).
-
Incubate for a defined period at 37°C to allow for cAMP accumulation.
-
-
Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in response to each concentration of the agonist.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calcium Mobilization Assay (for CRTH2 functional activity)
This assay measures the increase in intracellular calcium concentration following the activation of Gi-coupled receptors like CRTH2.
-
Cell Culture and Dye Loading:
-
Seed cells expressing the CRTH2 receptor (e.g., HEK293 or CHO cells) into a black, clear-bottom multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Record a stable baseline fluorescence reading.
-
Add increasing concentrations of the test agonist (e.g., 16,16-Dimethyl PGD2) to the wells.
-
Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each agonist concentration.
-
Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Comparison
The following diagram illustrates a comparative workflow for assessing the activity of a test compound like 16,16-Dimethyl PGD2 on both DP1 and CRTH2 receptors.
References
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. Dual Functions of Prostaglandin D2 in Murine Contact Hypersensitivity via DP and CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 regulates human colonic ion transport via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 16,16-Dimethyl Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods applicable to the quantification of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2), a synthetic analog of Prostaglandin D2 (PGD2). Due to the structural similarity, methods validated for PGD2 are highly relevant and adaptable for 16,16-dmPGD2. The guide covers the most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their respective principles, performance characteristics, and detailed experimental protocols.
Introduction to 16,16-Dimethyl Prostaglandin D2
This compound is a stable analog of PGD2, a critical lipid mediator involved in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Accurate quantification of 16,16-dmPGD2 in biological matrices is essential for pharmacokinetic studies, drug efficacy evaluation, and understanding its mechanism of action. This guide will assist researchers in selecting the most appropriate analytical method for their specific research needs.
Comparison of Analytical Methods
The choice of an analytical method for 16,16-dmPGD2 quantification depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for prostaglandin analysis.
Table 1: Comparison of Analytical Methods for Prostaglandin Quantification
| Feature | LC-MS/MS | GC-MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High (pg/mL to fg/mL) | High (pg/mL) | High (pg/mL to ng/mL) |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization | Not typically required | Required | Not Required |
| Matrix Effects | Can be significant, requires internal standards | Can be significant | Can be significant |
| Instrumentation | LC system coupled to a tandem mass spectrometer | GC system coupled to a mass spectrometer | Microplate reader |
| Cost per Sample | High | Moderate to High | Low to Moderate |
| Cross-reactivity | Low (isobars can be separated chromatographically) | Low | Potential for cross-reactivity with related prostaglandins (B1171923) |
Methodology and Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of prostaglandins due to its high sensitivity and specificity.[1][2] It allows for the direct analysis of prostaglandins in complex biological matrices with minimal sample preparation and without the need for derivatization.
Experimental Protocol for LC-MS/MS Analysis of Prostaglandins
This protocol is adapted from validated methods for PGD2 and PGE2 analysis.[3][4][5][6]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH 3-4 with a suitable acid (e.g., citric acid).
-
Add an internal standard (e.g., deuterated 16,16-dmPGD2 or d4-PGD2) to the sample.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interfering substances.
-
Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC Separation:
-
Column: A reverse-phase C18 column (e.g., Hypersil Gold C18) is typically used.[4][6]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for 16,16-dmPGD2 and its internal standard must be determined by direct infusion of the analytical standards. For PGD2, a common transition is m/z 351 -> 271.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS based quantification of 16,16-dmPGD2.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and reproducible technique for prostaglandin analysis.[8] However, it requires a chemical derivatization step to convert the non-volatile and thermally labile prostaglandins into volatile and thermally stable compounds suitable for GC analysis.[9]
Experimental Protocol for GC-MS Analysis of Prostaglandins
This protocol is based on established methods for prostaglandin analysis.[8][10][11]
-
Sample Preparation and Derivatization:
-
Perform solid-phase extraction as described for the LC-MS/MS method.
-
Methoximation: The extracted sample is treated with methoxyamine hydrochloride to protect the ketone groups.
-
Esterification: The carboxyl group is converted to a pentafluorobenzyl (PFB) ester using PFB bromide.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA).
-
-
GC Separation:
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or DB-5) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized prostaglandins.
-
-
MS Detection:
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is often employed as it provides high sensitivity for the electron-capturing PFB derivatives of prostaglandins.[9]
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 16,16-dmPGD2 and its internal standard.
-
Workflow for GC-MS Analysis
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 16,16-Dimethyl Prostaglandin D2: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 16,16-Dimethyl prostaglandin (B15479496) D2 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this potent synthetic prostaglandin analog.
Immediate Safety and Handling Precautions
16,16-Dimethyl prostaglandin D2, like other prostaglandin analogs, should be handled as a hazardous chemical. All personnel must review the product's Safety Data Sheet (SDS) before use. In the absence of a specific SDS for this compound, researchers should consult the SDS for structurally similar compounds, such as 16,16-dimethyl Prostaglandin E2, and handle it with the same level of caution.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations for hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound solid in its original container or a clearly labeled, sealed container. This includes any contaminated items such as weighing paper or spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
Full chemical name: "this compound"
-
Concentration (if in solution)
-
Date of accumulation
-
Principal Investigator's name and contact information
3. Storage:
Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
4. Disposal Request:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the logical flow from experimental use to final disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Segregate Waste | Separate solid, liquid, and sharp waste streams. |
| 2 | Use Proper Containers | Use sealed, chemically compatible containers. |
| 3 | Label Clearly | Include "Hazardous Waste" and full chemical name. |
| 4 | Store Safely | Keep in a designated satellite accumulation area. |
| 5 | Contact EHS | Schedule a pickup for proper disposal. |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
